molecular formula C11H13FN2O B3358978 4-(4-Fluorophenyl)piperazine-1-carbaldehyde CAS No. 831170-44-6

4-(4-Fluorophenyl)piperazine-1-carbaldehyde

Cat. No.: B3358978
CAS No.: 831170-44-6
M. Wt: 208.23 g/mol
InChI Key: XJCOKPDDWLDIFV-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)piperazine-1-carbaldehyde is a useful research compound. Its molecular formula is C11H13FN2O and its molecular weight is 208.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Fluorophenyl)piperazine-1-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluorophenyl)piperazine-1-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-fluorophenyl)piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c12-10-1-3-11(4-2-10)14-7-5-13(9-15)6-8-14/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCOKPDDWLDIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458721
Record name STK175440
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

831170-44-6
Record name STK175440
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural and Synthetic Profiling of 4-(4-Fluorophenyl)piperazine-1-carbaldehyde: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the landscape of neuropharmacology and medicinal chemistry, the phenylpiperazine scaffold is a privileged structure, frequently serving as the core recognition motif for serotonergic (5-HT) and dopaminergic receptors. 4-(4-Fluorophenyl)piperazine-1-carbaldehyde (CAS: 831170-44-6) represents a highly functionalized derivative of the widely utilized 1-(4-fluorophenyl)piperazine [2].

As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic building block. The strategic addition of the N1-carbaldehyde (formyl) group fundamentally alters the physicochemical properties of the parent piperazine. It neutralizes the basicity of the N1 nitrogen, introduces a potent hydrogen-bond acceptor, and serves as a versatile intermediate for downstream reductive aminations or cross-coupling methodologies. This whitepaper deconstructs the structural logic, synthetic causality, and analytical validation of this critical compound.

Physicochemical Profiling & Structural Elucidation

Understanding the baseline metrics of 4-(4-fluorophenyl)piperazine-1-carbaldehyde is essential for predicting its behavior in both synthetic workflows and biological assays. The para-fluoro substitution is a deliberate design choice: the highly electronegative fluorine atom increases lipophilicity while blocking cytochrome P450-mediated para-hydroxylation, thereby enhancing metabolic stability [3].

Table 1: Quantitative Physicochemical Properties
PropertyValue / DescriptionCausality / Impact
Chemical Name 4-(4-Fluorophenyl)piperazine-1-carbaldehydeStandard IUPAC nomenclature.
CAS Registry Number 831170-44-6Unique identifier for literature retrieval [1].
Molecular Formula C₁₁H₁₃FN₂ODetermines exact mass for high-resolution MS.
Molecular Weight 208.235 g/mol Optimal low-MW fragment for lead optimization.
InChIKey XJCOKPDDWLDIFV-UHFFFAOYSA-NFacilitates cheminformatics database cross-referencing.
N1 pKa (Estimated) < 1.0 (Non-basic)The formyl group delocalizes the nitrogen lone pair, preventing protonation at physiological pH.
N4 pKa (Estimated) ~ 4.5 - 5.0Aniline-like nitrogen; significantly less basic than aliphatic amines due to phenyl ring conjugation.

Mechanistic Synthesis & Formylation Pathways

The synthesis of 4-(4-fluorophenyl)piperazine-1-carbaldehyde requires the selective N-formylation of the secondary amine of 1-(4-fluorophenyl)piperazine. While specialized methods exist—such as the aerobic copper(I) bromide-catalyzed N-formylation of α-silyl substituted tertiary amines (yielding 75% product over 4 hours in acetonitrile) [1]—the most robust, scalable, and atom-economical approach in the laboratory is the Mixed Anhydride Method .

Causality of Reagent Selection

Direct formylation with formic acid requires harsh heating, which can lead to thermal degradation. Conversely, using standard acyl chlorides risks over-reactivity and impurity generation. We utilize Acetic Formic Anhydride (AFA) , generated in situ from formic acid and acetic anhydride. AFA acts as a highly selective formylating agent because the formyl carbonyl is less sterically hindered and more electrophilic than the acetyl carbonyl, ensuring exclusive formyl transfer without acetylation.

SynthesisWorkflow A 1-(4-Fluorophenyl)piperazine (Nucleophile) C Tetrahedral Intermediate (Transient) A->C Nucleophilic Attack at Formyl Carbonyl B Acetic Formic Anhydride (Electrophile) B->C Formyl Transfer D 4-(4-Fluorophenyl)piperazine-1-carbaldehyde (Target Product) C->D Elimination of Acetate Leaving Group E LC-MS & NMR Validation (Self-Validating System) D->E In-Process Quality Control

Caption: Mechanistic workflow of the selective N-formylation process using Acetic Formic Anhydride.

Step-by-Step Methodology: Self-Validating Formylation Protocol

Phase 1: In Situ Generation of Acetic Formic Anhydride

  • Preparation: Charge a dry, argon-purged round-bottom flask with acetic anhydride (1.2 equivalents).

  • Addition: Cool the flask to 0°C using an ice bath. Dropwise add formic acid (1.5 equivalents).

  • Activation: Heat the mixture to 50°C for 2 hours to drive the equilibrium toward acetic formic anhydride, then cool back to 0°C. Causality: Premature addition of the amine before full AFA generation will result in unwanted N-acetylation.

Phase 2: Nucleophilic Acyl Substitution 4. Reaction: Dissolve 1-(4-fluorophenyl)piperazine (1.0 equivalent) in anhydrous dichloromethane (DCM) and add it dropwise to the 0°C AFA solution. 5. Agitation: Allow the reaction to warm to room temperature and stir for 3 hours. 6. Self-Validation (IPC): Monitor via TLC (Hexanes:EtOAc 1:1). The highly polar starting material (amine) will remain near the baseline, while the neutral carbaldehyde product will migrate significantly higher (Rf ~0.4).

Phase 3: Quenching and Isolation 7. Quench: Carefully pour the reaction mixture into saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize excess acid. Causality: Neutralization prevents acid-catalyzed hydrolysis of the newly formed formamide bond. 8. Extraction: Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

Spectroscopic Characterization & Analytical Nuances

Validating the structural integrity of 4-(4-fluorophenyl)piperazine-1-carbaldehyde requires a nuanced understanding of NMR phenomena.

The "Rotamer" Phenomenon in ¹H NMR

A common pitfall for junior analysts is misinterpreting the ¹H NMR spectrum of this compound as impure. Because the N-formyl bond (N1-C=O) possesses partial double-bond character due to resonance, rotation around this bond is restricted at room temperature.

  • Result: The molecule exists in two distinct conformational states (rotamers) in solution.

  • Observation: The formyl proton (-CHO) will typically appear as two distinct singlets around 8.0 - 8.2 ppm . Similarly, the aliphatic piperazine protons (2.8 - 3.6 ppm) will present as complex, overlapping multiplets rather than clean triplets, representing the cis and trans relationships to the formyl oxygen.

  • Validation Hack: To prove purity, run a Variable Temperature (VT) NMR at 80°C in DMSO-d6. The thermal energy will overcome the rotational barrier, causing the rotameric peaks to coalesce into a single, clean set of signals.

LC-MS Validation

Electrospray Ionization (ESI+) will yield a strong [M+H]⁺ peak at m/z 209.1 . The absence of a peak at m/z 223.1 (which would indicate N-acetylation) confirms the chemoselectivity of the AFA reagent.

Pharmacological Relevance & Receptor Interaction Logic

While the parent compound, 1-(4-fluorophenyl)piperazine, is often formulated as a dihydrochloride salt [4] and acts as a direct ligand for 5-HT receptors, the N1-carbaldehyde derivative serves a different strategic purpose in drug design.

By converting the basic secondary amine into a neutral formamide, we drastically alter the molecule's pharmacodynamic profile. The formyl group acts as a potent hydrogen bond acceptor , allowing researchers to probe receptor binding pockets that may not tolerate a positive charge. Furthermore, the reduction in overall basicity increases the compound's capability to passively diffuse across the Blood-Brain Barrier (BBB), a critical metric for CNS-active compounds.

PharmacophoreLogic Core 4-(4-Fluorophenyl)piperazine-1-carbaldehyde F_Group 4-Fluoro Substitution (Blocks CYP450 Oxidation) Core->F_Group Piperazine Piperazine Core (Spatial Spacer) Core->Piperazine Formyl N1-Carbaldehyde (H-Bond Acceptor) Core->Formyl Receptor Target Receptor (e.g., 5-HT/Dopamine) F_Group->Receptor Hydrophobic & Halogen Bonding Piperazine->Receptor Van der Waals / Shape Complementarity Formyl->Receptor Hydrogen Bonding (Acceptor Only)

Caption: Pharmacophore mapping illustrating the distinct receptor interaction logic of the functional groups.

Conclusion

4-(4-Fluorophenyl)piperazine-1-carbaldehyde is far more than a simple synthetic intermediate. It is a masterclass in structural tuning. The para-fluoro group provides metabolic armor, the piperazine ring offers a rigid spatial vector, and the formyl group acts as an electronic switch—neutralizing basicity while introducing new hydrogen-bonding modalities. By employing self-validating synthetic protocols and understanding the nuances of its spectroscopic behavior (such as NMR rotamers), researchers can confidently leverage this molecule in advanced drug discovery campaigns.

References

  • Molaid Chemical Database. 4-(4-fluorophenyl)piperazine-1-carbaldehyde - CAS 831170-44-6 Properties and Synthesis.1

  • Smolecule. Buy 1-(4-Fluorophenyl)piperazine | 2252-63-3 - Synthesis and Applications.2

  • LeapChem. 1-(4-Fluorophenyl)piperazine Hydrochloride丨CAS 16141-90-5 - Pharmacological Properties.3

  • Cayman Chemical. 1-(4-Fluorophenyl)piperazine (hydrochloride) - Technical Information.4

Sources

The Cheminformatics and Pharmacological Landscape of 4-(4-Fluorophenyl)piperazine-1-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring is a privileged scaffold in modern medicinal chemistry, offering a versatile framework for modulating pharmacokinetic properties. Within this chemical space, 4-(4-fluorophenyl)piperazine-1-carbaldehyde and its functional derivatives represent a critical nexus between early-stage drug discovery and stringent pharmaceutical quality control. The incorporation of a para-fluoro substituent on the phenyl ring strategically enhances lipophilicity while blocking rapid cytochrome P450-mediated oxidation. Meanwhile, the N1-carbaldehyde (formyl) group serves either as a stable hydrogen-bond acceptor or a reactive handle for subsequent synthetic elaboration.

This technical guide explores the cheminformatic tracking, structural rationale, and cutting-edge pharmacological applications of these derivatives, providing validated methodologies for researchers developing novel oncology and antimicrobial therapeutics.

Cheminformatics and Structural Rationale

In pharmaceutical development, tracking specific derivatives via their Chemical Abstracts Service (CAS) registry numbers is essential for intellectual property mapping and regulatory compliance. Minor functional group modifications on the core scaffold drastically alter the compound's application—shifting it from a therapeutic building block to a heavily monitored Active Pharmaceutical Ingredient (API) impurity.

For instance, substituting the fluorine atom with a hydroxyl group yields a compound that is a known byproduct in the synthesis of the antifungal agent Ketoconazole. Regulatory bodies require strict quantification of this derivative to ensure API safety profiles.

Table 1: Cheminformatics Profile of Key Piperazine-1-carbaldehyde Derivatives
Compound NameCAS Registry NumberMolecular FormulaStructural ModificationPrimary Application / Significance
4-(4-Fluorophenyl)piperazine-1-carbaldehyde 1C11H13FN2OBase Core (4-Fluoro)Privileged synthetic building block for oncology and antimicrobial agents 1.
4-(4-Hydroxyphenyl)piperazine-1-carbaldehyde C11H14N2O2Fluoro → HydroxylReference standard (Ketoconazole Impurity 27) for API quality control .
4-(4-Cyclopentylphenyl)piperazine-1-carbaldehyde 113681-97-3C16H22N2OFluoro → CyclopentylHighly lipophilic intermediate utilized in CNS-targeted drug discovery.

Pharmacological Frontiers

Recent high-throughput screening and rational drug design campaigns have successfully repurposed the 4-(4-fluorophenyl)piperazine moiety to address complex, multi-factorial diseases.

Dual Epigenetic and Cytoskeletal Targeting in Oncology

A landmark approach in liver cancer therapy involves coupling the 4-(4-fluorophenyl)piperazine scaffold with a tertiary sulfonamide moiety. This yields a dual-acting small molecule capable of simultaneously inhibiting Lysine Specific Demethylase 1 (LSD1) and suppressing tubulin polymerization 2. The synergistic effect disrupts both the epigenetic maintenance of the tumor and its physical cell division machinery.

Table 2: Quantitative Pharmacological Profile of Tertiary Sulfonamide Derivative 17a
Target / Cell LineAssay TypeIC50 ValueMechanistic Outcome
LSD1 (Enzymatic) Biochemical63 nMEpigenetic accumulation of H3K9me1 and H3K9me2.
Tubulin Polymerization Fluorescence1.27 μMPhysical depolymerization of interphase microtubules.
Bel-7402 (Liver Cancer) Cell Viability0.32 μMG2/M phase cell cycle arrest leading to apoptosis.
Antimycobacterial Activity

Beyond oncology, pyrrole derivatives incorporating the 4-(4-fluorophenyl)piperazine side chain have demonstrated superior minimum inhibitory concentrations (MIC) against clinically sensitive and multi-drug resistant strains of Mycobacterium tuberculosis (MDR-TB) 3. The piperazine nitrogen enhances the molecule's ability to penetrate the thick, mycolic acid-rich mycobacterial cell wall.

Mechanistic Visualization

The following diagram maps the dual-pathway mechanism of action for 4-(4-fluorophenyl)piperazine-derived tertiary sulfonamides in oncology.

G Compound 4-(4-Fluorophenyl)piperazine Tertiary Sulfonamide Derivative LSD1 LSD1 Inhibition Compound->LSD1 IC50 = 63 nM Tubulin Tubulin Polymerization Inhibition Compound->Tubulin IC50 = 1.27 μM Histone Accumulation of H3K9me1 & H3K9me2 LSD1->Histone Microtubule Depolymerization of Interphase Microtubules Tubulin->Microtubule Epigenetic Epigenetic Modulation (Gene Expression Alteration) Histone->Epigenetic CellCycle Cell Cycle Arrest (G2/M Phase) Microtubule->CellCycle Apoptosis Tumor Cell Apoptosis (Liver Cancer Models) Epigenetic->Apoptosis CellCycle->Apoptosis

Mechanism of action for dual LSD1/tubulin inhibitors derived from 4-(4-fluorophenyl)piperazine.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning they contain built-in chemical or biological checkpoints to verify success at each critical stage.

Protocol A: Synthesis of Piperazine-Dithiocarbamate Intermediates

Objective: Synthesize tertiary sulfonamide derivatives using the 4-(4-fluorophenyl)piperazine nucleophile.

  • Reaction Setup: Dissolve the brominated sulfonamide intermediate (1.0 mmol), 4-(4-fluorophenyl)piperazine (1.5 mmol), and Na₃PO₄·12H₂O (0.1 mmol) in 10 mL of anhydrous acetone.

    • Causality: Acetone is selected as a polar aprotic solvent to keep the reactants in solution without hydrogen-bonding to the nucleophilic piperazine nitrogen. Na₃PO₄ acts as a mild, non-nucleophilic base to maintain the piperazine in its active, deprotonated state.

  • Dithiocarbamate Formation: Cool the system to 0 °C and add carbon disulfide (CS₂, 3.0 mmol) dropwise. Stir for 3 hours.

    • Causality: The reaction must be strictly maintained at 0 °C to prevent the highly volatile CS₂ from evaporating and to thermodynamically control the highly exothermic nucleophilic attack, minimizing unwanted side reactions.

  • Quenching & Cyclization: Add NaN₃ (1.7 g) and allow the mixture to warm to room temperature, stirring for 1 hour.

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (10:1) mobile phase. The complete disappearance of the starting material spot and the emergence of a distinct, UV-active lower

    
     spot confirms the successful formation of the dithiocarbamate linkage.
    
  • Purification: Concentrate under vacuum and purify via silica gel column chromatography.

Protocol B: In Vitro Tubulin Polymerization Assay

Objective: Quantify the compound's ability to physically disrupt microtubule formation.

  • Buffer Preparation: Prepare a specialized reaction buffer containing 84 mmol/L PIPES, 1.05 mmol/L EGTA, 0.525 mmol/L MgCl₂, 10.71% (v/v) glycerol, and 1 mmol/L ATP.

    • Causality: EGTA is critical as it chelates trace calcium ions (Ca²⁺), which are potent natural inhibitors of tubulin polymerization. Glycerol acts as a molecular crowding agent, mimicking the dense intracellular environment and thermodynamically favoring the assembly of tubulin heterodimers. ATP/GTP provides the necessary energy for nucleation.

  • Protein Resuspension: Resuspend purified porcine brain tubulin in the buffer to a final concentration of 3 mg/mL.

  • Compound Incubation: Add the 4-(4-fluorophenyl)piperazine derivative (at varying concentrations from 0.1 to 10 μM) to the tubulin solution in a 96-well plate.

  • Self-Validation Check (Controls): Run parallel wells containing Paclitaxel (a known microtubule stabilizer) and Colchicine (a known destabilizer). The assay is only deemed valid if the Paclitaxel well shows a >50% increase in the fluorescence slope and the Colchicine well shows a >50% decrease relative to the DMSO vehicle control.

  • Kinetic Measurement: Monitor the reaction continuously using a fluorescence spectrophotometer (Excitation: 360 nm, Emission: 420 nm) at 37 °C for 60 minutes. Calculate the IC50 based on the reduction in the Vmax of the polymerization curve.

References

  • 4-(4-fluorophenyl)piperazine-1-carbaldehyde | 831170-44-6.Molaid.
  • Ketoconazole Impurity 27 | CAS No- 112190-13-3.Simson Pharma Limited.
  • Tertiary sulphonamide derivatives as dual acting small molecules that inhibit LSD1 and suppress tubulin polymerisation against liver cancer.National Institutes of Health (PMC).
  • WO2004026828A1 - Pyrrole derivatives as antimycobacterial compounds.Google Patents.

Sources

1-Formyl-4-(4-fluorophenyl)piperazine properties and safety data

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Formyl-4-(4-fluorophenyl)piperazine (CAS: 831170-44-6 ) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents targeting the Central Nervous System (CNS) and as a metabolic reference standard.[1] Structurally, it consists of a piperazine ring N-substituted with a 4-fluorophenyl group and N'-protected with a formyl moiety.[1]

This compound serves two critical roles in drug discovery:

  • Synthetic Intermediate: It acts as a precursor for N-methyl-4-(4-fluorophenyl)piperazine (via reduction) and as a protected scaffold for regioselective halogenation or lithiation of the phenyl ring.[1]

  • Metabolic Standard: It is a known oxidative metabolite of p-fluorophenylpiperazine-based drugs (e.g., Niaprazine analogues), formed via cytochrome P450-mediated oxidation of the piperazine ring or N-dealkylation sequences.[1]

Chemical Identity & Physicochemical Profile

The following data aggregates experimental values where available and high-confidence computational predictions for this specific derivative.

Table 1: Chemical Identity

ParameterDetail
Chemical Name 4-(4-Fluorophenyl)piperazine-1-carbaldehyde
CAS Number 831170-44-6
Synonyms N-Formyl-1-(4-fluorophenyl)piperazine; 1-Formyl-4-(p-fluorophenyl)piperazine
Molecular Formula C₁₁H₁₃FN₂O
Molecular Weight 208.23 g/mol
SMILES O=CN1CCN(c2ccc(F)cc2)CC1
InChI Key XJCOKPDDWLDIFV-UHFFFAOYSA-N

Table 2: Physicochemical Properties (Experimental & Predicted)

PropertyValueSource/Note
Physical State Solid (Crystalline powder)Standard state at STP
Melting Point 98–102 °C (Predicted)Derived from structural analogs [1]
Boiling Point 385.4 ± 42.0 °CPredicted at 760 mmHg
Density 1.23 ± 0.1 g/cm³Predicted
LogP (Oct/Water) 1.45Consensus prediction (Lipophilic)
pKa ~0.5 (Amide N), ~14 (Phenyl N)Non-basic due to formyl e- withdrawal
Solubility DMSO, Methanol, DCMInsoluble in water

Technical Insight: Unlike its precursor 1-(4-fluorophenyl)piperazine (which is basic, pKa ~8.5), the formyl group in this derivative delocalizes the lone pair on N1, rendering the molecule neutral. This significantly alters its extraction profile—it will not partition into aqueous acid during workup, a critical distinction for purification protocols.[1]

Synthesis & Reaction Engineering

The synthesis of 1-Formyl-4-(4-fluorophenyl)piperazine is most efficiently achieved via N-formylation of the commercially available parent amine, 1-(4-fluorophenyl)piperazine (CAS 2252-63-3).[1]

Method A: Green Formylation (Recommended)

This protocol utilizes Ethyl Formate as both reagent and solvent, avoiding the corrosivity of acetic formic anhydride.[1]

  • Reagents: 1-(4-Fluorophenyl)piperazine (1.0 eq), Ethyl Formate (excess/solvent), Catalytic DMAP (0.1 eq).

  • Conditions: Reflux (54 °C) for 6–12 hours.

Step-by-Step Protocol:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 10 g of 1-(4-fluorophenyl)piperazine in 50 mL of Ethyl Formate.

  • Catalysis: Add 0.1 eq (670 mg) of 4-Dimethylaminopyridine (DMAP).

  • Reaction: Heat to reflux (internal temp ~55 °C) under nitrogen atmosphere. Monitor by TLC (SiO₂, 5% MeOH in DCM).[1] The starting amine (Rf ~0.[1]3) should disappear, replaced by the formyl product (Rf ~0.6).[1]

  • Workup: Evaporate excess ethyl formate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot Ethanol/Hexane (1:4) or purify via flash column chromatography (Ethyl Acetate/Hexane gradient).[1]

Method B: Mixed Anhydride Method (High Throughput)

Useful for small-scale library synthesis where speed is prioritized over atom economy.[1]

  • Reagents: Formic acid (1.2 eq), Acetic Anhydride (1.5 eq), DCM (solvent).[1]

  • Mechanism: In situ generation of acetic formic anhydride, a highly reactive formylating agent.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 1-(4-Fluorophenyl)piperazine (CAS 2252-63-3) Reaction Reflux (55°C, 12h) N-Formylation Start->Reaction Dissolve Reagent Reagent: Ethyl Formate + Cat. DMAP Reagent->Reaction Add Workup Evaporation & Recrystallization (EtOH) Reaction->Workup Complete Conversion Product Product: 1-Formyl-4-(4-fluorophenyl)piperazine (CAS 831170-44-6) Workup->Product Isolate

Figure 1: Streamlined synthesis workflow for the N-formylation of phenylpiperazines using green chemistry principles.

Structural Characterization

To validate the identity of the synthesized compound, the following spectral features must be observed.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.10 (s, 1H): The diagnostic CHO (formyl) proton.[1] This singlet confirms N-formylation.[1]

    • δ 6.90–7.05 (m, 4H): Aromatic protons of the 4-fluorophenyl group.[1]

    • δ 3.60–3.75 (m, 4H): Piperazine protons adjacent to the Formyl group (deshielded).[1]

    • δ 3.05–3.15 (m, 4H): Piperazine protons adjacent to the Phenyl ring.[1]

  • MS (ESI+):

    • [M+H]⁺: Calculated: 209.11; Observed: 209.1.[1]

    • Fragmentation: Loss of CO (28 Da) is a common fragmentation pathway for N-formyl species, leading to the parent amine ion (m/z 181).

Safety & Toxicology (GHS Classification)

While specific toxicological data for the formyl derivative is limited, it is structurally analogous to its parent amine (1-(4-fluorophenyl)piperazine) and should be handled with similar precautions.

Hazard Classification (Inferred):

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE) Matrix:

Protection TypeSpecification
Respiratory N95 (US) or P2 (EU) dust mask if handling powder.[1]
Hand Nitrile gloves (0.11 mm thickness minimum).[1]
Eye Safety glasses with side shields or chemical goggles.[1]
Body Lab coat; use a fume hood for all synthesis steps involving solvents.[1]
Safety Decision Logic

SafetyLogic Exposure Exposure Event? Type Type of Contact? Exposure->Type Skin Skin/Eye Contact Type->Skin Dermal Inhal Inhalation Type->Inhal Aerosol Ingest Ingestion Type->Ingest Oral Action1 Rinse 15min Remove Contacts Skin->Action1 Action2 Fresh Air Support Breathing Inhal->Action2 Action3 Rinse Mouth Call Poison Control Ingest->Action3

Figure 2: Emergency response decision logic for exposure incidents.[1]

Applications in Drug Discovery

1. Precursor for N-Methylation (Eschweiler-Clarke Alternative): Direct methylation of phenylpiperazines can lead to quaternary ammonium salts.[1] The formyl group serves as a reliable intermediate.[1] Reduction of 1-formyl-4-(4-fluorophenyl)piperazine with Lithium Aluminum Hydride (LiAlH₄) in THF yields the N-methyl derivative in high purity without over-alkylation [2].[1]

2. Fragment-Based Drug Design (FBDD): The 4-fluorophenylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, known as a serotonin pharmacophore .[1] It binds with high affinity to 5-HT1A, 5-HT2A, and D2 receptors.[1] The formyl group acts as a steric probe in SAR (Structure-Activity Relationship) studies to determine the bulk tolerance of the N4-terminus binding pocket.[1]

3. Antifungal Research: Azole antifungals (e.g., Posaconazole analogues) often utilize a piperazine linker.[1] This formyl derivative is used to synthesize extended side chains via Vilsmeier-Haack type chemistry or condensation reactions [3].[1]

References

  • Molaid Chemicals. (2023).[1] 4-(4-fluorophenyl)piperazine-1-carbaldehyde - CAS 831170-44-6 Data. Retrieved from

  • PrepChem. (2023).[1] Synthesis of piperazine derivatives via reduction. Retrieved from

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 2759136, 4-(4-Fluorophenyl)piperidine (Analogous Scaffold). Retrieved from

  • ResearchGate. (2017).[1] Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. Letters in Drug Design & Discovery. Retrieved from

Sources

N-(4-Fluorophenyl)piperazine-N'-carbaldehyde synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the nomenclature, synonyms, and synthetic characterization of N-(4-Fluorophenyl)piperazine-N'-carbaldehyde , a critical intermediate and process impurity in the development of phenylpiperazine-based pharmaceuticals.

Content Type: Technical Guide & Nomenclature Analysis Subject: Chemical Identity, Synthesis, and Characterization of CAS 831170-44-6[1]

Executive Summary

N-(4-Fluorophenyl)piperazine-N'-carbaldehyde (CAS 831170-44-6) is a piperazine derivative primarily encountered in pharmaceutical development as a synthetic intermediate or a process-related impurity.[1] It is structurally composed of a piperazine ring N-substituted with a 4-fluorophenyl group and an N'-formyl moiety.[1]

In drug development, this compound is significant as a potential impurity in the synthesis of antifungal azoles (e.g., Posaconazole, Itraconazole) and psychotropic agents where the 1-(4-fluorophenyl)piperazine (4-FPP) pharmacophore is utilized.[1] Its accurate identification and nomenclature are essential for regulatory compliance (ICH Q3A/B) regarding impurity profiling.

Structural Identity & Nomenclature Rules

The nomenclature of this compound follows IUPAC substitutive rules, prioritizing the aldehyde (formyl) group over the amine.

Nomenclature Logic[1][2]
  • Parent Structure: Piperazine (a six-membered ring with two nitrogen atoms at positions 1 and 4).[1]

  • Principal Functional Group: Carbaldehyde (Formyl group, -CHO) attached to Nitrogen 1.[1] This dictates the suffix and numbering priority.

  • Substituent: A 4-fluorophenyl group attached to Nitrogen 4.[1][2][3]

Systematic IUPAC Name: 4-(4-Fluorophenyl)piperazine-1-carbaldehyde[1]

Breakdown:

  • Piperazine-1-carbaldehyde: The core ring with a formyl group at position 1.[1]

  • 4-(4-Fluorophenyl): The substituent at position 4 of the piperazine ring is a phenyl ring, which itself has a fluorine atom at its own position 4 (para).[1]

Nomenclature Visualization

The following diagram illustrates the hierarchical breakdown of the chemical name.

Nomenclature Compound Target Molecule (CAS 831170-44-6) Core Piperazine Ring Compound->Core Scaffold FuncGroup 1-Carbaldehyde (Formyl Group) Compound->FuncGroup Priority Group Substituent 4-(4-Fluorophenyl) Compound->Substituent Secondary Group Core->FuncGroup Position N1 Core->Substituent Position N4

Figure 1: Hierarchical decomposition of the IUPAC nomenclature for N-(4-Fluorophenyl)piperazine-N'-carbaldehyde.

Comprehensive Synonym Mapping

To facilitate database searching and regulatory documentation, the following table consolidates valid synonyms and registry numbers.

CategoryIdentifier / SynonymContext
CAS Registry Number 831170-44-6 Primary unique identifier.[1]
IUPAC Name 4-(4-fluorophenyl)piperazine-1-carbaldehydeOfficial systematic name.[1]
Inverted Name 1-Formyl-4-(4-fluorophenyl)piperazineCommon in synthetic literature.[1]
Chemical Synonym N-(4-Fluorophenyl)-N'-formylpiperazineEmphasizes the two N-substituents.[1]
Chemical Synonym 4-(4-Fluorophenyl)-1-piperazinecarboxaldehydeAlternative suffix usage.[1]
Related API Posaconazole ImpurityOften tracked as a process impurity.[1][4]
Molecular Formula C₁₁H₁₃FN₂OUsed for mass spectrometry confirmation.[1]
Molecular Weight 208.23 g/mol Calculation basis for stoichiometry.[1]

Synthetic Context & Experimental Protocols

In a "Senior Application Scientist" capacity, one often synthesizes this compound as a Reference Standard to quantify it as an impurity in API batches. The most reliable route is the N-formylation of the commercially available starting material, 1-(4-fluorophenyl)piperazine.[1]

Synthesis Protocol: N-Formylation via Ethyl Formate

This protocol is chosen for its mild conditions and high purity, avoiding the harsh conditions of direct formic acid/DCC coupling which can lead to side reactions.

Objective: Synthesis of analytical standard 4-(4-fluorophenyl)piperazine-1-carbaldehyde.

Reagents:

  • 1-(4-Fluorophenyl)piperazine (CAS 2252-63-3)[1]

  • Ethyl formate (Excess, acts as solvent/reagent)

  • Triethylamine (Catalytic base)[1]

  • Ethanol (Optional solvent)[1]

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 1.80 g (10 mmol) of 1-(4-fluorophenyl)piperazine.

  • Solvent Addition: Add 20 mL of ethyl formate. The amine should dissolve; if not, add 5 mL of ethanol.

  • Catalysis: Add 0.1 mL of triethylamine to catalyze the nucleophilic attack.

  • Reflux: Heat the mixture to reflux (~54°C) for 6–12 hours. Monitor reaction progress via TLC (SiO₂, 50:50 Ethyl Acetate/Hexane). The starting amine (more polar) will disappear, and the less polar aldehyde will appear.

  • Work-up:

    • Remove excess ethyl formate under reduced pressure (rotary evaporator).

    • The residue is typically a solid or thick oil.

    • Dissolve residue in Dichloromethane (DCM) and wash with 5% NaHCO₃ solution to remove acidic byproducts.

    • Dry organic layer over anhydrous Na₂SO₄.[5][6]

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Gradient: 10% -> 40% EtOAc in Hexane).

Analytical Characterization (Self-Validating Data)

To confirm the identity of the synthesized standard, compare obtained data against these expected values.

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺: 209.1 m/z .[1]

    • Diagnostic Fragment: Loss of -CHO group may show a peak at 181 m/z (reverting to parent amine).[1]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.05 ppm (1H, s): Distinctive singlet for the Formyl proton (-CH O).[1] Note: May appear as two peaks due to rotamers.[1]

    • δ 6.90–7.05 ppm (4H, m): Aromatic protons of the 4-fluorophenyl group.[1]

    • δ 3.40–3.70 ppm (4H, m): Piperazine methylene protons adjacent to the Formyl group (deshielded).

    • δ 3.00–3.15 ppm (4H, m): Piperazine methylene protons adjacent to the Aryl group.

Synthesis & Impurity Pathway Diagram

The following diagram details how this compound arises either as a target synthesis or as an impurity during the processing of piperazine drugs.

SynthesisPath Start 1-(4-Fluorophenyl)piperazine (Starting Material) Target 4-(4-Fluorophenyl)piperazine-1-carbaldehyde (CAS 831170-44-6) Start->Target N-Formylation Drug Active Pharmaceutical Ingredient (e.g., Posaconazole Analogues) Start->Drug Alkylation/Coupling Reagent1 Ethyl Formate / Reflux (Controlled Synthesis) Reagent1->Target Reagent2 Formic Acid / Impurity in Solvent (Process Contamination) Reagent2->Target Unwanted Side Reaction Target->Drug Potential Impurity Carryover

Figure 2: Synthetic pathway showing the generation of the N-formyl derivative as both a reference standard and a process impurity.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75260, 1-(4-Fluorophenyl)piperazine. Retrieved from [Link]

  • Molaid Chemicals. Chemical Property Sheet for CAS 831170-44-6. Retrieved from [Link]

  • Veeprho Pharmaceuticals. Posaconazole Impurities and Related Compounds. Retrieved from [Link][1]

Sources

Molecular Weight and Formula of Fluorophenyl Piperazine Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of fluorophenyl piperazine aldehydes, focusing on their molecular characteristics, synthesis, and application in medicinal chemistry.

Part 1: Executive Summary & Chemical Identity

Fluorophenyl piperazine aldehydes are critical pharmacophores in drug discovery, serving as versatile intermediates for synthesizing antipsychotics, antidepressants, and antimicrobial agents. They combine the metabolic stability of the fluorophenyl group with the privileged piperazine scaffold, functionalized with a reactive aldehyde handle.

This guide focuses on the two primary structural classes:

  • N-Formyl Derivatives: The aldehyde is attached to the piperazine nitrogen (e.g., 4-(4-fluorophenyl)piperazine-1-carbaldehyde).

  • Benzaldehyde Derivatives: The aldehyde is located on the phenyl ring (e.g., 4-(4-fluorophenyl)benzaldehyde or 4-(1-piperazinyl)benzaldehyde).

Core Chemical Data Table
Compound NameMolecular FormulaMolecular Weight ( g/mol )Exact Mass (Da)CAS Number
4-(4-Fluorophenyl)piperazine-1-carbaldehyde C₁₁H₁₃FN₂O 208.23 208.1012 831170-44-6
1-(4-Fluorophenyl)piperazine (Precursor)C₁₀H₁₃FN₂180.22180.10632252-63-3
1-(2-Fluorophenyl)piperazine (Isomer)C₁₀H₁₃FN₂180.22180.10631011-15-0
4-(4-Fluorophenyl)benzaldehydeC₁₃H₉FO200.21200.063760611-16-7

Part 2: Molecular Weight & Formula Analysis[1]

Understanding the stoichiometric composition is vital for high-resolution mass spectrometry (HRMS) and stoichiometry calculations in synthesis.

Elemental Composition: C₁₁H₁₃FN₂O

For the primary target, 4-(4-fluorophenyl)piperazine-1-carbaldehyde :

  • Carbon (C): 11 atoms × 12.011 g/mol = 132.121

  • Hydrogen (H): 13 atoms × 1.008 g/mol = 13.104

  • Fluorine (F): 1 atom × 18.998 g/mol = 18.998

  • Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014

  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999

Total Molecular Weight: 208.236 g/mol

Isotopic Patterns (Mass Spectrometry)
  • Monoisotopic Mass: 208.1012 Da (observed as [M+H]⁺ = 209.1085).

  • Fluorine Signature: Fluorine is monoisotopic (¹⁹F). Unlike chlorine or bromine, it does not show an M+2 peak. However, it causes distinctive splitting in NMR (see Part 4).

Part 3: Synthetic Protocols

The synthesis of fluorophenyl piperazine aldehydes typically proceeds via N-formylation of the corresponding piperazine precursor.

Workflow Diagram (DOT)

SynthesisWorkflow Start 4-Fluorophenyl Piperazine (C10H13FN2) Intermediate Reaction Mixture (Reflux) Start->Intermediate Dissolve in DMF/DCM Reagent Formylating Agent (Ethyl Formate / Ac2O) Reagent->Intermediate Add Dropwise Product 4-(4-Fluorophenyl) piperazine-1-carbaldehyde Intermediate->Product Purification (Recrystallization)

Figure 1: General synthetic workflow for the N-formylation of fluorophenyl piperazines.

Experimental Protocol: N-Formylation

Objective: Synthesis of 4-(4-fluorophenyl)piperazine-1-carbaldehyde.

  • Reagents:

    • 1-(4-Fluorophenyl)piperazine (1.0 eq)[1]

    • Ethyl formate (Excess) or Formic acid/Acetic Anhydride (1:1)

    • Solvent: Dichloromethane (DCM) or DMF.

  • Procedure:

    • Step 1: Dissolve 1-(4-fluorophenyl)piperazine (10 mmol, 1.80 g) in anhydrous DCM (20 mL) under nitrogen atmosphere.

    • Step 2: Cool to 0°C. Add the formylating agent (e.g., mixed anhydride prepared from formic acid and acetic anhydride) dropwise over 15 minutes.

    • Step 3: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).

    • Step 4: Quench with saturated NaHCO₃ solution. Extract with DCM (3 x 20 mL).

    • Step 5: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Validation:

    • The product should appear as a white to off-white solid or viscous oil.

    • Yield: Typically 85–95%.

Part 4: Characterization & Analytical Data

To validate the identity of the synthesized aldehyde, researchers must look for specific spectroscopic signatures.

Nuclear Magnetic Resonance (¹H NMR)
  • Aldehyde Proton (-CHO): A distinct singlet or broad singlet appearing between 8.0 – 8.5 ppm . This confirms the N-formyl group.

  • Aromatic Region: Two sets of multiplets (due to F-coupling) between 6.9 – 7.1 ppm (m, 4H) for the para-substituted ring.

  • Piperazine Ring: Two multiplets at 3.0 – 3.8 ppm (4H each). The formyl group creates asymmetry, often splitting the piperazine protons into distinct environments.

Infrared Spectroscopy (FT-IR)
  • C=O Stretch: Strong band at 1660 – 1680 cm⁻¹ (Amide/Formyl carbonyl).

  • C-F Stretch: Strong band at 1200 – 1250 cm⁻¹ .

Mass Spectrometry (LC-MS)
  • Ionization: ESI (+)

  • Parent Ion: [M+H]⁺ = 209.1 m/z .

  • Fragmentation: Loss of the formyl group (-CHO, 29 Da) leads to a fragment at 180 m/z (the piperazine core).

Part 5: Applications in Drug Discovery[3][4]

Fluorophenyl piperazine aldehydes are not usually final drugs but key intermediates (Building Blocks).

Reductive Amination

The aldehyde group is highly reactive toward amines. Reacting this scaffold with primary amines followed by reduction (using NaBH(OAc)₃) yields N-substituted piperazines , a common motif in:

  • Antipsychotics: Dopamine D2 and Serotonin 5-HT2A antagonists.

  • Antifungals: Azole derivatives often incorporate piperazine linkers.

Bioisosterism

The fluorine atom mimics hydrogen in size but significantly alters electronic properties:

  • Metabolic Stability: Blocks P450 oxidation at the para position.

  • Lipophilicity: Increases LogP, enhancing blood-brain barrier (BBB) penetration, crucial for CNS drugs.

Decision Tree for Reagent Selection

SelectionTree Root Target Molecule Design Q1 Is the Aldehyde on N or C? Root->Q1 N_Ald N-Formyl Piperazine (C11H13FN2O) Q1->N_Ald Nitrogen (Amide-like) C_Ald Benzaldehyde Derivative (C11H13FN2O) Q1->C_Ald Carbon (Phenyl ring) Use1 Use: Linker Extension (Amide coupling) N_Ald->Use1 Use2 Use: Scaffold Building (Wittig/Reductive Amination) C_Ald->Use2

Figure 2: Selection guide for choosing the correct fluorophenyl piperazine aldehyde isomer based on synthetic intent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75260, 1-(4-Fluorophenyl)piperazine. Retrieved from [Link]

  • Molaid Chemicals. 4-(4-fluorophenyl)piperazine-1-carbaldehyde Properties and CAS 831170-44-6. Retrieved from [Link]

  • Tang, Y., et al. (2016). Structure-Activity Relationship Studies of Fluorophenyl Piperazine Analogues as Inhibitors of Nucleoside Transporters. Frontiers in Pharmacology. Retrieved from [Link]

Sources

The 4-Fluorophenylpiperazine Scaffold in Modern Drug Discovery: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The 1-(4-fluorophenyl)piperazine (pFPP) moiety has emerged as a highly privileged pharmacophore in medicinal chemistry. Originally identified as a metabolite of the hypnotic agent niaprazine, the pFPP scaffold is now strategically deployed across diverse therapeutic areas, ranging from central nervous system (CNS) modulators to novel oncology and antimicrobial agents. This technical guide synthesizes the mechanistic pharmacology, structural rationale, and synthetic methodologies associated with pFPP derivatives, providing actionable protocols for drug development professionals.

Structural Rationale and Pharmacological Profiling

The integration of the pFPP scaffold into drug candidates is driven by precise physicochemical and stereoelectronic principles. The piperazine ring provides a basic secondary or tertiary nitrogen, which is critical for forming salt bridges with conserved aspartate residues (e.g., Asp3.32) in the transmembrane domains of G protein-coupled receptors (GPCRs)[1]. The para-fluoro substitution on the phenyl ring serves a dual purpose:

  • Metabolic Stability: The high bond dissociation energy of the C-F bond resists oxidative metabolism by hepatic Cytochrome P450 enzymes, preventing rapid clearance.

  • Lipophilicity & Penetration: The highly electronegative fluorine atom modulates the pKa of the adjacent piperazine nitrogen and increases the overall lipophilicity (LogP) of the molecule, facilitating blood-brain barrier (BBB) penetration for CNS targets.

Neuropharmacology and Receptor Affinities

In vitro assays demonstrate that pFPP acts primarily as a 5-HT1A receptor agonist, with secondary affinities for 5-HT2A, 5-HT2C, and dopamine D4 receptors[2]. In complex polypharmacological environments, pFPP exhibits unique allosteric or kinetic modulatory effects. For instance, co-administration of pFPP with the synthetic cannabinoid AMB-FUBINACA alters the timing of physiological effects without changing the primary CB1-mediated discriminative stimulus[3].

cAMP signaling assays confirm that pFPP functions as a low-potency agonist at the 5-HT1A receptor, effectively inhibiting forskolin-induced cAMP accumulation via Gi/o protein coupling[3].

G pFPP 4-Fluorophenylpiperazine (pFPP) Receptor 5-HT1A Receptor (GPCR) pFPP->Receptor Agonism Gi Gi/o Protein Complex Receptor->Gi Activation AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibition cAMP Decreased cAMP Levels AC->cAMP Downregulation PKA Reduced PKA Activation cAMP->PKA Attenuation

pFPP-mediated 5-HT1A receptor signaling and cAMP downregulation pathway.

Peripheral Targets: Oncology and Antimicrobial Activity

Beyond the CNS, pFPP derivatives have been optimized for peripheral targets. Thiazole-pFPP hybrids have demonstrated potent activity as tubulin polymerization inhibitors in oncology[4]. Similarly, benzoxazine acetamide scaffolds incorporating pFPP have been identified via pharmacophore-based virtual screening as potent DNA Gyrase B inhibitors, offering a novel mechanism to combat drug-resistant E. coli[5].

Table 1: Pharmacological Targets and Affinities of Key pFPP Derivatives
Compound / ScaffoldPrimary TargetAffinity / IC50Therapeutic Application
pFPP (Parent) 5-HT1A ReceptorLow potency agonistCNS / Research Tool[2]
Fananserin 5-HT2A / D4 ReceptorsHigh affinity antagonistAntipsychotic[1]
Benzoxazine-pFPP (Lead 4) DNA Gyrase B (E. coli)IC50 = 6.3 ± 0.1 μMAntibacterial[5]
Thiazole-pFPP (Cmpd 6d) Tubulin PolymerizationIC50 = 4.03 ± 0.2 μM (HepG2)Anticancer[4]

Synthetic Methodologies: Scaffold Integration

The functionalization of the pFPP secondary amine is typically achieved via nucleophilic substitution or multicomponent Mannich reactions. Recent advancements favor microwave-assisted organic synthesis (MAOS) over conventional reflux, as it addresses issues of thermal degradation and prolonged reaction times.

Protocol 1: Microwave-Assisted Mannich Reaction for pFPP-Triazole Hybrids

Causality & Rationale: Conventional Mannich reactions utilizing formaldehyde and piperazine derivatives often require 12–18 hours of reflux, leading to the formation of unwanted aminal byproducts and degradation of the active hydrogen component. Microwave irradiation (125 W) induces rapid dipole rotation and ionic conduction, providing uniform volumetric heating. This drives the thermodynamic equilibrium forward, reducing reaction times to 30 minutes and increasing yields to >84%[6].

Reagents:

  • 1-(4-Fluorophenyl)piperazine (1.1 eq)

  • 1,2,4-Triazole-3-thiol derivative (1.0 eq)

  • Formaldehyde (37% aqueous solution, 1.5 eq)

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology:

  • Imine Formation (Pre-activation): In a microwave-safe vessel, dissolve the 1-(4-fluorophenyl)piperazine and formaldehyde in 10 mL of absolute ethanol. Stir at room temperature for 10 minutes to allow the formation of the reactive iminium ion intermediate.

  • Substrate Addition: Add the 1,2,4-triazole-3-thiol derivative to the mixture.

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a maximum power of 125 W. Maintain the internal temperature at 150°C for exactly 30 minutes[6].

  • Cooling and Precipitation: Rapidly cool the reaction vessel in an ice bath. Adjust the pH to 5–6 using dilute HCl if necessary to induce precipitation of the Mannich base. Self-Validation: Monitor the disappearance of the starting triazole via TLC (Ethyl Acetate:Hexane, 7:3).

  • Purification: Filter the resulting precipitate under vacuum and recrystallize from hot ethanol to obtain the pure hybrid compound.

  • Characterization: Confirm the structure via 1H-NMR (look for the characteristic methylene bridge protons around δ 4.5–5.0 ppm) and HRMS.

W Step1 Step 1: Reagent Mixing pFPP + Triazole + CH2O Step2 Step 2: Microwave Irradiation 125 W, 30 min, 150°C Step1->Step2 Step3 Step 3: Cooling & Precipitation Ice bath, pH 5-6 Step2->Step3 Step4 Step 4: Purification Recrystallization (EtOH) Step3->Step4 Step5 Step 5: Characterization NMR, MS, Elemental Analysis Step4->Step5

Microwave-assisted Mannich reaction workflow for pFPP hybrid synthesis.

Lead Optimization and Biological Evaluation

When optimizing pFPP derivatives for oncology, the spatial arrangement of the pFPP moiety relative to the core scaffold is paramount. In a recent study developing tubulin polymerization inhibitors, connecting the 4-fluorophenylpiperazine moiety to an acetamido side chain on a thiazole core (Compound 6d) significantly enhanced the lethal effect against human liver cancer cells (HepG2), outperforming the reference drug Combretastatin A-4 (CA-4)[4].

Table 2: Cytotoxicity of Thiazole-pFPP Derivative (Compound 6d)[4]
Cell LineTissue OriginIC50 (μM) ± SDReference Drug (CA-4) IC50 (μM)
HepG2 Liver Carcinoma4.03 ± 0.24.50 ± 0.2
MCF-7 Breast Adenocarcinoma9.64 ± 0.5Not Reported
HCT-116 Colorectal Carcinoma15.74 ± 0.8Not Reported
HeLa Cervical Adenocarcinoma18.69 ± 0.9Not Reported
Protocol 2: In Vitro Antitumor Evaluation (MTT Assay)

Causality & Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for evaluating pFPP derivatives because it provides a direct, quantifiable measure of cellular metabolic activity. The reduction of the yellow tetrazolium salt to purple formazan relies exclusively on mitochondrial succinate dehydrogenase in living cells. This ensures that the absorbance readout is strictly proportional to the viable cell count, validating the cytotoxic efficacy of the synthesized inhibitors[4].

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., HepG2) and seed them into 96-well microtiter plates at a density of

    
     cells/well in 100 μL of appropriate culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow cell attachment.
    
  • Compound Treatment: Dissolve the pFPP derivative (e.g., Compound 6d) in cell-culture grade DMSO to create a stock solution. Perform serial dilutions in the culture medium to achieve final concentrations ranging from 0.1 μM to 100 μM. Add 100 μM of the treated medium to the wells. Self-Validation: Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. Include untreated cells (negative control) and CA-4 treated cells (positive control).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Discard the culture medium. Add 100 μL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate in the dark for exactly 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the MTT-containing medium to avoid disturbing the formazan crystals at the bottom of the wells. Add 150 μL of pure DMSO to each well to solubilize the crystals. Shake the plate gently on an orbital shaker for 10 minutes.

  • Quantification: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate the cell viability percentage relative to the negative control and determine the IC50 using non-linear regression analysis.

Conclusion

The 4-fluorophenylpiperazine scaffold remains a cornerstone in modern medicinal chemistry. Its unique structural properties—combining basicity, metabolic resistance, and tunable lipophilicity—allow for broad application across neuropharmacology, oncology, and infectious diseases. By leveraging advanced synthetic techniques like microwave-assisted Mannich condensations and rigorous biological validation protocols, drug development professionals can continue to exploit the pFPP pharmacophore to discover highly potent, selective, and metabolically stable therapeutic agents.

References

  • Wikipedia Contributors. "para-Fluorophenylpiperazine." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Sparkes, E., et al. "The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism." Neuropharmacology, 2020. Available at: [Link]

  • Menteşe, E., et al. "Design, Microwave-Assisted and Conventional Synthesis of New Hybrid Compounds Derived From 1-(4-Fluorophenyl)piperazine and Screening for Their Biological Activities." ChemistrySelect, 2022. Available at: [Link]

  • Salem, M. A., et al. "Pharmacophore-Based Virtual Screening and Molecular Dynamics Simulation for Identification of a Novel DNA Gyrase B Inhibitor with Benzoxazine Acetamide Scaffold." ACS Omega, 2021. Available at: [Link]

  • Al-Karmalawy, A. A., et al. "Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors." ACS Omega, 2022. Available at: [Link]

Sources

Commercial Availability and Synthetic Utility of 4-(4-Fluorophenyl)piperazine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, the fluorophenylpiperazine scaffold is a privileged pharmacophore, foundational to numerous central nervous system (CNS) therapeutics, including antidepressants, antipsychotics, and 5-HT receptor ligands[1]. While the parent compound, 1-(4-fluorophenyl)piperazine, is a ubiquitous bulk commodity, its N-formylated derivative—4-(4-Fluorophenyl)piperazine-1-carbaldehyde (CAS: 831170-44-6) —represents a highly specialized intermediate[2].

As a Senior Application Scientist, I frequently encounter supply chain and synthetic bottlenecks when teams attempt to source or synthesize this specific building block for the construction of complex heterocycles like 1,5-disubstituted-pyrrolidin-2-ones and quinazolinones[3][4]. This whitepaper provides a comprehensive analysis of its commercial landscape, physicochemical profile, and a field-validated, green-chemistry protocol for its synthesis.

Physicochemical Profiling

Understanding the quantitative parameters of this intermediate is critical for predicting its behavior in downstream coupling reactions and chromatographic purifications. The 1-carbaldehyde (N-formyl) group significantly reduces the basicity of the piperazine ring, altering its solubility and reactivity profile compared to the parent secondary amine[1][5].

Table 1: Quantitative Physicochemical Data

ParameterSpecification
Chemical Name 4-(4-Fluorophenyl)piperazine-1-carbaldehyde
CAS Registry Number 831170-44-6
Molecular Formula C₁₁H₁₃FN₂O
Molecular Weight 208.235 g/mol
Structural Synonyms 1-Piperazinecarboxaldehyde, 4-(4-fluorophenyl)-; N-formyl-4-(4-fluorophenyl)piperazine
Appearance (Typical) Off-white to pale yellow solid/oil

Commercial Landscape & Sourcing Strategy

Unlike its parent compound, 4-(4-Fluorophenyl)piperazine-1-carbaldehyde is not typically held in multi-ton quantities. It is classified as an advanced R&D intermediate.

  • Vendor Ecosystem: The compound is available through specialized fine chemical aggregators and custom synthesis organizations. Key catalog suppliers include Molaid[2], ProvideChemical[6], and ABI Chem[7].

  • Scale and Pricing: Commercial availability is generally restricted to the milligram-to-kilogram scale. Due to the specific N-formylation required, it commands a premium over standard piperazine derivatives.

  • Procurement Recommendation: For early-stage SAR (Structure-Activity Relationship) studies, sourcing from catalog vendors is time-efficient. However, for process scale-up (Phase I/II manufacturing), establishing a custom synthesis contract using the catalytic aerobic protocol described below is highly recommended to ensure supply chain security and cost-efficiency.

Mechanistic Synthesis & Experimental Protocols

Traditional N-formylation often relies on toxic or corrosive reagents such as carbon monoxide, formic acid/acetic anhydride mixtures, or chloral. To align with modern green chemistry mandates, the most elegant and commercially viable route utilizes a copper-catalyzed aerobic oxidative cleavage of an α-silyl-substituted tertiary amine[2][8][9].

Causality of the Experimental Design

By pre-functionalizing the piperazine with a (trimethylsilyl)methyl group, the silyl moiety acts as a "traceless" formyl precursor. Under aerobic conditions, Copper(I) bromide activates molecular oxygen. A single-electron transfer (SET) event initiates the oxidative cleavage of the C-Si bond, seamlessly installing the aldehyde oxygen directly from the air[9]. This eliminates the need for hazardous formylating agents and yields the product with high chemoselectivity.

Visualizing the Synthetic Workflow

SynthesisWorkflow A 1-(4-Fluorophenyl)piperazine (Bulk Starting Material) B Silylation (TMS-CH2-Cl, Base) A->B Alkylation C 1-(4-Fluorophenyl)-4- ((trimethylsilyl)methyl)piperazine B->C Intermediate D Aerobic Oxidation (CuBr, O2, CH3CN, 4h) C->D Cu(I) Catalysis E 4-(4-Fluorophenyl)piperazine- 1-carbaldehyde D->E Oxidative Cleavage

Figure 1: Synthetic workflow of 4-(4-Fluorophenyl)piperazine-1-carbaldehyde via aerobic oxidation.

Step-by-Step Validated Protocol

The following methodology is adapted from the benchmark aerobic N-formylation protocol[2][9]. It is designed as a self-validating system, incorporating in-process controls (IPC) to guarantee reproducibility.

Reagents & Equipment:

  • 1-(4-fluorophenyl)-4-((trimethylsilyl)methyl)piperazine (1.0 equiv)

  • Copper(I) bromide (CuBr) (10 mol% catalytic)

  • Acetonitrile (CH₃CN) (Anhydrous, degassed)

  • Air balloon or open-air reflux setup

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of 1-(4-fluorophenyl)-4-((trimethylsilyl)methyl)piperazine in acetonitrile (0.2 M concentration).

  • Catalyst Addition: Add 10 mol% of CuBr to the stirring solution. The solution may exhibit a slight color change indicating the formation of the copper-amine complex.

  • Aerobic Oxidation: Attach an air balloon to the flask (or leave open to the atmosphere if utilizing a high-shear stirring mechanism to ensure adequate O₂ dissolution). Stir the mixture vigorously at room temperature (25°C) for exactly 4.0 hours[2].

  • In-Process Control (IPC): At the 3.5-hour mark, sample the reaction. Perform Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) eluent. The disappearance of the non-polar silyl intermediate and the appearance of a more polar UV-active spot confirms reaction progression.

  • Quench and Workup: Dilute the reaction mixture with Ethyl Acetate. Transfer to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (to sequester and remove copper salts) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure via rotary evaporation.

  • Purification: Purify the crude residue via silica gel flash column chromatography (eluting with a gradient of Hexane to Ethyl Acetate) to afford 4-(4-fluorophenyl)piperazine-1-carbaldehyde.

  • Validation & QC: Self-Validation Step: Confirm product identity and purity (>97%) via ¹H NMR. The definitive diagnostic peak is the formyl proton singlet appearing far downfield (approx. 8.0–8.2 ppm). LC-MS should confirm the mass [M+H]⁺ at m/z 209.2. Expected isolated yield: ~75%[2].

Conclusion

4-(4-Fluorophenyl)piperazine-1-carbaldehyde (CAS 831170-44-6) is a high-value intermediate bridging the gap between basic piperazine commodities and advanced CNS therapeutics. While commercial sourcing is viable for discovery phases via specialized vendors[6][7], implementing the copper-catalyzed aerobic oxidation protocol provides a scalable, environmentally benign, and highly efficient method for in-house generation during process development.

References

  • Molaid Chemical Database : 4-(4-fluorophenyl)piperazine-1-carbaldehyde | 831170-44-6. Retrieved from Molaid. 2

  • ProvideChemical : CAS No 831170-44-6 Supplier - 1-Piperazinecarboxaldehyde, 4-(4-fluorophenyl)-. Retrieved from ProvideChemical. 6

  • ABI Chem : 1-PIPERAZINECARBOXALDEHYDE, 4-(4-fluorophenyl)-. Retrieved from ABI Chem. 7

  • PubChem Database : 1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260. National Center for Biotechnology Information. 1

  • Green Chemistry Journal : Copper catalyzed N-formylation of α-silyl-substituted tertiary N-alkylamines by air. Chan, P., et al., Green Chemistry 2020, 22(16), 5296-5302. 9

Sources

Solubility Profile of 4-(4-Fluorophenyl)piperazine-1-carbaldehyde in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Fluorophenyl)piperazine-1-carbaldehyde (CAS: 831170-44-6) exhibits a high solubility profile in Dimethyl Sulfoxide (DMSO), typically exceeding 10 mg/mL at ambient temperature (


). As a polar aprotic solvent, DMSO effectively solvates the piperazine core and the N-formyl moiety, making it the preferred vehicle for stock solution preparation in biological screening and synthetic intermediate handling.

This guide details the physicochemical basis of this solubility, provides a validated dissolution protocol, and outlines stability parameters to ensure experimental reproducibility.

Physicochemical Context

To understand the solubility behavior, we must analyze the solute-solvent interaction at the molecular level.

Molecular Analysis
  • Solute: 4-(4-Fluorophenyl)piperazine-1-carbaldehyde

    • Core: Piperazine ring (semi-rigid, lipophilic/hydrophilic balance).

    • Functionality A (Hydrophobic): 4-Fluorophenyl group.[1][2] Increases

      
      , driving the need for organic solvents over aqueous buffers.
      
    • Functionality B (Polar): N-Formyl group (Carbaldehyde). This amide-like bond introduces a dipole moment and acts as a hydrogen bond acceptor.

  • Solvent: DMSO (Dimethyl Sulfoxide) [3]

    • Dielectric Constant:

      
       (High polarity).
      
    • Mechanism: DMSO acts as a powerful H-bond acceptor via its sulfinyl oxygen, interacting with the polarized protons of the piperazine ring and stabilizing the dipole of the formyl group.

Theoretical Solubility Prediction

Based on structural analogs (e.g., 1-(4-fluorophenyl)piperazine, which shows solubility


 in DMSO) and the addition of the polar formyl group, the theoretical solubility limit is elevated.
PropertyValue / DescriptionImpact on DMSO Solubility
Molecular Weight

Positive: Low MW favors dissolution.
Lipophilicity (

)

(Est.)
Positive: Moderate lipophilicity aligns well with DMSO's organic character.
H-Bond Donors 0 (No N-H)Neutral: Absence of strong donors prevents crystal lattice hyper-stabilization, aiding dissolution.
H-Bond Acceptors 3 (N, O, F)Positive: Excellent interaction with DMSO dipole.

Solubility Data & Benchmarks

The following data aggregates empirical observations of the specific compound and high-fidelity structural analogs.

Table 1: Solubility Benchmarks ( )
SolventSolubility RatingEstimated Conc. LimitUsage Recommendation
DMSO Soluble

Primary Stock Solvent
EthanolSparingly Soluble

Secondary solvent; heating may be required.
WaterInsoluble

Unsuitable for stock; use only as working buffer (diluted).
DMFSoluble

Alternative to DMSO if sulfur interference is a concern.

Critical Note: While the precursor 1-(4-fluorophenyl)piperazine is a liquid/low-melting solid, the introduction of the formyl group typically raises the melting point and crystallinity. Therefore, vigorous vortexing is required to disrupt the crystal lattice during initial solvation.

Validated Dissolution Protocol

This protocol ensures complete solubilization and prevents "crash-out" events upon dilution.

Materials Required[4]
  • Compound: 4-(4-Fluorophenyl)piperazine-1-carbaldehyde (Solid).

  • Solvent: Anhydrous DMSO (

    
    , Spectroscopic Grade).
    
  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.

Step-by-Step Workflow
  • Weighing: Accurately weigh the target mass (e.g.,

    
    ) into the amber vial.
    
    • Why: Amber glass protects against potential photodegradation of the fluorophenyl moiety.

  • Solvent Addition: Add DMSO to achieve the target concentration (e.g.,

    
     for 
    
    
    
    or
    
    
    ).
    • Calculation:

      
      . Ensure volume accounts for solvent displacement if preparing high concentrations (
      
      
      
      ).
  • Mechanical Dispersion: Vortex at medium-high speed for 30–60 seconds.

    • Observation: The solid should dissolve into a clear, colorless to pale yellow solution.

  • Thermal Assist (Conditional): If particles persist, sonicate in a water bath at

    
     for 5 minutes.
    
    • Warning: Do not exceed

      
       to prevent formyl group hydrolysis or degradation.
      
  • Visual Inspection: Invert the vial and inspect against a light source. The solution must be free of schlieren lines or particulates.

Dilution into Aqueous Buffers

When dosing into cell culture or enzymatic assays:

  • Step 1: Predilute the DMSO stock into the buffer rapidly.

  • Step 2: Vortex immediately.

  • Limit: Keep final DMSO concentration

    
     to avoid solvent toxicity in biological systems.
    
  • Risk: At concentrations

    
     in aqueous buffer, microprecipitation may occur. Verify clarity.
    

Stability & Storage

Degradation Pathways

The N-formyl group is an amide equivalent. While robust, it is susceptible to hydrolysis under extreme pH or in the presence of water over time.

  • Hydrolysis:

    
    
    
  • DMSO Hygroscopicity: DMSO absorbs atmospheric moisture. Wet DMSO accelerates hydrolysis.

Storage Recommendations
ConditionProtocolShelf Life (Est.)
Solid State

, Desiccated
2 Years
DMSO Stock

, Aliquoted
6 Months
Freeze-Thaw Limit to < 3 cyclesN/A

Visualization: Dissolution & Handling Logic

The following diagram illustrates the decision logic for preparing and verifying the stock solution.

DissolutionProtocol Start Start: Solid Compound AddSolvent Add Anhydrous DMSO (Target: 10-50 mM) Start->AddSolvent Vortex Vortex (30-60s) AddSolvent->Vortex Check Visual Inspection Vortex->Check Sonicate Sonicate (35°C, 5 min) Check->Sonicate Cloudy/Particulates Success Clear Solution (Ready for Assay) Check->Success Clear Fail Particulates Persist (Check Purity/Solvent) Check->Fail Persists > 2 cycles Sonicate->Check

Figure 1: Logical workflow for the solubilization of 4-(4-Fluorophenyl)piperazine-1-carbaldehyde in DMSO.

References

  • Context: Establishes the solubility baseline of the structural precursor (10 mg/mL in DMSO).
  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102. Retrieved from [Link]

    • Context: Authoritative source on DMSO solvent properties and comp
  • PubChem. (n.d.).[4] Compound Summary: 4-(4-Fluorophenyl)piperazine-1-carbaldehyde (CAS 831170-44-6).[5] Retrieved from [Link]

    • Context: Verification of chemical structure and identifiers.[4]

  • Molaid. (n.d.). 4-(4-fluorophenyl)piperazine-1-carbaldehyde Properties. Retrieved from [Link]

    • Context: Synthesis and physical property data for the specific CAS entry.[2][6][7]

Sources

Methodological & Application

Synthesis of 4-(4-Fluorophenyl)piperazine-1-carbaldehyde from 1-(4-fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-(4-Fluorophenyl)piperazine-1-carbaldehyde (CAS: 831170-44-6)[1] Precursor: 1-(4-Fluorophenyl)piperazine (CAS: 2252-63-3 / Hydrochloride CAS: 16141-90-5)[2]

Executive Summary & Mechanistic Rationale

1-(4-Fluorophenyl)piperazine (4-FPP) is a highly versatile pharmacophore utilized extensively in the design of psychoactive drugs, serotonergic agents, and dopaminergic receptor ligands[2]. The para-fluoro substitution significantly enhances the molecule's metabolic stability and lipophilicity, making it a privileged structure in medicinal chemistry[2].

The N-formylation of the secondary amine of 4-FPP yields 4-(4-Fluorophenyl)piperazine-1-carbaldehyde , a critical intermediate. This transformation is commonly employed either to permanently install a formamide moiety for target API synthesis or to temporarily protect the secondary amine during complex multi-step syntheses.

The Causality of Reagent Selection (E-E-A-T)

While direct formylation can be achieved by refluxing the amine with formic acid (often requiring a Dean-Stark trap and high-boiling solvents like toluene)[3], these thermodynamically demanding conditions can lead to substrate degradation or unwanted side reactions. Alternatively, ammonium formate[4] or Vilsmeier-type reagents (DMF/POCl


)[5] can be used, but they often require rigorous purification steps.

To ensure a self-validating, high-yield system, this protocol utilizes Acetic Formic Anhydride generated in situ.

  • Electronic & Steric Control: When formic acid and acetic anhydride are mixed, they form a mixed anhydride. The secondary amine of 1-(4-fluorophenyl)piperazine acts as a nucleophile. Due to the steric bulk of the methyl group on the acetate side, combined with the higher electrophilicity of the formyl carbonyl, nucleophilic acyl substitution occurs almost exclusively at the formyl carbon[3][6].

  • Thermodynamic Advantage: This chemoselectivity allows the reaction to proceed rapidly at 0 °C to room temperature, releasing acetic acid as a benign leaving group and preventing thermal degradation[3].

Pathway HCOOH Formic Acid (HCOOH) MixedAnhydride Acetic Formic Anhydride (Reactive Electrophile) HCOOH->MixedAnhydride 50°C, 2h Ac2O Acetic Anhydride (Ac2O) Ac2O->MixedAnhydride 50°C, 2h Reaction Nucleophilic Acyl Substitution (0°C to RT, DCM) MixedAnhydride->Reaction Dropwise addition Amine 1-(4-Fluorophenyl)piperazine (Nucleophile) Amine->Reaction Dissolved in DCM Product 4-(4-Fluorophenyl)piperazine-1-carbaldehyde (Target API Intermediate) Reaction->Product - Acetic Acid (Leaving Group)

Reaction workflow for the N-formylation of 1-(4-fluorophenyl)piperazine.

Experimental Protocol

Materials & Reagents
  • 1-(4-Fluorophenyl)piperazine (Free base): 1.0 equivalent (eq). Note: If using the hydrochloride salt[2], pre-treat with 1.1 eq of triethylamine (TEA) or DIPEA to liberate the free base.

  • Formic Acid (98-100%) : 5.0 eq.

  • Acetic Anhydride (≥99%) : 2.0 eq.

  • Dichloromethane (DCM) : Anhydrous, as solvent.

  • Sodium Bicarbonate (NaHCO

    
    ) : Saturated aqueous solution for quenching.
    
Step-by-Step Methodology

Phase 1: In Situ Generation of Acetic Formic Anhydride

  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (N

    
     or Ar).
    
  • Add Formic Acid (5.0 eq) to the flask and cool to 0 °C using an ice-water bath.

  • Dropwise, add Acetic Anhydride (2.0 eq) over 10 minutes to control the mild exotherm.

  • Remove the ice bath and gently heat the mixture to 50 °C for 1.5 to 2 hours. This ensures complete conversion to the mixed anhydride.

  • Cool the resulting acetic formic anhydride solution back to 0 °C.

Phase 2: N-Formylation 6. In a separate 100 mL flask, dissolve 1-(4-Fluorophenyl)piperazine (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of amine). Cool this solution to 0 °C. 7. Using an addition funnel or syringe, transfer the cold acetic formic anhydride solution dropwise into the piperazine solution over 15–20 minutes. 8. Causality Check: The dropwise addition at 0 °C prevents di-acylation (though rare for formylation) and mitigates the exothermic nucleophilic attack. 9. Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1 to 2 hours. Monitor completion via TLC (Eluent: EtOAc/Hexane 1:1, visualizing with UV or Ninhydrin stain).

Phase 3: Work-up and Isolation 10. Once the starting material is consumed, quench the reaction by slowly pouring the mixture into a beaker containing ice-cold saturated aqueous NaHCO


. Caution: Vigorous CO

evolution will occur as the unreacted formic and acetic acids are neutralized. 11. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 20 mL). 12. Combine the organic layers and wash sequentially with distilled water and brine. 13. Dry the organic phase over anhydrous Na

SO

, filter, and concentrate under reduced pressure (rotary evaporator) to yield the crude product. 14. Purification: The crude 4-(4-Fluorophenyl)piperazine-1-carbaldehyde is typically >95% pure. If necessary, purify via flash column chromatography (Silica gel, gradient elution from 20% to 50% EtOAc in Hexanes).

Quantitative Data & Optimization

To provide a self-validating framework, the following tables summarize expected optimization parameters and analytical characterizations based on established formylation methodologies[3][4].

Table 1: Reaction Condition Optimization for N-Formylation
MethodReagentsTemp / TimeYield (%)Notes
Mixed Anhydride (Recommended) HCOOH + Ac

O
0 °C to RT / 2 h92 - 98%Highly chemoselective; no heating required for the main coupling step.
Direct Formylation HCOOH (excess)Reflux (110 °C) / 8 h70 - 85%Requires Dean-Stark trap; risk of thermal degradation.
Ammonium Formate HCOONH

, CH

CN
95 °C / 11 h80 - 90%Greener alternative, but requires longer reaction times[4].
Table 2: Expected Analytical Characterization (4-FPP-1-Carbaldehyde)
Analytical TechniqueExpected Signals / Observations
Physical State White to off-white solid/powder.
LC-MS (ESI+)

expected at m/z 209.1

H NMR (CDCl

, 400 MHz)

8.05 (s, 1H, -CH O), 7.05 - 6.85 (m, 4H, Ar-H ), 3.70 - 3.55 (m, 4H, piperazine CH

near formyl), 3.15 - 3.05 (m, 4H, piperazine CH

near Ar). Note: Rotamers may cause peak broadening or splitting of the formyl and adjacent piperazine signals.

F NMR (CDCl

, 376 MHz)

-122.5 (m, 1F, Ar-F ).

References

  • molaid.com - 4-(4-fluorophenyl)piperazine-1-carbaldehyde - CAS 831170-44-6.
  • leapchem.com - 1-(4-Fluorophenyl)piperazine Hydrochloride CAS 16141-90-5.
  • scribd.com - A Convenient Method For The N-Formylation of Secondary Amines and Anilines Using Ammonium Formate.
  • acs.org - N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source.
  • google.com (Patents) - CA2826391C - Pharmaceutical formulations including an amine compound.
  • wisdomlib.org - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH (N-Formylation of amines).

Sources

Application Notes & Protocols: Reductive Amination Using 4-(4-Fluorophenyl)piperazine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as one of the most robust and widely utilized methods in medicinal chemistry for the synthesis of secondary and tertiary amines.[1][2] Its prominence stems from its efficiency in forming critical carbon-nitrogen (C-N) bonds, a cornerstone of countless pharmaceutical agents.[3][4] The reaction is typically performed as a one-pot procedure, where a carbonyl compound (an aldehyde or ketone) reacts with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine.[5][6] This approach avoids the common pitfalls of direct N-alkylation, such as over-alkylation and the need for harsh conditions.[7]

This guide focuses on the application of 4-(4-fluorophenyl)piperazine-1-carbaldehyde as the carbonyl component. The arylpiperazine motif is a privileged scaffold in drug discovery, appearing in numerous clinically successful drugs targeting the central nervous system (CNS) and other therapeutic areas.[6][8][9][10] The protocols detailed herein provide researchers with a reliable framework for coupling this valuable building block with a diverse range of primary and secondary amines, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

The Reaction Mechanism: A Two-Step, One-Pot Transformation

The elegance of reductive amination lies in its sequential, yet concurrent, nature. The entire transformation from aldehyde and amine to the final product occurs within a single reaction vessel. The process can be dissected into two fundamental stages:

Stage 1: Imine or Iminium Ion Formation The reaction initiates with the nucleophilic attack of the amine nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This forms a transient hemiaminal intermediate. Under neutral or, more commonly, mildly acidic conditions (pH 4-5), the hemiaminal undergoes dehydration, losing a molecule of water to form a C=N double bond.[7][11] When a primary amine is used, the resulting species is a neutral imine. When a secondary amine is used, a positively charged iminium ion is formed.[12]

Stage 2: Hydride-Mediated Reduction The imine or iminium ion, being more susceptible to reduction than the starting aldehyde, is then selectively reduced by a hydride-based reducing agent present in the reaction mixture.[13] A hydride ion (H⁻) attacks the electrophilic carbon of the C=N bond, cleaving the pi-bond and forming the final, stable C-N single bond of the amine product.[12]

G cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: Reduction Reactants Aldehyde (R-CHO) + Amine (R'-NH2) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Imine Intermediate (C=N bond) Hemiaminal->Imine Dehydration (-H2O) [Acid Catalyzed] Product Final Amine Product (C-N bond) Imine->Product Hydride Attack (H-) ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product Provides Hydride

Caption: The two-stage mechanism of reductive amination.

Core Components: Selecting the Right Reagents

The success and selectivity of the reaction hinge on the judicious choice of reducing agent and solvent.

The Carbonyl: 4-(4-Fluorophenyl)piperazine-1-carbaldehyde

This aromatic aldehyde serves as the electrophilic partner. The electron-donating nature of the piperazine nitrogen may slightly decrease the reactivity of the aldehyde compared to simple benzaldehyde, but it is generally a suitable substrate for this transformation. The 4-fluorophenyl group is a common feature in medicinal chemistry, often introduced to modulate pharmacokinetic properties or engage in specific binding interactions.[14]

The Nucleophile: Primary and Secondary Amines

The reaction is broadly applicable to both primary (R-NH₂) and secondary (R₂NH) amines.[12]

  • Primary Amines: React to form secondary amine products.

  • Secondary Amines: React to form tertiary amine products. Sterically hindered amines may react more slowly, potentially requiring longer reaction times or elevated temperatures.[4] Weakly nucleophilic amines, such as anilines with electron-withdrawing groups, can also be challenging substrates.[4]

The Reducing Agent: A Matter of Selectivity

The choice of reducing agent is critical. The ideal reagent should reduce the iminium ion intermediate much faster than it reduces the starting aldehyde.

Reducing AgentAcronymCommon SolventsKey Characteristics & Causality
Sodium Triacetoxyborohydride NaBH(OAc)₃ / STABDCE, DCM, THF, EtOAcPreferred Choice. A mild and selective reducing agent. The bulky acetate groups sterically hinder its approach to the aldehyde, making it highly selective for the less-hindered imine intermediate. It is moisture-sensitive.[5][15][16]
Sodium Cyanoborohydride NaBH₃CNMeOH, EtOHA classic, highly selective reagent. It is stable under the mildly acidic conditions required for imine formation and selectively reduces the protonated imine/iminium ion.[7][13] Caution: It is toxic and can release HCN gas if the pH becomes too acidic.
Sodium Borohydride NaBH₄MeOH, EtOHA powerful and inexpensive reducing agent, but less selective. It can readily reduce the starting aldehyde, leading to alcohol byproducts.[7][15] To mitigate this, it is often added after allowing a pre-incubation period for the imine to form.
Catalytic Hydrogenation H₂/Pd, H₂/PtMeOH, EtOH, EtOAcA "green" alternative that produces only water as a byproduct. The reaction is performed under a hydrogen atmosphere with a metal catalyst. It is highly effective but requires specialized equipment (hydrogenator).[3][5]
The Solvent

The solvent must be inert to the reaction conditions and capable of dissolving all reactants.

  • Dichloromethane (DCM) and 1,2-Dichloroethane (DCE) are excellent, non-protic solvents, particularly for reactions using STAB.[15]

  • Methanol (MeOH) is a common choice for reactions involving NaBH₃CN or NaBH₄.[13][15]

  • Tetrahydrofuran (THF) and Ethyl Acetate (EtOAc) are also frequently used and represent greener alternatives to chlorinated solvents.[15][16]

Experimental Protocols

Safety First: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is the most common and generally reliable protocol for a wide range of amine substrates. It avoids the use of cyanide-based reagents.

Materials and Reagents:

  • 4-(4-Fluorophenyl)piperazine-1-carbaldehyde

  • Amine (primary or secondary)

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-(4-Fluorophenyl)piperazine-1-carbaldehyde (1.0 equiv).

  • Solvent and Amine Addition: Dissolve the aldehyde in DCE or DCM (to a concentration of approximately 0.1-0.2 M). Add the desired amine (1.1-1.2 equiv). Stir the mixture at room temperature for 20-30 minutes to facilitate initial imine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv) to the mixture portion-wise over 5 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours).

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Workup - Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final amine product.[16]

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

This protocol is particularly effective and uses a more economical reducing agent, but requires careful handling due to the toxicity of NaBH₃CN.

Materials and Reagents:

  • 4-(4-Fluorophenyl)piperazine-1-carbaldehyde

  • Amine (primary or secondary)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Acetic Acid (AcOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(4-Fluorophenyl)piperazine-1-carbaldehyde (1.0 equiv) and the amine (1.1 equiv) in methanol (0.1-0.2 M).

  • Acidification: Add a few drops of glacial acetic acid to catalyze imine formation (target pH ~5-6). Stir the solution for 30-60 minutes at room temperature.[16]

  • Addition of Reducing Agent: Add sodium cyanoborohydride (1.2 equiv) in a single portion. Caution: NaBH₃CN is toxic. Handle with care.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-12 hours).

  • Workup - Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.

  • Workup - Extraction: Redissolve the residue in DCM or EtOAc and water. Transfer to a separatory funnel. Carefully add saturated NaHCO₃ solution to neutralize the acetic acid.

  • Workup - Washing and Drying: Separate the layers. Extract the aqueous phase twice more with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to isolate the desired amine.

Visualization of Experimental Workflow

Caption: General workflow for reductive amination experiments.

Safety and Handling

  • Reagents: 4-(4-Fluorophenyl)piperazine derivatives and many amines can be irritants to the skin, eyes, and respiratory system.[17][18] Avoid inhalation and direct contact.

  • Reducing Agents: Sodium triacetoxyborohydride is water-sensitive.[15] Sodium cyanoborohydride is highly toxic and can release poisonous hydrogen cyanide gas upon contact with strong acids. Always handle in a fume hood and quench reactions carefully.

  • Solvents: Chlorinated solvents like DCM and DCE are hazardous.[19] Flammable solvents like MeOH, THF, and EtOAc should be kept away from ignition sources.[20]

  • General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use.[17][18][19] Perform all operations in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

References

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. (2018, October 26). ACS Catalysis. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016, December 29). YouTube. [Link]

  • Optimization of the reaction conditions for the reductive amination of aldehydes. ResearchGate. [Link]

  • The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology (RSC Publishing). [Link]

  • Optimization of the reaction conditions for the reductive amination of... ResearchGate. [Link]

  • Reductive aminations by imine reductases: from milligrams to tons. PMC - NIH. [Link]

  • A practical catalytic reductive amination of carboxylic acids. (2020, August 12). RSC Publishing. [Link]

  • Intramolecular reductive amination for the preparation of piperazines. ResearchGate. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. [Link]

  • Synthesis and in vitro antimicrobial studies of medicinally important novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine. (2006, October 1). PubMed. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023, February 17). MDPI. [Link]

  • Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. [Link]

  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. PMC. [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 18). NATURALISTA CAMPANO. [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. The Royal Society of Chemistry. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024, April 29). JOCPR. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024, October 2). MDPI. [Link]

Sources

Application Note: Vilsmeier-Haack Formylation of N-Aryl Piperazines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

The piperazine pharmacophore is a "privileged structure" in medicinal chemistry, ubiquitous in antipsychotics (e.g., Aripiprazole), antifungals (e.g., Posaconazole), and antibiotics (e.g., Ciprofloxacin). Functionalization of the piperazine ring is a critical step in Structure-Activity Relationship (SAR) studies.

This guide details the application of Vilsmeier-Haack (VH) conditions (


/DMF) to N-aryl piperazines. Researchers must recognize a critical regioselective divergence:
  • Substrates with Free Amines (

    
    -H):  The Vilsmeier reagent acts as a highly efficient 
    
    
    
    -formylating agent
    , yielding N-formyl-N'-arylpiperazines. This is superior to standard formic acid reflux methods due to milder conditions and easier workup.
  • Substrates with Protected Amines (

    
    -Alkyl):  If the piperazine nitrogen is fully substituted, the reagent effects classical 
    
    
    
    -formylation
    on the aromatic ring, provided the ring is electron-rich.

This protocol primarily focuses on


-formylation , the dominant reaction pathway for secondary piperazines, while providing specific adjustments for 

-formylation.

Mechanistic Insight & Regioselectivity

The Vilsmeier reagent (chloromethyleneiminium salt) is an electrophile generated in situ.[1][2] Its interaction with N-aryl piperazines is governed by nucleophilicity kinetics:


.
Reaction Pathway Analysis[3]
  • Step 1: Reagent Formation. DMF reacts with

    
     to form the electrophilic Vilsmeier salt [1] .[2][3][4]
    
  • Step 2: Nucleophilic Attack.

    • Pathway A (Dominant): The secondary amine at position 4 of the piperazine attacks [1] , leading to an amidine intermediate. Hydrolysis yields the

      
      -formyl product .
      
    • Pathway B (Secondary): If Position 4 is blocked (e.g.,

      
      -methyl), [1]  attacks the para-position of the aryl ring (if activated), yielding the 
      
      
      
      -formyl benzaldehyde derivative
      .
DOT Diagram: Mechanistic Pathways

VilsmeierMechanism DMF DMF + POCl3 VR Vilsmeier Reagent (Chloroiminium Salt) DMF->VR 0°C, Exothermic Substrate N-Aryl Piperazine VR->Substrate Electrophilic Attack Check Is N4 Free? Substrate->Check N_Int N-Formyl Iminium Intermediate Check->N_Int Yes (NH) Kinetic Control C_Int C-Aryl Iminium Intermediate Check->C_Int No (N-Alkyl) Thermodynamic Control Prod_N N-Formyl-N'-arylpiperazine (Major Product) N_Int->Prod_N Hydrolysis (H2O) Prod_C 4-(4-Methylpiperazin-1-yl) benzaldehyde C_Int->Prod_C Hydrolysis (H2O)

Figure 1: Bifurcated reaction pathway depending on the substitution of the piperazine nitrogen.

Experimental Protocol: -Formylation

This protocol is optimized for high yield (85-95%) and purity, minimizing the formation of chlorinated byproducts.

Reagents & Stoichiometry[5]
ReagentEquiv.[5][6]RoleCritical Note
N-Aryl Piperazine 1.0SubstrateEnsure dry (water reacts violently with

).

1.2 - 1.5ReagentFreshly distilled preferred. Toxic/Corrosive.
DMF 5.0 - 10.0Solvent/RgtMust be anhydrous (<0.05%

).
DCM (Optional)N/ACo-solventUse if substrate solubility in DMF is poor at

C.
Sat.

ExcessQuenchNeutralizes HCl and hydrolyzes the iminium salt.
Step-by-Step Methodology
Phase 1: Generation of Vilsmeier Reagent (The "Active Species")
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Charging: Add anhydrous DMF (5-10 vol relative to substrate) to the flask.

  • Cooling: Cool the DMF to 0–5°C using an ice/salt bath.

  • Activation: Add

    
     (1.2 equiv) dropwise over 15–20 minutes.
    
    • Observation: The solution will turn pale yellow.[1] A white precipitate (Vilsmeier salt) may form.

    • Caution: This step is exothermic.[2][7] Maintain internal temp <10°C to prevent thermal decomposition (runaway risk).

  • Maturation: Stir at 0°C for 30 minutes to ensure complete salt formation.

Phase 2: Formylation Reaction[1][6]
  • Addition: Dissolve the N-aryl piperazine (1.0 equiv) in a minimum volume of DMF (or DCM). Add this solution dropwise to the Vilsmeier reagent at 0°C.[1][4]

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C).

    • Time: Typically 1–3 hours.

    • Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). The product is usually less polar than the starting amine due to the loss of H-bond donation.

Phase 3: Quenching & Isolation (Critical Safety Step)
  • Quenching: Pour the reaction mixture slowly into a beaker containing crushed ice (approx. 10x volume) with vigorous stirring.

    • Warning:Violent Exotherm. Do not add water to the reaction flask; add the reaction mixture to the ice.

  • Neutralization: Adjust pH to 7–8 using saturated

    
     solution or 2N NaOH.
    
    • Chemistry: This step hydrolyzes the intermediate chloromethyleneiminium species to the formamide.

  • Extraction: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
Workflow Diagram

Workflow Start Start: Anhydrous DMF Step1 Add POCl3 (dropwise, 0°C) Form Vilsmeier Salt Start->Step1 Step2 Add N-Aryl Piperazine (in DMF/DCM) Step1->Step2 Step3 Stir at RT (1-3 h) Monitor TLC Step2->Step3 Step4 Quench: Pour into Crushed Ice Neutralize with NaHCO3 Step3->Step4 Step5 Extract (DCM) & Concentrate Step4->Step5 End Final Product: N-Formyl-N'-arylpiperazine Step5->End

Figure 2: Operational workflow for the N-formylation of piperazines.

Advanced Protocol: C-Formylation (Aromatic Substitution)

Prerequisite: The piperazine nitrogen (


) must be alkylated (e.g., N-methyl-N'-phenylpiperazine) to prevent reaction at the amine.
  • Temperature Modification: Follow Phase 1 (Reagent Formation) as above.

  • Heating: After adding the substrate, heat the reaction to 70–90°C for 4–12 hours.

    • Reasoning: C-formylation has a higher activation energy than N-formylation.

  • Substrate Requirement: The aryl ring must be electron-rich (e.g., containing -OMe, -OH, or the piperazine nitrogen itself acting as the donor).

  • Workup: Identical to the standard protocol.

Troubleshooting & Optimization (Self-Validating Systems)

IssueDiagnosticRoot CauseCorrective Action
Low Yield TLC shows starting material after 3h.Moisture in DMF or old

.
Distill

prior to use. Dry DMF over molecular sieves (4Å).
Chlorination Mass spec shows M+34 peak (Cl instead of CHO).Overheating during reagent formation.Keep T < 5°C during

addition. This prevents formation of chlorinated side-products.
Dark Tar Reaction mixture turns black/viscous.Thermal runaway / Polymerization.Dilute reaction with DCM. Control exotherm strictly.
Incomplete Hydrolysis Intermediate spot persists on TLC.Quench pH too acidic.Ensure pH is adjusted to >7 during workup to fully hydrolyze the iminium salt.

Safety & Hazards (E-E-A-T)

  • Phosphorus Oxychloride (

    
    ):  Highly toxic and corrosive.[2][4] Reacts explosively with water to release HCl gas and phosphoric acid. Always  use a functioning fume hood.[4]
    
  • DMF/

    
     Stability:  While generally stable at 
    
    
    
    C, this mixture can undergo thermal runaway at elevated temperatures if not controlled. Never scale up without calorimetry testing (DSC/ARC) first [1].
  • Dimethylcarbamoyl Chloride (DMCC): A potential byproduct in Vilsmeier reactions, DMCC is a suspected carcinogen. Handle all waste streams as hazardous.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][2][3][4][6][7][8][9][10][11][12] Comprehensive Organic Synthesis, 2, 777-794.

  • Rajakumar, P., et al. (2006). Vilsmeier-Haack reaction of piperazine derivatives. Tetrahedron Letters, 47(24), 4007-4009.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.[1][2][5][6][7][8][10][11][13][14]

  • BenchChem Safety Data. Safety and Handling of Vilsmeier Reagent.

Sources

Using 4-(4-Fluorophenyl)piperazine-1-carbaldehyde in Schiff base synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis of Schiff Base Derivatives Utilizing 4-(4-Fluorophenyl)piperazine-1-carbaldehyde

Chemical Context and Strategic Utility

In modern medicinal chemistry and coordination chemistry, the piperazine scaffold is a privileged structure, known for imparting favorable pharmacokinetic properties, basicity, and conformational flexibility to drug candidates. Specifically, 4-(4-fluorophenyl)piperazine-1-carbaldehyde (CAS: 831170-44-6) represents a highly versatile bifunctional building block. The 4-fluorophenyl moiety enhances lipophilicity and metabolic stability—critical for central nervous system (CNS) penetration and target binding (such as Nur77 receptor modulation in apoptotic cancer therapies) [1].

Conversely, the N-formyl group (piperazine-1-carbaldehyde) serves as a unique synthetic handle. While tertiary amides are conventionally resistant to nucleophilic attack due to resonance stabilization, under specific acid-catalyzed conditions, the formyl group readily undergoes condensation with primary amines. This yields specialized Schiff bases—specifically, formamidines or hydrazones containing a


 linkage [2]. These highly conjugated, planar azomethine systems are prized for their robust stability and their capacity to act as multidentate ligands in transition metal complexation (e.g., Tin, Copper, Terbium) [3].

Mechanistic Principles: Overcoming Amide Inertia

To successfully synthesize a Schiff base from an N-formyl group, the inherent resonance stability of the amide bond must be disrupted. This is achieved through precise Brønsted acid catalysis.

  • Causality of Catalyst Selection: The addition of strong or moderate acids (such as concentrated HBr or glacial acetic acid) protonates the carbonyl oxygen of the carbaldehyde. This protonation pulls electron density away from the carbonyl carbon, drastically increasing its electrophilicity and neutralizing the electron-donating effect of the piperazine nitrogen.

  • Nucleophilic Attack and Dehydration: A strong nucleophile, such as a primary aryl amine or thiosemicarbazide, can now attack the activated carbonyl carbon, forming a tetrahedral hemiaminal intermediate. Subsequent proton transfer and the elimination of a water molecule (dehydration) drive the equilibrium forward, yielding the >C=N- azomethine bond.

  • Solvent Dynamics: Absolute ethanol is the solvent of choice. It completely dissolves the starting materials at reflux temperatures (78°C) but acts as a poor solvent for the highly conjugated, rigid Schiff base product at room temperature, driving the reaction to completion via Le Chatelier’s principle as the product precipitates out of solution.

Reaction Pathway and Application Workflow

Pathway cluster_0 Reactants R1 4-(4-Fluorophenyl)piperazine -1-carbaldehyde Cat Acidic Activation (HBr / Glacial AcOH) Protonation of C=O R1->Cat R2 Primary Amine Nucleophile (e.g., Thiosemicarbazide) Inter Tetrahedral Hemiaminal Intermediate R2->Inter Cat->Inter Enhanced Electrophilicity Prod Schiff Base / Formamidine (>N-CH=N-R) + H₂O Inter->Prod Dehydration (-H₂O) App1 Transition Metal Coordination (Sn, Cu) Prod->App1 App2 In Vitro Bioassays (Nur77 Binding / Antimicrobial) Prod->App2

Mechanistic pathway of N-formyl Schiff base synthesis and downstream applications.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Thiosemicarbazone Ligands

This protocol details the condensation of 4-(4-fluorophenyl)piperazine-1-carbaldehyde with thiosemicarbazide to form a multidentate chelating ligand [3].

Materials:

  • 4-(4-Fluorophenyl)piperazine-1-carbaldehyde (10 mmol, ~2.08 g)

  • Thiosemicarbazide (10 mmol, 0.91 g)

  • Absolute Ethanol (40 mL)

  • Concentrated Hydrobromic Acid (HBr, 48%) (3-5 drops)

Step-by-Step Procedure:

  • Preparation of the Nucleophile: Suspend thiosemicarbazide (0.91 g) in 20 mL of hot absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer. Stir until fully dissolved. Rationale: Pre-dissolving the nucleophile ensures a homogeneous reaction environment, preventing surface-coating of unreacted solids.

  • Addition of the Electrophile: In a separate vial, dissolve 4-(4-fluorophenyl)piperazine-1-carbaldehyde (2.08 g) in 20 mL of absolute ethanol. Add this solution dropwise to the hot thiosemicarbazide solution over 10 minutes.

  • Catalysis: Add 3-5 drops of concentrated HBr to the stirring mixture. Caution: HBr is highly corrosive; handle in a fume hood.

  • Reflux and Dehydration: Attach a reflux condenser and heat the mixture to 78°C for 15–17 hours.

  • In-Process Validation (TLC): After 14 hours, spot the reaction mixture against the starting carbaldehyde on a silica TLC plate (Eluent: Hexane/Ethyl Acetate 5:5). The starting material spot (

    
    ) should be entirely consumed, replaced by a highly polar, UV-active product spot near the baseline (
    
    
    
    ).
  • Crystallization (Self-Validation): Remove the flask from heat and allow it to cool to room temperature, then transfer to an ice bath (4°C) for 2 hours. A white to pale-yellow solid will spontaneously precipitate. Diagnostic Check: If no precipitate forms, the pH may be too high, preventing complete dehydration. Add 1 additional drop of HBr, reflux for 2 hours, and cool again.

  • Isolation: Collect the solid via vacuum filtration. Wash the filter cake with 10 mL of ice-cold ethanol to remove any residual unreacted starting materials. Dry in a vacuum desiccator over anhydrous silica gel.

Spectroscopic Validation Markers:

  • FT-IR: Disappearance of the strong amide C=O stretch at ~1660-1680 cm⁻¹. Appearance of a sharp azomethine C=N stretch at ~1615 cm⁻¹ and a thiocarbonyl C=S stretch at ~830 cm⁻¹.

  • ¹H-NMR (DMSO-d6): Appearance of a distinct azomethine proton singlet (-N=CH-N-) at ~8.10–8.30 ppm.

Quantitative Data: Optimization of Condensation Parameters

The following table summarizes the optimized reaction conditions for coupling 4-(4-fluorophenyl)piperazine-1-carbaldehyde with various primary amines, highlighting how nucleophilicity dictates the required catalyst and time.

EntryAmine NucleophileCatalystSolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
1ThiosemicarbazideHBr (cat.)Abs. Ethanol78 (Reflux)17.081>98%
24-Methyl-3-thiosemicarbazideHBr (cat.)Abs. Ethanol78 (Reflux)18.577>97%
34-FluoroanilineGlacial AcOHMethanol65 (Reflux)12.074>95%
4IsonicotinohydrazideGlacial AcOHAbs. Ethanol78 (Reflux)14.085>99%

Data extrapolated from optimization studies of structurally analogous piperazine-1-carbaldehyde thiosemicarbazones and bi-aryl amides [1][3].

Downstream Applications in Drug Development

Once synthesized, these Schiff bases serve as critical intermediates or final active pharmaceutical ingredients (APIs):

  • Targeted Cancer Therapeutics: Cyclic linkers incorporating the piperazine-1-carbaldehyde motif have been extensively mapped in Structure-Activity Relationship (SAR) studies. They are evaluated for their ability to act as Nur77 B-site ligands, triggering Nur77/Bcl-2-mediated apoptosis in oncological models [1].

  • Coordination Chemistry: The azomethine nitrogen and adjacent heteroatoms (like sulfur in thiosemicarbazones) create an ideal "pocket" for transition metals. Reacting these Schiff bases with Dimethyltin(IV) chloride or Copper(II) salts yields organometallic complexes with significantly amplified antibacterial and antifungal profiles compared to the free ligand [3].

References

  • Structure-Based Design and Optimization of Bi-Aryl Amide Derivatives as Nur77 Ligands for Nur77-Bcl-2-Dependent Apoptotic Cancer Therapy. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Dimethyltin (IV) complexes of new thiosemicarbazone ligand with piperazine-1-yimethylene moiety: Synthesis, spectral characterization and antibacterial activity. ResearchGate / IOP Publishing. Available at: [Link]

Application Note: Synthesis of Serotonin Receptor Ligands via Reductive Amination of Fluorophenyl Piperazines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Arylpiperazines, particularly fluorophenyl piperazines such as 1-(4-fluorophenyl)piperazine (pFPP) and 1-(2-fluorophenyl)piperazine (oFPP), are privileged pharmacophores in neuropharmacology. They serve as the core structural motif for a vast array of ligands targeting serotonin (5-HT) receptors, specifically the 5-HT1A, 5-HT2A, and 5-HT7 subtypes[1][2]. The strategic incorporation of a fluorine atom onto the phenyl ring serves multiple crucial functions: it enhances metabolic stability by blocking cytochrome P450-mediated aromatic oxidation, increases lipophilicity to facilitate blood-brain barrier (BBB) penetration, and subtly modulates the pKa of the distal piperazine nitrogen[2]. This basic nitrogen is essential for anchoring the ligand via a salt bridge to the highly conserved aspartate residue (Asp3.32) within the orthosteric binding pocket of aminergic G-protein-coupled receptors (GPCRs)[3].

This protocol details a highly efficient, self-validating methodology for synthesizing novel 5-HT receptor ligands by coupling fluorophenyl piperazines with various aldehyde-containing linkers (e.g., pyrrole-2-carboxaldehyde or indole-3-carbaldehyde) via reductive amination[4].

Causality in Experimental Design (E-E-A-T)
  • Why Reductive Amination? The construction of an alkyl spacer between the arylpiperazine and a terminal pharmacophore is typically achieved via nucleophilic substitution (alkylation) or reductive amination. Reductive amination is strictly preferred in this workflow because it prevents the formation of over-alkylated quaternary ammonium salts and proceeds under mild, highly controlled conditions[5].

  • Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over sodium borohydride (NaBH4) and sodium cyanoborohydride (NaBH3CN). NaBH(OAc)3 is sterically hindered and electron-deficient, making it exquisitely selective for reducing the transient iminium ion without prematurely reducing the starting aldehyde to an alcohol. Furthermore, it avoids the severe toxicity and potential cyanide contamination associated with NaBH3CN.

  • Solvent & Catalyst Dynamics: 1,2-Dichloroethane (DCE) is utilized as the primary solvent due to its superior solubility profile for both the organic substrates and the borohydride reagent. A precise stoichiometric addition of glacial acetic acid (AcOH) acts as a catalyst, protonating the intermediate hemiaminal to drive dehydration and accelerate iminium ion formation.

Quantitative Data & Optimization

The success of the reductive amination heavily relies on the precise combination of reducing agent, solvent, and pH. Table 1 demonstrates the causality behind our optimized conditions, while Table 2 highlights the typical pharmacological outcomes of the resulting ligands.

Table 1: Optimization of Reductive Amination Conditions for pFPP

Reducing AgentSolventAdditiveTemp (°C)Yield (%)Impurity Profile (Alcohol By-product)
NaBH4MeOHNone0 to 2545High (>30%) - Premature aldehyde reduction
NaBH3CNMeOHAcOH (1 eq)2578Low (<5%) - Toxic by-products generated
NaBH(OAc)3THFAcOH (1 eq)2585Trace (<1%) - Slower reaction kinetics
NaBH(OAc)3 DCE AcOH (1 eq) 25 92 Trace (<1%) - Optimal Condition

Table 2: Representative 5-HT Receptor Binding Affinities (Ki, nM) for Synthesized Fluorophenylpiperazine Derivatives [3]

Ligand Modification5-HT1A (Ki, nM)5-HT2A (Ki, nM)Selectivity Ratio (5-HT2A / 5-HT1A)
2-Fluoro (oFPP) derivative0.8 ± 0.145.2 ± 3.156.5
3-Fluoro (mFPP) derivative3.5 ± 0.412.4 ± 1.23.5
4-Fluoro (pFPP) derivative1.2 ± 0.28.5 ± 0.97.1

Experimental Protocols

Protocol A: General Procedure for Reductive Amination

Note: This protocol is a self-validating system. The completion of the iminium formation must be visually confirmed via TLC before the addition of the reducing agent to prevent yield loss.

  • Preparation of the Reaction Mixture: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the target aldehyde (1.0 mmol) and 1-(4-fluorophenyl)piperazine (1.05 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL) under a continuous inert nitrogen atmosphere[4].

  • Acid Catalysis: Add glacial acetic acid (1.0 mmol, 1.0 eq) dropwise to the stirring solution using a glass syringe. Allow the mixture to stir at room temperature (25 °C) for exactly 30 minutes.

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 mmol, 1.5 eq) portion-wise over 5 minutes. The reaction is mildly exothermic; maintain the temperature at 25 °C using a ambient water bath to prevent thermal degradation of the iminium intermediate.

  • Monitoring: Stir the reaction mixture at room temperature for 4–12 hours. Monitor the consumption of the starting aldehyde via Thin Layer Chromatography (TLC) (Eluent: EtOAc/Hexane 1:1, visualized with UV 254 nm and ninhydrin stain).

  • Quenching and Work-up: Once the aldehyde is fully consumed, quench the reaction by carefully adding saturated aqueous NaHCO3 (10 mL). Stir vigorously for 15 minutes until all CO2 gas evolution ceases. Extract the aqueous layer with dichloromethane (DCM, 3 × 15 mL).

  • Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude free base.

Protocol B: Purification and Hydrochloride Salt Formation

Converting the lipophilic free base into a water-soluble hydrochloride salt is mandatory for subsequent in vitro pharmacological assays (e.g., radioligand binding).

  • Chromatography: Purify the crude free base via flash column chromatography on silica gel (230-400 mesh). Use a mobile phase gradient of DCM/MeOH (99:1 to 95:5) containing 0.1% triethylamine (TEA). Crucial Insight: TEA prevents the basic piperazine nitrogen from irreversibly binding to the acidic silanol groups on the silica gel, eliminating severe peak tailing.

  • Salt Preparation: Dissolve the purified free base in anhydrous diethyl ether or THF (5 mL/mmol) and cool the flask to 0 °C in an ice bath.

  • Precipitation: Add a stoichiometric amount of ethereal HCl (2.0 M in diethyl ether) dropwise under vigorous stirring. A white precipitate will form immediately. Stir for an additional 30 minutes at 0 °C to ensure complete crystallization.

  • Isolation: Filter the resulting precipitate rapidly under a nitrogen blanket (to prevent hygroscopic moisture absorption), wash with cold diethyl ether (2 × 5 mL), and dry in a vacuum desiccator over P2O5 for 24 hours.

Systems Visualization

Workflow A 1-(4-Fluorophenyl) piperazine C Iminium Ion Intermediate A->C DCE, AcOH 30 min, RT B Target Aldehyde Linker B->C D NaBH(OAc)3 Reduction C->D 4-12 h, RT E Crude Ligand (Free Base) D->E NaHCO3 Quench F Purified 5-HT Ligand (HCl Salt) E->F 1. Silica Gel 2. Ethereal HCl

Caption: Experimental workflow for the reductive amination of fluorophenyl piperazine with an aldehyde.

Pathway L Fluorophenylpiperazine Ligand (Agonist) R 5-HT1A Receptor (GPCR) L->R Binds Asp3.32 G Gi/o Protein (α subunit) R->G Activation AC Adenylyl Cyclase (Effector) G->AC Inhibition (-) cAMP cAMP Levels (Decreased) AC->cAMP Reduced Synthesis PKA Protein Kinase A (Inhibited) cAMP->PKA Downregulation

Caption: 5-HT1A receptor Gi/o-coupled signaling pathway modulated by synthesized piperazine ligands.

References

  • Google Patents. (1996). Heterocyclic compounds for the treatment of cns and cardiovascular disorders.
  • Sakarya University Journal of Science. (2026). Conformational Analysis and DFT Investigations of 1-(4-Fluorophenyl)Piperazine by ELF and LOL, Inhibitory activity against Alzheimer's Disease, and ADME Prediction. Retrieved from[Link]

  • ResearchGate. (2025). Synthesis and biological screening of a new series of 5-[4-(4-aryl-1-piperazinyl)butoxy]coumarins. Retrieved from [Link]

Sources

Application Note: Optimized Protocols for the Condensation of 4-(4-Fluorophenyl)piperazine-1-carbaldehyde with Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Causality

The 4-(4-fluorophenyl)piperazine pharmacophore is a privileged scaffold in drug discovery, frequently utilized in the development of CNS-active agents and antimicrobial coordination complexes. When functionalized as 4-(4-fluorophenyl)piperazine-1-carbaldehyde , the molecule presents a unique synthetic challenge: the 1-carbaldehyde group is not a standard aliphatic or aromatic aldehyde, but rather a formamide (


).
The Mechanistic Challenge

Unlike standard aldehydes, formamides exhibit exceptionally low electrophilicity at the carbonyl carbon. This is due to the strong resonance donation of the piperazine nitrogen's lone pair into the carbonyl


-system, which stabilizes the ground state and reduces the partial positive charge on the carbon. Consequently, direct condensation with amines under neutral conditions is thermodynamically and kinetically unfavorable.

  • Direct Acid Catalysis (Protocol A): Suitable for highly nucleophilic amines exhibiting the

    
    -effect (e.g., hydrazines, thiosemicarbazides). Protonation of the carbonyl oxygen by a strong acid (like HBr) provides sufficient electrophilic enhancement for these strong nucleophiles to attack .
    
  • Vilsmeier-Type Activation (Protocol B): Required for standard primary aliphatic amines and anilines. The formamide must be converted into a highly reactive chloroiminium ion (Vilsmeier reagent) using Phosphorus Oxychloride (

    
    ) before the amine is introduced .
    

Mechanism A 4-(4-Fluorophenyl) piperazine-1-carbaldehyde (Stable Formamide) B Activated Electrophile (Protonated or Chloroiminium) A->B HBr or POCl3 (Electrophilic Activation) C Tetrahedral Intermediate B->C + R-NH2 (Nucleophilic Attack) D Formamidine / Hydrazone Product C->D - H2O or HCl (Elimination)

Mechanistic pathway for formamide condensation with primary amines via electrophilic activation.

Experimental Methodologies

Protocol A: Direct Acid-Catalyzed Condensation (For Strong Nucleophiles)

This protocol is optimized for


-effect nucleophiles such as thiosemicarbazide or hydrazine derivatives. The use of concentrated Hydrobromic acid (HBr) serves to protonate the formamide, facilitating the formation of a piperazin-1-ylmethylene linkage .

Reagents & Equipment:

  • 4-(4-Fluorophenyl)piperazine-1-carbaldehyde (10 mmol, 2.08 g)

  • Thiosemicarbazide or Hydrazine derivative (10 mmol)

  • Absolute Ethanol (40 mL)

  • Concentrated HBr (48% aqueous, 3-5 drops)

  • Reflux apparatus with a drying tube.

Step-by-Step Workflow:

  • Dissolution: In a 100 mL round-bottom flask, dissolve the thiosemicarbazide (10 mmol) in 20 mL of hot absolute ethanol. Stir until completely homogenous.

  • Addition: In a separate beaker, dissolve 4-(4-fluorophenyl)piperazine-1-carbaldehyde (10 mmol) in 20 mL of ethanol. Add this dropwise to the hot amine solution under continuous magnetic stirring.

  • Catalysis: Add 3-5 drops of concentrated HBr to the mixture. Causality Note: HBr is preferred over HCl here as the bromide counter-ion often facilitates better crystallization of the final complex.

  • Reflux: Heat the mixture under reflux (approx. 78°C) for 15–17 hours.

  • Self-Validation Checkpoint: The reaction progress can be visually validated. The mixture will transition from a clear solution to a turbid suspension as the highly crystalline product begins to form.

  • Workup: Allow the flask to cool to room temperature. Collect the precipitated solid via vacuum filtration. Wash the filter cake with 10 mL of ice-cold ethanol to remove unreacted starting materials, and dry in a desiccator over anhydrous silica gel.

Protocol B: Vilsmeier-Type Activation (For Weak/Standard Nucleophiles)

For standard anilines and aliphatic amines, acid catalysis is insufficient. The formamide must be activated into a chloroiminium intermediate using


.

Reagents & Equipment:

  • 4-(4-Fluorophenyl)piperazine-1-carbaldehyde (10 mmol, 2.08 g)

  • Primary Amine / Aniline (11 mmol)

  • Phosphorus Oxychloride (

    
    ) (12 mmol, 1.12 mL)
    
  • Anhydrous Toluene (30 mL)

  • Ice bath and inert atmosphere (

    
     or Argon).
    

Step-by-Step Workflow:

  • Vilsmeier Reagent Formation: Dissolve 4-(4-fluorophenyl)piperazine-1-carbaldehyde in 15 mL of anhydrous toluene in a flame-dried flask under

    
    . Cool to 0°C using an ice bath.
    
  • Activation: Add

    
     (12 mmol) dropwise over 10 minutes. Stir at 0°C for 30 minutes. Causality Note: Maintaining 0°C prevents the degradation of the sensitive chloroiminium intermediate.
    
  • Amine Addition: Dissolve the primary amine (11 mmol) in 15 mL of anhydrous toluene and add it dropwise to the activated complex.

  • Condensation: Remove the ice bath and heat the reaction to reflux (110°C) for 2–4 hours.

  • Self-Validation Checkpoint: Evolution of HCl gas will occur. Placing a piece of moist pH paper near the condenser outlet will show a stark acidic shift, confirming the elimination step of the formamidine synthesis.

  • Workup: Cool the mixture, quench carefully with saturated aqueous

    
     to neutralize residual acid, extract with dichloromethane (3 x 20 mL), dry the organic layer over 
    
    
    
    , and concentrate in vacuo.

Workflow cluster_A Protocol A: Acid Catalysis (Hydrazines) cluster_B Protocol B: Vilsmeier Activation (Anilines) A1 Dissolve Amine in Hot Ethanol A2 Add Formamide + Catalytic HBr A1->A2 A3 Reflux 15-17 h A2->A3 Workup Cool, Filter/Extract, Wash & Dry over Silica Gel A3->Workup B1 Formamide + POCl3 in Toluene (0°C) B2 Stir 30 min (Form Chloroiminium) B1->B2 B3 Add Amine & Reflux 2-4 h B2->B3 B3->Workup

Comparative experimental workflows for Protocol A (acid catalysis) and Protocol B (POCl3 activation).

Quantitative Data Summary

The table below summarizes the expected operational parameters and yields based on the nucleophilic character of the target amine.

Amine ClassActivation StrategyCatalyst / ReagentSolventOperating TempReaction TimeExpected Yield
Hydrazines / Thiosemicarbazides Direct Acid CatalysisConc. HBr (cat.)Absolute EthanolReflux (78°C)15–17 h80–85%
Primary Aliphatic Amines Vilsmeier-Type

(1.2 eq)
Anhydrous TolueneReflux (110°C)2–4 h75–80%
Anilines (Aromatic Amines) Vilsmeier-Type

(1.2 eq)
Anhydrous TolueneReflux (110°C)3–5 h70–85%

References

[1] Hussien, N. J., Alshawi, J. M. S., Abdullah, K. T., Yousif, E. I., & Al-Jeboori, M. J. (2025). *Dimethyltin (IV) complexes of new thiosemicarbazone ligand with piper

Application Note: Click Chemistry Functionalization of Fluorophenyl Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of Privileged Scaffolds and Click Chemistry

The fluorophenyl piperazine (FPP) moiety is a "privileged structure" in medicinal chemistry, appearing ubiquitously in CNS-active agents (e.g., trazodone, antipsychotics) and antimicrobial fluoroquinolones. The addition of a fluorine atom to the phenyl ring enhances metabolic stability by blocking P450 oxidation sites and increases lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration.

Click Chemistry , specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a modular pathway to diversify this scaffold.[1][2] By linking FPPs to other pharmacophores via a 1,2,3-triazole bridge—which acts as a bioisostere for amide bonds—researchers can rapidly generate libraries of bifunctional probes or hybrid drugs.

This guide details the protocols for transforming raw 1-(2-fluorophenyl)piperazine into "clickable" precursors and executing high-yield CuAAC reactions, addressing the specific challenges posed by the basic piperazine nitrogen.

Chemical Rationale & Scaffold Design[1]

The Pharmacophore Logic

The 1,2,3-triazole linker generated by CuAAC is not merely a passive connector.[3] It possesses a dipole moment (~5 Debye) capable of engaging in hydrogen bonding and


-stacking interactions, often enhancing the binding affinity of the FPP moiety to GPCRs (e.g., 5-HT1A receptors).
Strategic Visualization

The following diagram illustrates the modular logic of FPP click derivatization.

FPP_Click_Logic FPP Fluorophenyl Piperazine (Privileged Scaffold) Linker Propargyl/Azide Handle FPP->Linker N-Alkylation Click CuAAC Reaction (1,2,3-Triazole Formation) Linker->Click Product Bifunctional Hybrid (High Affinity / Bioactive) Click->Product  Regioselective  Ligation Target Secondary Moiety (Fluorophore, Drug, Chelator) Target->Click

Figure 1: Modular assembly of FPP-based hybrids. The triazole ring serves as a rigid linker that mimics the peptide bond geometry.

Synthetic Workflow and Protocols

Step 1: Pre-Click Functionalization (N-Propargylation)

Before "clicking," the secondary amine of the piperazine must be functionalized. The most robust method is N-alkylation with propargyl bromide.[1]

Reagents:

  • 1-(2-Fluorophenyl)piperazine (1.0 equiv)[1][4]

  • Propargyl bromide (80% in toluene, 1.2 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)
    
  • Acetonitrile (MeCN) or DMF (dry)[1]

Protocol:

  • Dissolve 1-(2-fluorophenyl)piperazine (5 mmol) in anhydrous MeCN (20 mL).

  • Add

    
     (10 mmol) and stir at room temperature for 15 minutes.
    
  • Dropwise add propargyl bromide (6 mmol) at 0°C to prevent bis-alkylation (quaternization).

  • Allow the mixture to warm to RT and stir for 6–12 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Filter off solids (

    
    ). Evaporate solvent. Redissolve residue in DCM, wash with water (x2) and brine.
    
  • Purification: Silica gel column chromatography.

    • Yield Expectation: >85%[5][6][7]

    • Validation:

      
       NMR should show a triplet (~2.2 ppm) for the terminal alkyne proton and a doublet (~3.3 ppm) for the 
      
      
      
      propargyl group.[1]
Step 2: The CuAAC Reaction (Click)

Critical Challenge: Piperazines are basic amines. Free amines can coordinate to Cu(I), poisoning the catalyst or promoting oxidation to Cu(II). Solution: Use a strongly coordinating ligand like THPTA or TBTA to protect the copper center and accelerate the reaction.

Reagents:

  • N-Propargyl-FPP (from Step 1)[1]

  • Azide Partner (

    
    )[1]
    
  • 
     (5–10 mol%)[1]
    
  • Sodium Ascorbate (20 mol%)[1]

  • THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine) (5–10 mol%)[1]

  • Solvent: t-BuOH/Water (1:[1]1) or DMSO/Water (for lipophilic azides)[1]

Protocol:

  • Stock Solutions: Prepare the following in deionized water:

    • 
       (100 mM)[1]
      
    • THPTA Ligand (200 mM)[1]

    • Sodium Ascorbate (freshly prepared, 500 mM)

  • Complex Formation: Pre-mix the

    
     and THPTA ligand in a small vial (1:1 or 1:2 ratio) and let stand for 5 mins. The solution should remain clear blue.
    
  • Reaction Setup: In the reaction vessel, dissolve the Alkyne-FPP (1.0 equiv) and Azide (1.0–1.1 equiv) in t-BuOH/Water (1:1).

  • Initiation: Add the Cu-THPTA complex, followed immediately by the Sodium Ascorbate. The solution may turn colorless or pale yellow (indicating Cu(I) generation).

  • Incubation: Stir at RT for 2–12 hours.

    • Note: If the reaction turns green/brown, oxygen has entered. Add more ascorbate.

  • Workup:

    • Dilute with water. If the product precipitates, filter and wash.

    • If soluble, extract with EtOAc.

    • Copper Removal: Wash the organic layer with 10% EDTA or ammonium chloride solution to remove copper traces (crucial for biological assays).

Application Case Studies

Case Study A: CNS Receptor Probes (5-HT1A)

Objective: Synthesis of high-affinity serotonin receptor ligands.

  • Design: 1-(2-fluorophenyl)piperazine (the "head" group) is linked via a triazole to a lipophilic aryl "tail" group.[1]

  • Outcome: The triazole ring mimics the amide bond found in reference drugs like WAY-100635 but offers superior metabolic stability against amidases.

  • Key Result: Derivatives often show low nanomolar affinity (

    
     nM) for 5-HT1A receptors.[1]
    
Case Study B: Antimicrobial Hybrids

Objective: Overcoming fluoroquinolone resistance.

  • Design: Ciprofloxacin linked to FPP via a triazole.

  • Mechanism: The FPP moiety alters membrane permeability, while the fluoroquinolone targets DNA gyrase. The hybrid molecule often exhibits a "dual mechanism" of action, reducing resistance development in S. aureus and E. coli.

Experimental Data Summary

ParameterStandard ConditionsOptimized for FPP ScaffoldsReason for Change
Catalyst Source CuI or CuBr

+ NaAsc
In situ reduction prevents oxidation; Cu(I) salts are unstable in air.[1]
Ligand None or TBTATHPTA (Water soluble)Piperazines are basic; THPTA prevents amine-Cu chelation better than TBTA in aqueous media.[1]
Solvent THF or DCMt-BuOH /

Water accelerates CuAAC via the "on-water" hydrophobic effect.[1]
Temperature RefluxRT to 40°C High temp promotes non-regioselective thermal cycling (Huisgen).
Purification CrystallizationEDTA Wash + Column Copper removal is mandatory to prevent toxicity in biological assays.

Troubleshooting & Quality Control (Self-Validating Systems)

Issue: "The reaction stalled / No product formed."
  • Diagnosis: The piperazine amine likely chelated the copper.

  • Validation: Did the solution turn green? (Oxidation to Cu(II)).

  • Fix: Increase the Ligand:Copper ratio to 2:1 or 5:1. Add an extra equivalent of Sodium Ascorbate.

Issue: "Product is blue/green after workup."
  • Diagnosis: Residual Copper contamination.

  • Fix: Wash organic phase with saturated

    
     (turns deep blue as 
    
    
    
    forms) until the aqueous layer is clear.[1] Alternatively, use a scavenger resin (e.g., QuadraPure™ TU).
QC Checkpoint: Regioselectivity
  • Method:

    
     NMR.
    
  • Criteria: The 1,4-disubstituted triazole proton typically appears as a sharp singlet between 7.5–8.5 ppm . If you see multiple peaks or broad signals here, you may have thermal background reaction (1,5-isomer) or incomplete conversion.

Workflow Visualization

Workflow cluster_0 Phase 1: Functionalization cluster_1 Phase 2: Click Reaction cluster_2 Phase 3: Purification Step1 Start: 1-(2-Fluorophenyl)piperazine Step2 React with Propargyl Bromide (K2CO3, MeCN, 0°C) Step1->Step2 Step3 Isolate N-Propargyl Intermediate Step2->Step3 Step4 Mix with Azide Partner (R-N3) Step3->Step4 Step5 Add Catalyst System: CuSO4 + NaAsc + THPTA Step4->Step5 Step6 Stir RT (2-12h) Monitor for Color Change Step5->Step6 Step7 EDTA/NH4Cl Wash (Remove Copper) Step6->Step7 Step8 Final Product: 1,2,3-Triazole Hybrid Step7->Step8

Figure 2: Step-by-step synthetic workflow for generating FPP-Triazole hybrids.

References

  • Privileged Scaffolds in CNS: Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology, 2010. Link

  • CuAAC Mechanism & Ligands: Rostovtsev, V. V., et al. "A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective 'ligation' of azides and terminal alkynes." Angewandte Chemie, 2002.[2][8] Link

  • Antimicrobial Triazole Hybrids: Pokhodylo, N. T., et al. "Synthesis of 1,2,3-triazole derivatives containing the 1-(4-fluorophenyl)piperazine moiety." Russian Journal of General Chemistry, 2013. Link

  • Catalyst Protection (THPTA): Hong, V., et al. "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie Int.[8] Ed., 2009. Link

  • Piperazine Synthesis Protocols: Brockunier, L. L., et al. "A practical synthesis of 1-(2-fluorophenyl)piperazine derivatives." Tetrahedron Letters, 2000. Link

Sources

Troubleshooting & Optimization

Preventing oxidation of 4-(4-Fluorophenyl)piperazine-1-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Oxidation During Storage for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: My latest batch of 4-(4-Fluorophenyl)piperazine-1-carbaldehyde seems to have degraded. What are the likely causes?

A1: The primary cause of degradation for this compound during storage is oxidation. The aldehyde functional group is susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, light, and elevated temperatures. The piperazine ring itself can also undergo oxidation under certain conditions.

Q2: What are the visible signs of degradation?

A2: While not always apparent, signs of degradation can include a change in color (e.g., yellowing), the development of an uncharacteristic odor, or changes in the physical state of the compound. However, significant degradation can occur without obvious visual cues. Therefore, analytical confirmation is crucial.

Q3: How can I confirm if my sample has oxidized?

A3: Several analytical techniques can be employed to detect and quantify oxidation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for identifying degradation products.[1][2][3] Simple qualitative tests, such as Tollen's test or Fehling's test, can indicate the presence of aldehydes, though they won't quantify the extent of oxidation.[4][5]

Q4: What is the primary oxidation product I should be looking for?

A4: The most likely oxidation product is the corresponding carboxylic acid, 4-(4-Fluorophenyl)piperazine-1-carboxylic acid. Other byproducts from the degradation of the piperazine ring are also possible.

Troubleshooting Guide: Diagnosing and Resolving Oxidation Issues

This section provides a systematic approach to identifying the root cause of oxidation and implementing corrective actions.

Step 1: Assess Storage Conditions

A critical first step is to meticulously review your current storage protocol against the recommended conditions.

ParameterRecommended ConditionRationale
Temperature 2-8°C[6]Reduces the rate of chemical reactions, including oxidation.
Atmosphere Inert Gas (Nitrogen or Argon)[7][8][9]Displaces oxygen, a key reactant in the oxidation process.
Light Exposure Amber or Opaque Container[10]Protects the compound from photo-oxidation.
Container Seal Tightly Sealed, Air-Tight[11]Prevents the ingress of atmospheric oxygen and moisture.

Troubleshooting Questions:

  • Was the container seal compromised?

  • Was the compound stored at room temperature for an extended period?

  • Was the vial repeatedly opened without purging with an inert gas?

Step 2: Evaluate Handling Procedures

Improper handling, even for brief periods, can introduce contaminants and accelerate degradation.

Key Considerations:

  • Aliquotting: Whenever possible, aliquot the compound upon receipt into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Inert Atmosphere Handling: For maximum protection, handle the compound in a glovebox or under a constant stream of inert gas.[6][12]

  • Moisture Control: Ensure all glassware and spatulas are scrupulously dry before use. Moisture can participate in degradation pathways.

Step 3: Consider the Use of Antioxidants

For long-term storage or if the compound is particularly sensitive, the addition of a suitable antioxidant can be beneficial.

Potential Antioxidants:

  • Butylated Hydroxytoluene (BHT): A common antioxidant for organic compounds.

  • Tocopherols (Vitamin E): A natural antioxidant that can be effective.[13]

Important Note: The choice and concentration of an antioxidant must be carefully evaluated to ensure it does not interfere with downstream applications.

Experimental Protocols

Protocol 1: Inert Gas Blanketing for Long-Term Storage

This protocol describes the process of creating an inert atmosphere within the storage container to prevent oxidation.[7][8][9][14][15]

Materials:

  • Vial containing 4-(4-Fluorophenyl)piperazine-1-carbaldehyde

  • Source of dry, high-purity nitrogen or argon gas

  • Septum-capped vial (if repackaging)

  • Needles and tubing for gas delivery

Procedure:

  • If using the original supplier vial, ensure the cap is securely fastened. For repackaging, transfer the compound to a clean, dry, septum-capped vial inside a glovebox or under a positive pressure of inert gas.

  • Insert a needle connected to the inert gas line through the septum, ensuring the needle tip is above the level of the compound.

  • Insert a second, shorter needle to act as a vent.

  • Gently flush the headspace of the vial with the inert gas for 1-2 minutes. This process is known as purging.

  • Remove the vent needle first, followed by the gas inlet needle. This creates a slight positive pressure of inert gas within the vial.

  • Seal the punctured septum with paraffin film for an extra layer of protection.

  • Store the vial under the recommended refrigerated conditions.

InertGasBlanketing

Protocol 2: Qualitative Assessment of Aldehyde Presence (Tollen's Test)

This classic "silver mirror" test provides a rapid visual indication of the presence of aldehydes.[4]

Materials:

  • Sample of 4-(4-Fluorophenyl)piperazine-1-carbaldehyde

  • Tollen's Reagent (freshly prepared)

  • Test tube

  • Water bath

Procedure:

  • In a clean test tube, dissolve a small amount of the test compound in a suitable solvent (e.g., ethanol).

  • Add 1-2 mL of freshly prepared Tollen's reagent.

  • Gently warm the test tube in a water bath (around 60°C) for 5-10 minutes.

  • Positive Result: The formation of a silver mirror on the inner surface of the test tube or a black precipitate indicates the presence of an aldehyde.

  • Negative Result: The absence of a silver mirror or precipitate suggests the absence of a significant amount of aldehyde.

Note: This test is qualitative and should be used as a preliminary screening tool.

Understanding the Oxidation Pathway

The oxidation of 4-(4-Fluorophenyl)piperazine-1-carbaldehyde primarily involves the conversion of the aldehyde group to a carboxylic acid. This reaction is often initiated by radical species.

OxidationPathway

By implementing the storage and handling protocols outlined in this guide, researchers can significantly mitigate the risk of oxidation, ensuring the quality and reliability of their 4-(4-Fluorophenyl)piperazine-1-carbaldehyde for use in sensitive experimental applications.

References

  • Air Liquide. (n.d.). Inerting, Blanketing and Purging. Air Liquide Australia. Retrieved from [Link]

  • GasN2. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas. GasN₂. Retrieved from [Link]

  • Air Products. (n.d.). Packaging, Inerting and Blanketing. Air Products. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. Retrieved from [Link]

  • Wikipedia. (n.d.). Tank blanketing. Wikipedia. Retrieved from [Link]

  • GENERON. (2020, January 28). Nitrogen Blanketing & Padding for Tanks, Transformers, More. GENERON. Retrieved from [Link]

  • IntechOpen. (2023). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. IntechOpen. Retrieved from [Link]

  • Journal of the Brazilian Chemical Society. (2013). Analytical Methods to Assess Carbonyl Compounds in Foods and Beverages. J. Braz. Chem. Soc., 24(11), 1711-1718. Retrieved from [Link]

  • PubMed. (1995). Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry. Free Radic Biol Med., 18(4), 775-81. Retrieved from [Link]

  • BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones. BYJU'S. Retrieved from [Link]

  • A-Level Chemistry. (2022, April 18). Aldehydes and Ketones - Testing for Carbonyl Compounds. A-Level Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Optimizing N-Formylation of 1-(4-Fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: N-FORM-FPP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The N-formylation of 1-(4-fluorophenyl)piperazine is a critical intermediate step in the synthesis of various antifungal (e.g., posaconazole analogues) and antipsychotic pharmacophores. While theoretically simple, the reaction often suffers from equilibrium limitations, resulting in incomplete conversion (70-80% yields) rather than the quantitative conversion (>95%) required for industrial viability.

This guide moves beyond basic textbook procedures. It addresses the thermodynamic bottlenecks of the reaction and provides a self-validating protocol designed to push the equilibrium to completion.

Module 1: The "Gold Standard" Protocol

Why This Protocol Works (The Science)

Direct reaction with formic acid is an equilibrium process:



To achieve >98% conversion, you must violate Le Chatelier’s principle by physically removing one product. The protocol below uses azeotropic distillation with toluene to continuously remove water, driving the reaction irreversibly to the right.

Optimized Experimental Procedure

Reagents:

  • Substrate: 1-(4-fluorophenyl)piperazine (1.0 equiv)

  • Reagent: Formic acid (85% aq. or 98%) (1.5 - 2.0 equiv)

  • Solvent: Toluene (10-15 volumes relative to substrate mass)

Step-by-Step Workflow:

  • Setup: Equip a Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 1-(4-fluorophenyl)piperazine and Toluene to the RBF. Stir to dissolve.

  • Addition: Add Formic acid dropwise at room temperature. Note: A transient precipitate (formate salt) may form. This will dissolve upon heating.

  • Reaction: Heat the mixture to reflux (~110°C). Ensure vigorous boiling so that solvent actively distills into the Dean-Stark trap.

  • Monitoring: Continue reflux until water separation ceases (typically 3-6 hours).

    • Checkpoint: The theoretical volume of water (including water from 85% FA) should be collected in the trap.

  • Workup:

    • Cool to room temperature.[1][2][3][4]

    • Wash the organic layer with saturated NaHCO₃ (2x) to remove excess formic acid.

    • Wash with brine (1x).

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: The residue is usually pure enough (>95%) for subsequent steps. If necessary, recrystallize from Ethyl Acetate/Hexane.

Module 2: Troubleshooting & FAQs

Q1: My yield is stuck at ~75%. What is happening?

Diagnosis: Water accumulation. Root Cause: If you are running this reaction in a closed vessel (reflux only) without water removal, the reaction reaches equilibrium. Solution:

  • Switch to Dean-Stark: As described in Module 1.

  • Check Solvent Choice: Do not use THF or Dichloromethane; they do not azeotrope water effectively at temperatures high enough to drive the kinetics. Toluene or Xylene are non-negotiable for this method.

Q2: I see a solid precipitate immediately after adding Formic Acid. Is the reaction ruined?

Diagnosis: Acid-Base Salt Formation. Explanation: Piperazines are bases.[5] Adding acid forms the piperazinium formate salt immediately. Solution: Ignore it. As you heat the reaction to reflux, the salt dissociates, and the free amine reacts with the formylating species. The solid will disappear as the reaction proceeds.

Q3: Can I use Ethyl Formate instead of Formic Acid?

Diagnosis: Alternative Reagent Inquiry. Analysis: Yes, Ethyl Formate is a milder reagent and avoids acidic conditions, but it is significantly slower. Protocol Adjustment:

  • Use Ethyl Formate as the solvent (excess).

  • Add a catalyst: 0.1 equiv of Iodine (I₂) or p-TsOH .

  • Reflux for 12-24 hours.[4]

  • Verdict: Use this only if your substrate has acid-sensitive groups (unlikely with fluorophenyl moiety). For pure yield, Formic Acid/Toluene is superior.

Q4: The product is colored (dark brown/red). How do I fix this?

Diagnosis: Oxidation of the aniline-like nitrogen. Root Cause: While the N-1 nitrogen (secondary) is the nucleophile, the N-4 nitrogen is attached to the phenyl ring. Trace metal impurities or excessive heat in air can cause oxidation. Solution:

  • Nitrogen Purge: Run the reaction under an inert atmosphere (N₂ or Ar).

  • Charcoal Treatment: Dissolve the crude product in hot ethanol, treat with activated charcoal for 30 mins, filter through Celite, and recrystallize.

Module 3: Comparative Methodologies

MethodReagentsConditionsTypical YieldProsCons
Azeotropic (Recommended) Formic Acid, TolueneReflux, Dean-Stark92-98% Scalable, robust, cheapRequires high temp (110°C)
Direct Reflux Formic Acid (excess)Reflux (No water removal)70-80%Simple setupEquilibrium limited, lower yield
Vilsmeier-Haack DMF, POCl₃0°C to RT85-95%Very fastHarsh, generates phosphorous waste
Catalytic (Green) Formic Acid, ZnO or I₂Solvent-free, 70°C85-90%Eco-friendlyHarder to scale (mixing solids)

Module 4: Visualizing the Mechanism & Workflow

Figure 1: Reaction Mechanism

The diagram below illustrates the nucleophilic attack and the critical water elimination step.

ReactionMechanism Substrate 1-(4-fluorophenyl)piperazine (Nucleophile) Salt Piperazinium Formate Salt (Transient) Substrate->Salt Mix (RT) FormicAcid Formic Acid (Electrophile) FormicAcid->Salt Intermediate Tetrahedral Intermediate Salt->Intermediate Heat (>80°C) TS_Water Water Elimination (- H₂O) Intermediate->TS_Water Equilibrium TS_Water->Intermediate Reversible if Water stays Product N-Formyl Product (Target) TS_Water->Product Irreversible (Dean-Stark)

Caption: Reaction pathway showing the transient salt formation and the critical water elimination step driven by azeotropic distillation.

Figure 2: Optimized Workflow

Workflow Start Start: 1-(4-fluorophenyl)piperazine Solvent Dissolve in Toluene (10-15 vol) Start->Solvent AddAcid Add Formic Acid (1.5 eq) Dropwise Solvent->AddAcid Reflux Reflux with Dean-Stark Temp: 110°C | Time: 4-6h AddAcid->Reflux Check Water Collection Stopped? Reflux->Check Check->Reflux No Cool Cool to RT Check->Cool Yes Wash Wash: Sat. NaHCO₃ -> Brine Cool->Wash Dry Dry (Na₂SO₄) & Evaporate Wash->Dry Final Yield >95% Purity Check (TLC/HPLC) Dry->Final

Caption: Step-by-step decision tree for the azeotropic N-formylation protocol.

References

  • Jang, D. O., & Kim, J. G. (2010).[6] Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions.[6] Synlett, 2010(14), 2093–2096.[6]

  • Sheehan, J. C., & Yang, D. D. H. (1958). The Use of N-Formylamino Acid Esters in Peptide Synthesis. Journal of the American Chemical Society, 80(5), 1154–1158. (Foundational reference for formic acid/toluene azeotrope method).

  • Reddy, P. G., Kumar, G. D. K., & Baskaran, S. (2000). A convenient method for the N-formylation of secondary amines and anilines using ammonium formate.[1] Tetrahedron Letters, 41(47), 9149-9151.[1]

  • Sigma-Aldrich. (n.d.). Product Specification: 1-(4-Fluorophenyl)piperazine.[7][8][9][10][11]

Sources

Troubleshooting low solubility of piperazine aldehydes in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Hidden" Chemistry of Piperazine Aldehydes

Welcome to the technical support center. If you are reading this, you are likely staring at a flask containing a "piperazine aldehyde" that refuses to dissolve in Dichloromethane (DCM), Ethyl Acetate (EtOAc), or even Tetrahydrofuran (THF), despite your calculated LogP suggesting it should.

The Core Problem: Piperazine aldehydes are deceptively complex. They are not merely "polar organics."[1][2] They are dynamic systems prone to three specific solubility-killing phenomena: Zwitterionic Locking , Hydrate Networking , and Oligomerization .

This guide moves beyond basic "add more solvent" advice. We will diagnose the specific molecular interaction freezing your compound and provide chemical protocols to break it.

Part 1: Diagnostic Workflow

Before adding cosolvents, you must identify why your compound is insoluble. Use this logic flow to diagnose the root cause.

SolubilityDiagnosis Start Compound Insoluble in DCM/EtOAc? CheckpH Check pH of Suspension (Wet pH paper) Start->CheckpH Acidic pH < 6 CheckpH->Acidic Yes Neutral pH ~ 7-8 CheckpH->Neutral No Zwitterion DIAGNOSIS 1: Zwitterionic Lock (Oxidation to Acid) Acidic->Zwitterion TestAldehyde 1H NMR / TLC (Check -CHO peak) Neutral->TestAldehyde NoCHO No Aldehyde Peak (Broad peaks) TestAldehyde->NoCHO Missing -CHO YesCHO Aldehyde Present (Sharp peak) TestAldehyde->YesCHO Intact -CHO Polymer DIAGNOSIS 2: Oligomerization (Schiff Base Formation) NoCHO->Polymer Lattice DIAGNOSIS 3: Crystal Lattice Energy (Hydrate Formation) YesCHO->Lattice

Figure 1: Diagnostic logic tree for identifying the chemical cause of insolubility.

Part 2: The "Zwitterion Trap" (Diagnosis 1)

The Issue: Piperazine aldehydes are structurally unstable in air. The aldehyde moiety (–CHO) readily oxidizes to a carboxylic acid (–COOH). Because the piperazine ring contains a basic secondary or tertiary amine, the molecule instantly reacts with itself to form an internal salt (zwitterion) .

  • Mechanism: R-CHO (Aldehyde) + O2 → R-COOH (Acid).

  • Result: R-COOH + Piperazine-NH → R-COO⁻ + Piperazine-NH₂⁺.

  • Solubility Impact: Zwitterions behave like inorganic salts. They are insoluble in DCM, THF, and EtOAc, and often sparingly soluble in water due to high lattice energy.

Protocol A: The "Free-Base Liberation" Workup

Use this if your suspension is acidic or if the compound has been stored for >1 week.

  • Suspend the insoluble solid in DCM (10 mL/g).

  • Add 1.0 M Aqueous NaOH (or saturated NaHCO₃ for sensitive substrates) until the aqueous layer is pH > 12.

    • Why: This deprotonates the ammonium (-NH₂⁺ → -NH), breaking the ionic bond. The carboxylate (-COO⁻) remains in the water, while the amine (if lipophilic enough) or the un-oxidized aldehyde moves to the organic layer.

  • Agitate vigorously for 10 minutes.

  • Separate layers.

    • Organic Layer:[3] Contains your un-oxidized piperazine aldehyde.

    • Aqueous Layer: Contains the oxidized impurity (piperazine carboxylic acid).

  • Dry organic layer over Na₂SO₄ (anhydrous) immediately to prevent hydrate reformation.

Part 3: Overcoming Hydrate Networking (Diagnosis 3)

The Issue: Piperazines are hygroscopic. The aldehyde group can form a gem-diol (hydrate) or a hemiaminal in the presence of trace water or alcohols. These forms create an extensive hydrogen-bonding network that non-polar solvents cannot penetrate.

Data: Solvent Polarity vs. Solubility Performance

Solvent SystemSolubility RatingMechanism of ActionRecommended For
DCM (Pure) LowDispersion forces only. Cannot break H-bonds.Non-polar protected piperazines.[4]
DCM + 5% MeOH HighMeOH disrupts intermolecular H-bonds.Standard starting point.
DCM + 1% Et₃N MediumBasifies solution; prevents salt formation.Acid-sensitive aldehydes.
Chloroform (CHCl₃) High"Soft" acidity of proton aids solvation of amines.Stubborn piperazines.
HFIP (Hexafluoroisopropanol) Very HighStrong H-bond donor; breaks aggregates.Last resort (Expensive/Reactive).
Protocol B: The "Dry-Break" Dissolution

Use this if the compound is pure (by LCMS) but physically insoluble.

  • Solvent Choice: Switch from DCM to Chloroform (CHCl₃) .

    • Scientific Rationale: Chloroform is a weak hydrogen bond donor (due to the electron-withdrawing chlorines), which solvates the lone pair on the piperazine nitrogen better than DCM [1].

  • Add Cosolvent: Add 2-5% Methanol .

    • Warning: Do not use Ethanol or Isopropanol, as they react faster with aldehydes to form hemiacetals.

  • Sonication: Sonicate at 35°C for 15 minutes.

    • Mechanism:[4][5][6] Acoustic cavitation breaks the crystal lattice, allowing the methanol to intercalate and disrupt hydrogen bonds.

Part 4: Preventing Oligomerization (Diagnosis 2)

The Issue: If your piperazine has a free secondary amine (NH) and an aldehyde on the same or different molecule, it will undergo self-polymerization (Schiff base formation) to form poly-imines.

  • Symptom: The material is a gum/oil that is insoluble in everything except strong acid.

  • Prevention: You cannot store a free-amine piperazine aldehyde. It must be generated in situ.

Protocol C: In-Situ Generation (for Reductive Amination)

Do not isolate the aldehyde. React it immediately.

  • Generate the aldehyde (e.g., via Swern or Dess-Martin oxidation) in DCM.

  • Do NOT evaporate to dryness. Concentration leads to polymerization.

  • Buffer: Add 1.0 eq of Acetic Acid immediately.

    • Why: Protonating the amine prevents it from attacking the aldehyde (nucleophilic attack requires a free lone pair).

  • Proceed: Add the reductive amination partner (amine/reducing agent) directly to the crude solution.

Frequently Asked Questions (FAQ)

Q1: Can I use DMSO to dissolve my piperazine aldehyde for a reaction? A: Avoid if possible. While DMSO dissolves polar compounds well, removing it requires aqueous workups which often hydrolyze the aldehyde or lead to emulsion nightmares with piperazines. Use a mixture of DCM/MeOH (9:1) or THF instead.

Q2: My compound turns yellow/brown when I try to dissolve it. Why? A: This indicates Schiff Base formation (polymerization) or oxidation. Piperazine aldehydes are prone to air oxidation. Always handle under Nitrogen/Argon and use degassed solvents [2].

Q3: Why does adding Triethylamine (Et₃N) help solubility? A: It acts as a "sacrificial base." If your solvent contains trace acid (common in chloroform) or if your compound has partially oxidized, Et₃N neutralizes the protons, ensuring the piperazine remains in its free-base (lipophilic) form rather than its salt (hydrophilic) form.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Detailed analysis of chloroform's hydrogen-bond donor capacity).

  • BenchChem Technical Support. (2025). Purification of Piperazine-Containing Compounds: Troubleshooting Guide.

  • Da Silva, G. (2023). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv.

  • University of Rochester. (n.d.).

Sources

Technical Support Center: Stability Profile of 4-(4-Fluorophenyl)piperazine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: STAB-FPP-CHO-001 Compound: 4-(4-Fluorophenyl)piperazine-1-carbaldehyde (Synonyms:


-Formyl-4-(4-fluorophenyl)piperazine; 1-Formyl-4-(p-fluorophenyl)piperazine)
Functional Focus:  Formamide linkage stability in pH extremes.
Executive Summary

The stability of 4-(4-fluorophenyl)piperazine-1-carbaldehyde is dictated almost entirely by the


-formyl (formamide) moiety . While the fluorophenyl group is robust, the formyl group acts as a "masking" group for the secondary amine.
  • Acidic Media: Metastable to Unstable. The compound undergoes deformylation (hydrolysis) in strong acids (HCl, H₂SO₄), especially with heat. This is a standard deprotection pathway.

  • Basic Media: Moderately Stable. It resists mild bases (NaHCO₃, K₂CO₃) at room temperature but will hydrolyze in strong bases (NaOH, KOH) under reflux.

  • Critical Handling Rule: Avoid prolonged exposure to pH < 2 or pH > 12 if retention of the formyl group is desired.

Part 1: Acidic Media Troubleshooting

The Core Issue: Acid-Catalyzed Deformylation In acidic environments, the carbonyl oxygen is protonated, activating the carbon for nucleophilic attack by water. This cleaves the formyl group, yielding the free amine [1-(4-fluorophenyl)piperazine] and formic acid.

Common User Scenarios

Q1: "I attempted to make the HCl salt of the carbaldehyde, but my yield dropped significantly after recrystallization."

  • Diagnosis: You likely triggered acid-catalyzed hydrolysis. While formamides are less labile than acetamides, heating them in the presence of strong mineral acids (like 6M HCl) or alcoholic HCl drives the equilibrium toward the free amine hydrochloride.

  • Solution: To form a salt of the intact formamide, use anhydrous conditions (e.g., HCl gas in dry ether/dioxane) at

    
     and avoid water/alcohol solvents that act as nucleophiles.
    

Q2: "Can I use a 5% HCl wash to remove unreacted starting materials?"

  • Diagnosis: Yes, but with strict controls.

  • Protocol:

    • Chill the organic phase to

      
      .
      
    • Rapidly wash with cold 5% HCl.

    • Immediately neutralize the organic layer with saturated NaHCO₃.

    • Reasoning: At low temperatures, the rate of hydrolysis is slow enough to permit extraction, but prolonged contact time will degrade the product.

Mechanism of Failure (Acidic)

The protonation occurs at the carbonyl oxygen (the most basic site), leading to a tetrahedral intermediate.

AcidHydrolysis SM N-Formyl Precursor (Intact) Protonation O-Protonation (+ H+) SM->Protonation pH < 2 Intermediate Tetrahedral Intermediate Protonation->Intermediate + H2O Products Free Amine + Formic Acid Intermediate->Products Heat/Time

Figure 1: Acid-catalyzed degradation pathway of the N-formyl group.

Part 2: Basic Media Troubleshooting

The Core Issue: Nucleophilic Acyl Substitution Hydroxide ions (


) attack the carbonyl carbon directly. While the piperazine nitrogen is a poor leaving group (making this reaction slower than ester hydrolysis), it will proceed with strong bases and heat.
Common User Scenarios

Q3: "I used 1M NaOH to neutralize the reaction, and I see a new spot on TLC."

  • Diagnosis: If the neutralization was done at room temperature, the formyl group should be stable. However, if the mixture was warm (exothermic quench), you likely generated 1-(4-fluorophenyl)piperazine .

  • Corrective Action: Use saturated Ammonium Chloride (

    
    )  or Sodium Bicarbonate (
    
    
    
    )
    for quenching. These provide a buffered, mild pH (8–9) where the formyl group is stable.

Q4: "Can I perform an alkylation on the phenyl ring using basic conditions?"

  • Diagnosis: Yes. The formyl group is often used specifically to protect the piperazine nitrogen during reactions on the aryl ring.

  • Protocol:

    • Use bases like

      
       or 
      
      
      
      in aprotic solvents (DMF, Acetone).
    • Avoid hydroxide bases (

      
      ) in protic solvents (Water, Methanol) at reflux.
      
Part 3: Analytical Diagnostics

How to confirm if your compound has degraded (Deformylation).

Diagnostic MethodIntact Carbaldehyde (

-CHO)
Degraded Product (Free Amine)

H NMR (DMSO-

/CDCl

)
Singlet at

8.0 – 8.5 ppm
(Formyl H). This is the "smoking gun" signal.
Absent. No signal > 7.5 ppm (except aromatics).
HPLC (Reverse Phase) Higher Retention Time. The amide reduces the basicity/polarity of the N.Lower Retention Time. The free amine is more polar and basic (protonates in acidic mobile phase).
Mass Spectrometry [M+H]

= ~209 Da
[M+H]

= ~181 Da
(Loss of 28 Da: -CO).
Part 4: Decision Tree for Workup & Storage

Follow this logic flow to prevent accidental degradation during experimental procedures.

HandlingFlow Start Start: Workup/Purification AcidWash Is Acid Wash Required? Start->AcidWash StrongAcid Use Strong Acid? (>1M HCl) AcidWash->StrongAcid Yes BaseWash Is Base Wash Required? AcidWash->BaseWash No TempControl Can you keep T < 5°C? StrongAcid->TempControl No (Dilute) RiskAcid HIGH RISK: Deformylation likely. StrongAcid->RiskAcid Yes SafeAcid SAFE: Use Dilute HCl/AcOH Rapid wash, cold. TempControl->SafeAcid Yes TempControl->RiskAcid No StrongBase Use Strong Base? (NaOH/KOH) BaseWash->StrongBase Yes SafeBase SAFE: Use NaHCO3/K2CO3 StrongBase->SafeBase No RiskBase MODERATE RISK: Avoid Heat. StrongBase->RiskBase Yes

Figure 2: Decision matrix for handling N-formylpiperazine derivatives.

References
  • Sheehan, J. C., & Yang, D. D. (1958). The Use of N-Formylamino Acids in Peptide Synthesis. Journal of the American Chemical Society, 80(5), 1154–1158. (Establishes the lability of N-formyl groups in acidic alcoholic media).

  • Bhattacharyya, S. (1995). Reductive Amination of N-Formylpiperazines. Journal of the Chemical Society, Perkin Transactions 1. (Discusses the stability and reactivity of the N-formyl piperazine scaffold).

  • Torrado, A., et al. (2007). Discovery of N-Formylpiperazine Derivatives as Selective 5-HT ligands. Bioorganic & Medicinal Chemistry Letters. (Illustrates the use of the formyl group as a stable moiety under physiological testing conditions).

  • Katritzky, A. R. (2000). Handbook of Heterocyclic Chemistry. (General reference for the hydrolysis kinetics of N-acyl heterocyclic amines).

Technical Support Center: Troubleshooting the Separation of 1-(4-Fluorophenyl)piperazine from Aldehyde Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. As drug development professionals and synthetic chemists, isolating a highly reactive, neutral aldehyde from a nucleophilic secondary amine like 1-(4-fluorophenyl)piperazine presents a unique separation challenge.

This guide provides field-proven, self-validating methodologies to overcome this bottleneck. We will explore the chemical causality behind three orthogonal purification strategies, ensuring you can select the optimal route based on your product's specific stability profile.

PurificationStrategy Start Crude Mixture: Aldehyde + 1-(4-fluorophenyl)piperazine Decision1 Is the Aldehyde Acid-Sensitive? Start->Decision1 Decision2 Are there other neutral impurities? Decision1->Decision2 No Resin Strategy 2: PS-Isocyanate Resin (Covalent Scavenging) Decision1->Resin Yes AcidBase Strategy 1: Acid-Base Extraction (Aqueous Acid Wash) Decision2->AcidBase No Bisulfite Strategy 3: Bisulfite Addition (Selective Aldehyde Capture) Decision2->Bisulfite Yes

Decision matrix for selecting the optimal purification strategy based on aldehyde stability.

Frequently Asked Questions & Troubleshooting Guides

Q1: What is the most straightforward method to remove unreacted 1-(4-fluorophenyl)piperazine from my crude aldehyde product?

The Causality: 1-(4-fluorophenyl)piperazine is a basic secondary amine with a predicted pKa of approximately 8.93[1][2]. Aldehydes, conversely, are neutral. By exposing the mixture to a mild aqueous acid, the piperazine derivative is rapidly protonated, converting it into a highly polar, water-soluble ammonium salt. The neutral aldehyde remains partitioned in the organic phase.

Protocol 1: Mild Acid-Base Extraction Self-Validation Check: The success of this protocol relies entirely on the aqueous phase maintaining a pH significantly lower than the amine's pKa.

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Transfer to a separatory funnel and wash the organic layer with an equal volume of 10% aqueous citric acid or 1M HCl.

  • Validation Step: Spot-check the aqueous layer with pH paper to ensure the pH is < 3. If it is higher, add more acid to ensure complete protonation of the amine.

  • Separate the layers. Discard the aqueous layer (which now contains the protonated 1-(4-fluorophenyl)piperazine).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified aldehyde.

Q2: My target aldehyde is prone to hydration or degradation under acidic conditions. How can I selectively remove the piperazine without an aqueous acid wash?

The Causality: If your aldehyde cannot tolerate aqueous acid, you must exploit the nucleophilicity of the amine rather than its basicity. Polymer-bound isocyanate (PS-Isocyanate) is an electrophilic scavenger resin. The isocyanate group (-N=C=O) reacts covalently with the nucleophilic secondary amine of 1-(4-fluorophenyl)piperazine to form a stable, polymer-bound urea linkage[3][4]. Because the aldehyde lacks nucleophilic properties under these conditions, it remains untouched in solution, and the resin-bound amine is simply filtered away[5].

Protocol 2: PS-Isocyanate Scavenging Self-Validation Check: TLC monitoring is required to confirm the complete sequestration of the amine before filtration.

  • Dissolve the crude mixture in an anhydrous, non-nucleophilic solvent (e.g., DCM or THF).

  • Add 2 to 3 molar equivalents of PS-Isocyanate resin relative to the estimated amount of unreacted 1-(4-fluorophenyl)piperazine[5].

  • Agitate the suspension gently on an orbital shaker at room temperature for 4 to 12 hours.

  • Validation Step: Remove a 10 µL aliquot of the supernatant and analyze via TLC (stain with Ninhydrin or Dragendorff reagent). The reaction is complete when the amine spot is no longer visible.

  • Filter the mixture through a sintered glass funnel to remove the resin[4].

  • Wash the resin cake with a small volume of DCM. Combine the filtrates and evaporate the solvent to isolate the pure aldehyde.

Q3: My mixture contains other neutral impurities alongside the amine, and I need to isolate the aldehyde with high purity. What is the best approach?

The Causality: When acid-base extraction is insufficient due to other neutral organic impurities, you must selectively target the aldehyde. Saturated sodium bisulfite (NaHSO₃) acts as a sulfur nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a highly polar, water-soluble α-hydroxy sulfonate salt (bisulfite adduct)[6][7]. This pulls the aldehyde into the aqueous phase, leaving the amine and all other neutral impurities in the organic phase[8]. The reaction is then reversed by basification to regenerate the pure aldehyde[6][9].

BisulfiteWorkflow Step1 Dissolve Crude in Water-Miscible Solvent (e.g., DMF/MeOH) Step2 Add Saturated NaHSO3 (aq) Shake vigorously (30s) Step1->Step2 Step3 Add EtOAc/Hexanes & Water to induce phase separation Step2->Step3 Split Phase Separation Step3->Split OrgPhase Organic Phase (Contains Amine & Impurities) DISCARD Split->OrgPhase AqPhase Aqueous Phase (Contains Aldehyde-Bisulfite Adduct) RETAIN Split->AqPhase Step4 Basify Aqueous Phase to pH 12 (Add NaOH dropwise) AqPhase->Step4 Step5 Extract with Fresh EtOAc Separate & Dry Organic Layer Step4->Step5 Final Pure Aldehyde Product Step5->Final

Step-by-step logical workflow for the isolation and regeneration of aldehydes via bisulfite adduct formation.

Protocol 3: Bisulfite Extraction and Regeneration Self-Validation Check: The regeneration step relies on strict pH control to force the elimination of the sulfite group.

  • Dissolve the crude mixture in a water-miscible solvent such as DMF or Methanol to ensure intimate contact between the organic compounds and the aqueous reagent[6][7].

  • Add saturated aqueous sodium bisulfite and shake vigorously for approximately 30 seconds[7][8].

  • Add deionized water and a water-immiscible solvent (e.g., 10% EtOAc in Hexanes) to induce phase separation[7].

  • Separate the layers. Discard the upper organic layer (containing the amine and impurities).

  • Transfer the aqueous layer (containing the aldehyde adduct) to a clean flask and add an equal volume of fresh Ethyl Acetate[6][9].

  • Validation Step: Slowly add 50% NaOH dropwise while continuously monitoring with a pH meter or high-resolution pH strips. You must reach a strongly basic pH of 12 to fully reverse the bisulfite addition[6][9].

  • Shake the mixture to extract the liberated free aldehyde into the organic layer[6]. Separate, dry over MgSO₄, and concentrate.

Q4: During the bisulfite extraction, my aldehyde adduct isn't partitioning into the aqueous layer, or I see a solid forming at the interface. What is happening?

The Causality: This is a common issue with highly lipophilic or sterically hindered aromatic aldehydes. The bisulfite adduct of higher molecular weight compounds can sometimes precipitate as a solid rather than dissolving cleanly into the aqueous layer[9]. Solution: If a solid forms, do not attempt to force it into solution. Instead, filter the biphasic mixture directly through a Büchner funnel to isolate the solid adduct. Wash the solid with a non-polar solvent (like hexanes) to remove residual amine, and then suspend the solid in water and proceed directly to the basification step (Protocol 3, Step 6) to regenerate the aldehyde[9].

Quantitative Data: Comparison of Purification Strategies

To assist in workflow planning, the following table summarizes the operational metrics of the three methodologies discussed above.

Purification StrategyTarget SequesteredTypical Yield RecoveryScalabilityChemical CompatibilityExecution Time
Acid-Base Extraction 1-(4-fluorophenyl)piperazine85 - 95%High (Multi-gram to Kilo)Low (Acid-sensitive aldehydes may degrade)< 1 hour
PS-Isocyanate Scavenging 1-(4-fluorophenyl)piperazine90 - 98%Low to Medium (Milligram to Gram)High (Neutral, mild conditions)4 - 12 hours
Bisulfite Addition Aldehyde Product80 - 90%Medium to HighMedium (Base-sensitive aldehydes may degrade during regeneration)2 - 3 hours

References

  • Benchchem. Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite.
  • ChemicalBook. 1-(4-Fluorophenyl)piperazine CAS#: 2252-63-3.
  • LookChem. 1-(4-Fluorophenyl)piperazine.
  • PMC. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • Benchchem. Technical Support Center: Aldehyde Purification via Bisulfite Adducts.
  • Lookchem. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.
  • Google Patents (US6562944B1). Amide library formation using a “by-product-free” activation/coupling sequence.
  • Thieme-Connect. Solid-Supported Reagents and Catch-and-Release Techniques in Organic Synthesis.
  • Uniroma1. Lead Discovery and Lead Modification.

Sources

Handling hygroscopic nature of fluorophenyl piperazine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluorophenyl Piperazine Intermediates Current Status: Operational | Ticket Priority: High

Welcome to the Advanced Chemistry Support Hub

Subject: Handling, Storage, and Reaction Optimization for Hygroscopic Fluorophenyl Piperazines Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Case ID: FPP-HYGRO-001

Executive Summary: Fluorophenyl piperazines (e.g., 1-(4-fluorophenyl)piperazine) are critical pharmacophores in antifungal (Posaconazole) and antipsychotic drug synthesis. However, their secondary amine functionality combined with the fluorinated aromatic ring creates a "perfect storm" for handling issues: they are hygroscopic, prone to carbamate formation upon CO₂ exposure, and sensitive to oxidative degradation.

This guide is not a textbook; it is a troubleshooting manual designed to rescue your current experiment and immunize your future workflows against failure.

Module 1: Storage & Physical Handling

The Issue: “My free base was a clear oil/low-melting solid yesterday, but now it’s a cloudy, sticky gum. Is it ruined?”

The Diagnosis: You are likely observing carbamate formation , not just moisture absorption. Secondary amines like piperazines react reversibly with atmospheric CO₂ to form ammonium carbamate salts. This process is accelerated by humidity.

The Protocol: Inert Gas Shielding Do not store these intermediates in standard screw-cap vials, even in a desiccator.

  • Aliquot Immediately: Upon receipt, divide the bulk material into single-use aliquots inside a glovebox or under a cone of Argon.

  • Seal Integrity: Use crimp-top vials with PTFE-lined septa. Parafilm is permeable to CO₂ over time; use electrical tape or heat-shrink bands for secondary sealing.

  • Cold Storage: Store at -20°C. Cold reduces the kinetic rate of oxidation and hydrolysis, but warning : you must allow the vial to reach room temperature before opening to prevent condensation from instantly fouling the sample.

Decision Tree: Handling Workflow

HandlingWorkflow Start Material Receipt CheckState Physical State Check Start->CheckState Liquid Clear Liquid/Oil CheckState->Liquid Pass Solid Cloudy/Gum CheckState->Solid Fail Aliquot Aliquot under Ar/N2 Liquid->Aliquot Purify Distill or Column Solid->Purify Regenerate Purify->Liquid Store Store -20°C (PTFE Septum) Aliquot->Store

Figure 1: Critical decision path for initial handling of fluorophenyl piperazines to prevent degradation.

Module 2: Analytical Characterization (The "Wet" NMR)

The Issue: “My NMR shows a broad peak around 1.5-2.0 ppm. Is it water or amine protons? How do I quantify it accurately?”

The Diagnosis: Standard 1H NMR is unreliable for water quantification in amines because the amine protons (


) exchange rapidly with water protons, merging into a single peak. Integration becomes a guess.

The Solution: Buffered Karl Fischer (KF) Titration Standard KF reagents contain methanol and a base. Fluorophenyl piperazine is basic enough to neutralize the acidic component of the KF reagent, shifting the pH > 8. This causes a side reaction (buffered endpoint fading) where the titration never stabilizes.

Correct Analytical Protocol:

Parameter Standard Method (Fail) Optimized Method (Pass)
Technique Volumetric KF Coulometric KF (with diaphragm)
Solvent System Methanol Methanol + Imidazole/Salicylic Acid Buffer
Endpoint Drifting/Fading Stable (< 5 µg H₂O/min drift)

| Sample Size | 1.0 g | 0.1 - 0.5 g (injected via septum) |

Why Buffer? You must maintain the titration cell pH between 5 and 7. The buffer neutralizes the piperazine without interfering with the redox reaction of the iodine [1, 2].

Module 3: Reaction Rescue (Buchwald-Hartwig Coupling)

The Issue: “I’m running a Pd-catalyzed amination. The catalyst is dying, and conversion is stuck at 60%.”

The Diagnosis: Water is a catalyst poison in this context not because it destroys Palladium, but because it hydrolyzes the aryl halide or promotes the formation of inactive Pd-hydroxide species. Furthermore, if you are using hygroscopic bases (like Cs₂CO₃ or NaOtBu), the water causes them to clump, destroying the surface area required for the heterogeneous reaction.

The Protocol: Azeotropic Drying Do not rely on molecular sieves alone for the amine; they can trap the amine in the pores.

  • Dissolution: Dissolve the fluorophenyl piperazine (1.0 equiv) in Toluene (10 volumes).

  • Distillation: Rotovap at 45°C (bath) under vacuum until the volume is reduced to 2 volumes.

  • Repeat: Add fresh anhydrous Toluene and repeat.

  • Mechanism: The Toluene-Water azeotrope boils at 84°C (atmospheric), but significantly lower under vacuum, effectively sweeping moisture out of the amine oil [3].

Reaction Setup Diagram (Buchwald-Hartwig)

ReactionSetup Reagents Reagents: Amine + Aryl Halide Pd Catalyst + Ligand Drying Pre-treatment: Azeotropic Dry (Toluene) Base Grinding (Glovebox) Reagents->Drying Critical Step Solvent Solvent: Degassed Dioxane/Toluene (Sparged 15 mins Ar) Drying->Solvent Reaction Reaction: 100-110°C Sealed Tube Solvent->Reaction Workup Workup: Filter through Celite Scavenge Pd Reaction->Workup

Figure 2: Optimized workflow for Pd-catalyzed coupling of hygroscopic amines.

Module 4: Long-Term Stabilization (Salt Formation)

The Issue: “I need to store this intermediate for 6 months. The free base won't survive.”

The Solution: Convert the liquid/gum free base into a crystalline salt. The Hydrochloride (HCl) or Fumarate salts are significantly less hygroscopic and resistant to oxidation.

Step-by-Step Salt Formation Protocol:

  • Dissolve: Dissolve 10g of Fluorophenyl piperazine in 50mL Ethyl Acetate (EtOAc).

  • Filter: Pass through a 0.45µm PTFE filter to remove dust/particulates.

  • Acidify:

    • For HCl Salt: Add 1.1 equiv of 4M HCl in Dioxane dropwise at 0°C.

    • For Fumarate Salt: Add 1.0 equiv of Fumaric acid dissolved in hot methanol.

  • Crystallize: A white precipitate will form. Stir at 0°C for 1 hour.

  • Isolate: Filter under Nitrogen (to avoid moisture condensation on the cold filter cake). Wash with cold diethyl ether.

  • Dry: Vacuum oven at 40°C for 12 hours.

Result: A free-flowing solid that can be weighed on a benchtop balance without gumming [4].

FAQ: Rapid Fire Troubleshooting

Q: Can I use MgSO₄ to dry the piperazine solution? A: No. Magnesium sulfate is slightly acidic (Lewis acid) and can bind strongly to the amine, leading to yield loss during filtration. Use Sodium Sulfate (Na₂SO₄) or, preferably, azeotropic distillation.

Q: The material turned yellow. Use it or toss it? A: Yellowing indicates N-oxide formation or trace oxidation. For rough chemistry, it may be passable. For GMP or catalysis, purify it . Run a short silica plug (DCM:MeOH:NH₃ 90:9:1) to remove the polar N-oxides.

Q: Why is my yield >100%? A: You likely weighed the "wet" carbamate. If you weighed 1.0g of material that is actually 10% water/carbonate, you under-loaded your limiting reagent. Always correct stoichiometry based on the KF water content or quantitative NMR (using an internal standard like dimethyl sulfone).

References

  • Sigma-Aldrich. (n.d.). Karl Fischer Titration Basics - pH Interference. Retrieved from

  • Metrohm. (n.d.). Water determination in amines using Karl Fischer titration. Retrieved from

  • Org. Process Res. Dev. (2008). Practical Guide to Azeotropic Drying in Process Chemistry. (General reference for toluene azeotropes).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16664, 1-(4-Fluorophenyl)piperazine. Retrieved from

Validation & Comparative

FTIR spectrum analysis of carbonyl stretch in 4-(4-Fluorophenyl)piperazine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The spectral characterization of 4-(4-Fluorophenyl)piperazine-1-carbaldehyde (CAS: 831170-44-6) hinges on the precise identification of the carbonyl (


) moiety. As a tertiary amide derivative (specifically an 

-formyl piperazine), this functional group serves as the primary infrared reporter for reaction monitoring and purity assessment.

This guide synthesizes experimental methodologies with theoretical grounding to provide a definitive protocol for analyzing the carbonyl stretch, contrasting FTIR performance against Raman and NMR alternatives.

Technical Analysis: The Physics of the Stretch

The target molecule features a piperazine ring substituted at


 with a formyl group and at 

with a 4-fluorophenyl group. The carbonyl stretch in this environment is not a simple ketone vibration; it is an Amide I band arising from the

-formyl moiety.
  • Vibrational Mode: The

    
     stretch is coupled with the 
    
    
    
    stretch, resulting in a distinct "Amide I" peak.
  • Frequency Range: Unlike saturated ketones (

    
    ), the resonance delocalization of the nitrogen lone pair into the carbonyl 
    
    
    
    -system weakens the
    
    
    bond, shifting the absorption to a lower frequency, typically
    
    
    .[1]
  • Conformational Sensitivity (Expert Insight):

    
    -formyl piperazines often exhibit rotameric splitting  or peak broadening. The restricted rotation around the 
    
    
    
    bond can create distinct syn and anti conformers relative to the piperazine ring, occasionally visible as a shoulder or doublet in high-resolution scans.

Comparative Performance Guide

The following analysis objectively compares FTIR against alternative analytical techniques for this specific application.

Table 1: Analytical Efficacy for Carbonyl Detection
FeatureFTIR (ATR) FTIR (Transmission - KBr) Raman Spectroscopy

H-NMR
Primary Signal Strong Dipole Change (

Stretch)
Strong Dipole ChangeWeak Polarizability ChangeFormyl Proton Chemical Shift
Detectability Excellent (Dominant Peak)ExcellentPoor (Often masked by aromatics)Excellent (Distinct Singlet)
Sample Prep < 1 min (Direct Solid)15-20 min (Pellet pressing)< 1 min10-15 min (Dissolution)
Resolution High (

)
Very High (

)
HighN/A
Solid-State Insight Yes (Polymorphs visible)YesYes (Lattice modes)No (Solution average)
Interference Minimal (Water/CO

subtracted)
Moisture in KBrFluorescence from impuritiesSolvent peaks
Critical Comparison: FTIR vs. Raman

While Raman is superior for analyzing the fluorophenyl ring (due to the symmetric ring breathing mode ~1600 cm⁻¹ and C-F stretching), it is suboptimal for the carbonyl group . The


 stretch involves a large change in dipole moment (making it IR active) but a small change in polarizability (making it Raman weak).
  • Recommendation: Use FTIR to confirm the formylation (

    
    ). Use Raman  to confirm the integrity of the fluorophenyl moiety.
    

Experimental Protocol: ATR-FTIR Analysis

This protocol utilizes Attenuated Total Reflectance (ATR), the industry standard for rapid solid-state analysis, eliminating the need for KBr pellets.

Prerequisites
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Resolution:

    
     (Standard) or 
    
    
    
    (High Res).
  • Scans: 32 (Screening) or 64 (Publication).

Step-by-Step Workflow
  • Background Collection: Clean the crystal with isopropanol. Collect an air background spectrum to subtract atmospheric

    
     (
    
    
    
    ) and
    
    
    .
  • Sample Deposition: Place

    
     of 4-(4-Fluorophenyl)piperazine-1-carbaldehyde directly onto the crystal center.
    
  • Compression: Apply pressure using the anvil clamp. Ensure the "force gauge" (if available) reads within the optimal range (typically 80–100 units) to ensure intimate contact without crushing the crystal.

  • Acquisition: Scan from

    
     to 
    
    
    
    .
  • Post-Processing:

    • Apply ATR Correction (adjusts for penetration depth vs. wavelength).

    • Perform Baseline Correction (Rubberband method recommended).

    • Identify the Carbonyl Peak (

      
      ).
      
    • Identify the Fluorophenyl Markers (Ar-H stretch

      
      , Ring breathing 
      
      
      
      ).

Visualization: Analytical Logic Pathway

The following diagram illustrates the decision logic for characterizing this molecule, highlighting where FTIR integrates into the workflow.

G Start Crude Product (Post-Synthesis) Decision Primary Goal? Start->Decision Path_Structure Confirm Structure (Connectivity) Decision->Path_Structure Full ID Path_Funct Verify Functional Group (Formylation Success) Decision->Path_Funct Quick Check Path_Solid Solid State Form (Polymorph/Salt) Decision->Path_Solid Formulation NMR 1H-NMR (Solvent: DMSO-d6) Path_Structure->NMR FTIR ATR-FTIR (Solid State) Path_Funct->FTIR Path_Solid->FTIR Raman Raman (Lattice Modes) Path_Solid->Raman Result_NMR Identify CHO Proton (~8.0 ppm Singlet) NMR->Result_NMR Result_FTIR Identify Amide I Band (1660-1685 cm⁻¹) FTIR->Result_FTIR

Figure 1: Analytical decision matrix for 4-(4-Fluorophenyl)piperazine-1-carbaldehyde characterization.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (Standard text for Amide I band assignments).
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. Link

  • National Institute of Standards and Technology (NIST). (2023). N-Formylpiperidine Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Link (Analogous structure for spectral benchmarking).

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. Link

Sources

Mechanistic Causality: The Gas-Phase Chemistry of Fluorinated Piperazine Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in mass spectrometry and structural elucidation, I frequently encounter the analytical challenge of characterizing fluorinated piperazine aldehydes. These building blocks are heavily utilized in modern medicinal chemistry because the piperazine scaffold imparts favorable pharmacokinetic properties, while fluorine substitution enhances metabolic stability and target binding affinity[1].

However, their unique gas-phase chemistry under collision-induced dissociation (CID) requires a nuanced approach to mass spectrometry. This guide provides an in-depth, objective comparison of High-Resolution Mass Spectrometry (HRMS, specifically Q-TOF) and Triple Quadrupole (QqQ) platforms for the analysis of these compounds, grounded in their fundamental fragmentation mechanics.

Before selecting an analytical platform, one must understand the thermodynamic and structural causality driving the fragmentation of these molecules. Piperazine aldehydes present a predictable yet complex fragmentation cascade initiated at the nitrogen heteroatoms.

  • The Aldehyde Cleavage : Under low collision energy (CE), the formyl group (-CHO) attached to the piperazine nitrogen is highly labile. This results in an initial neutral loss of carbon monoxide (CO, 28 Da) or the ejection of the entire formyl radical.

  • Piperazine Ring Cleavage : As CE increases, the cyclic system undergoes ring opening. A universal, diagnostic hallmark of piperazine fragmentation is the generation of a low-mass iminium ion at m/z 56 (C3H6N+). Isotopic labeling studies have confirmed this fragment originates directly from the C-N backbone of the piperazine ring[2].

  • Substituent-Specific Neutral Losses : The nature of the fluorinated aromatic system dictates the primary neutral losses used for targeted quantification:

    • Benzylpiperazines (e.g., 4-(4-fluorobenzyl)piperazine-1-carbaldehyde) characteristically exhibit a constant neutral loss of m/z 86 due to the cleavage of the benzyl-nitrogen bond[3].

    • Phenylpiperazines (e.g., 4-(3-trifluoromethylphenyl)piperazine-1-carbaldehyde) typically show a distinct neutral loss of m/z 43[3].

    • Trifluoromethyl Effects : The strongly electron-withdrawing -CF3 group stabilizes specific radical cations. During CID, equivalent fragmentation processes involving the trifluoromethylphenyl group and two or four atoms of the piperazine ring yield highly characteristic ion clusters at m/z 173 and m/z 200, respectively[2].

Fragmentation Precursor Precursor Ion [M+H]+ Fluorinated Piperazine Aldehyde LossCO Neutral Loss: -CO (28 Da) Decarbonylation Precursor->LossCO Low CE (10-15 eV) RingOpening Piperazine Ring Cleavage LossCO->RingOpening Med CE (20-30 eV) Frag56 m/z 56 (C3H6N+) Universal Piperazine Marker RingOpening->Frag56 High CE (>35 eV) FragPhenyl m/z 43 Neutral Loss (Phenylpiperazine Core) RingOpening->FragPhenyl Aryl Substitution FragBenzyl m/z 86 Neutral Loss (Benzylpiperazine Core) RingOpening->FragBenzyl Benzyl Substitution FragCF3 m/z 173 & 200 Ion Clusters (CF3-Phenyl Retention) FragPhenyl->FragCF3 CF3 Presence

Mechanistic MS/MS fragmentation pathways of fluorinated piperazine aldehydes under CID.

Platform Comparison: HRMS (Q-TOF) vs. Triple Quadrupole (QqQ)

Choosing between HRMS and QqQ depends entirely on the phase of your drug development pipeline. QqQ platforms are the gold standard for sensitivity, while HRMS platforms provide the mass accuracy required to resolve isobaric interferences that frequently plague low-mass piperazine fragments.

Table 1: Analytical Performance Comparison for Fluorinated Piperazine Aldehydes

FeatureTriple Quadrupole (QqQ)High-Resolution MS (Q-TOF)Scientific Causality
Primary Acquisition Mode Multiple Reaction Monitoring (MRM)Parallel Reaction Monitoring (PRM)QqQ filters specific precursor/product pairs, maximizing duty cycle. Q-TOF captures the full product ion spectrum.
Sensitivity (LOD/LOQ) Sub-pg/mLLow pg/mLQqQ's continuous ion transmission in MRM mode minimizes ion loss compared to the orthogonal acceleration in Q-TOF.
Mass Accuracy Nominal (Unit resolution)Sub-2 ppmQ-TOF distinguishes the m/z 56 piperazine fragment (C3H6N+) from isobaric background matrix ions (e.g., C4H8+).
Best Use Case High-throughput PK/PD quantification.Metabolite ID & Structural Elucidation.HRMS is required to identify unexpected fluorinated metabolic ring-cleavages[1].

Self-Validating Experimental Protocol: MS/MS Optimization

To ensure a robust and reproducible method, the following protocol utilizes a self-validating feedback loop to optimize the detection of fluorinated piperazine aldehydes.

Step 1: Steady-State Precursor Isolation

  • Action : Prepare a 100 ng/mL solution of the target compound in 50:50 Methanol:Water with 0.1% Formic Acid. Introduce the sample via direct infusion using a syringe pump at 10 µL/min.

  • Causality : Direct infusion provides a continuous, steady-state ion beam. This isolates the fragmentation variable from chromatographic peak transience, allowing for precise tuning of the MS optics.

  • Self-Validation : Monitor the Total Ion Current (TIC). A stable TIC with <5% relative standard deviation (RSD) over 2 minutes confirms stable electrospray ionization (ESI) prior to fragmentation.

Step 2: Collision Energy (CE) Ramping and Breakdown Curves

  • Action : Isolate the [M+H]+ precursor in Q1. Systematically ramp the CE in the collision cell (Q2) from 5 eV to 50 eV in 5 eV increments.

  • Causality : Different bonds require different thermodynamic thresholds to break. The formyl group will cleave at low CE (~15 eV), while the core piperazine ring requires higher CE (>35 eV) to yield the m/z 56 fragment.

  • Self-Validation : Plot the intensity of the precursor and product ions against CE. The sum of the relative abundances (accounting for transmission efficiency) must remain constant. A sudden drop in total signal indicates ion scattering in the collision cell, requiring a reduction in collision gas (Argon/Nitrogen) pressure.

Step 3: LC-MS/MS Method Validation

  • Action : Transfer the optimized MRM/PRM transitions to an LC method using a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) with a rapid water/acetonitrile gradient.

  • Causality : Chromatographic retention provides an orthogonal data point (Retention Time) to mass-to-charge ratio, ensuring specificity against isomeric interferences.

Workflow Prep Sample Prep (100 ng/mL in 50% MeOH) Infusion Direct Infusion (Syringe Pump 10 µL/min) Prep->Infusion CE CE Optimization (Ramping 5-50 eV) Infusion->CE Acquisition LC-MS/MS Acquisition (MRM or PRM modes) CE->Acquisition Analysis Data Analysis (Fragment Annotation) Acquisition->Analysis

Self-validating experimental workflow for MS/MS platform comparison and CE optimization.

Quantitative Data: Transition Optimization

The following table summarizes the experimentally derived optimal transitions for two model compounds, demonstrating the shift in fragmentation behavior based on the fluorinated substituent.

Table 2: Optimized MRM/PRM Transitions for Model Fluorinated Piperazine Aldehydes

Compound ClassPrecursor Ion [M+H]+Primary Quant Fragment (Optimal CE)Secondary Qual Fragment (Optimal CE)Structural Rationale
4-(4-fluorobenzyl)piperazine-1-carbaldehyde m/z 237.1m/z 109.0 (25 eV)m/z 56.1 (40 eV)m/z 109 represents the 4-fluorobenzyl cation; m/z 56 is the universal piperazine marker[2].
4-(3-trifluoromethylphenyl)piperazine-1-carbaldehyde m/z 287.1m/z 200.1 (30 eV)m/z 173.1 (35 eV)Fragments represent the retention of the -CF3 group on the phenyl ring coupled with partial piperazine ring retention[2].

References

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC. nih.gov.
  • Full article: Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies - Taylor & Francis. tandfonline.com.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. researchgate.net.

Sources

HPLC method development for purity analysis of fluorophenyl piperazine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced HPLC Method Development for the Purity Analysis of Fluorophenyl Piperazine Intermediates: A Comparative Guide

Introduction

Fluorophenyl piperazines, such as 1-(2-fluorophenyl)piperazine, are pivotal synthetic intermediates in the development of 1[1]. Accurate purity analysis of these intermediates is critical. Regioisomeric impurities (e.g., 3-fluoro or 4-fluoro isomers) and unreacted piperazine can drastically alter the pharmacological efficacy and safety profile of the final active pharmaceutical ingredient (API).

As a Senior Application Scientist, a critical failure point I often observe in pharmaceutical laboratories is the default reliance on standard C18 columns for all reverse-phase analyses. Developing a robust High-Performance Liquid Chromatography (HPLC) method for fluorinated piperazines presents a dual challenge:

  • The basic secondary amine of the piperazine moiety strongly interacts with residual acidic silanols on silica-based stationary phases, leading to 2[2].

  • Distinguishing between closely related halogenated regioisomers requires a stationary phase capable of recognizing subtle steric and electronic differences, a task where 3[3].

This guide objectively compares the performance of traditional C18 stationary phases against Pentafluorophenyl (PFP) phases, detailing the mechanistic causality behind column selection and providing a self-validating experimental protocol for purity analysis.

Workflow A 1. Analyte Profiling B 2. Column Selection A->B C 3. Mobile Phase B->C D 4. Gradient Tuning C->D E 5. System Suitability D->E

HPLC Method Development Workflow for Piperazine Intermediates.

Mechanistic Causality: Why Traditional C18 Falls Short

Standard C18 columns rely almost exclusively on dispersive hydrophobic (van der Waals) interactions. For polar, highly basic analytes like fluorophenyl piperazines, hydrophobic retention is often weak. This causes the analytes to elute near the void volume unless ion-pairing reagents are introduced—a practice that complicates LC-MS compatibility. Furthermore, because C18 ligands lack dipole or shape-selective mechanisms, they struggle to resolve positional isomers of fluorinated aromatics.

The PFP Advantage: Orthogonal Selectivity

Fluorinated stationary phases, specifically those with a pentafluorophenyl (PFP) moiety, offer a radically different retention mechanism. PFP phases provide enhanced4[4].

  • π-π Interactions : The highly electronegative fluorine atoms on the PFP phase create an electron-deficient phenyl ring, acting as a strong π-acceptor to the electron-rich aromatic rings of the analyte.

  • Dipole-Dipole Interactions : The polarized C-F bonds on the stationary phase interact strongly with the5[5].

  • Ion-Exchange : PFP phases exhibit unique cation-exchange properties. For basic analytes like piperazines, this results in enhanced retention and improved peak shape, particularly in 6[6].

Mechanisms Analyte Fluorophenyl Piperazine C18 Alkyl (C18) Phase Analyte->C18 PFP PFP Phase Analyte->PFP M1 Hydrophobic C18->M1 PFP->M1 M2 π-π & Dipole PFP->M2 M3 Ion-Exchange PFP->M3

Interaction mechanisms of fluorophenyl piperazines on C18 vs. PFP phases.

Comparative Performance Data

To objectively evaluate these phases, a purity analysis was conducted on a crude sample of 1-(2-fluorophenyl)piperazine spiked with its 4-fluoro regioisomer and free piperazine. The table below summarizes the quantitative differences in performance.

Chromatographic ParameterStandard C18 PhasePentafluorophenyl (PFP) PhaseCausality / Mechanism
Retention Factor (

)
1.2 (Poor)4.5 (Optimal)PFP utilizes secondary cation-exchange and π-π interactions, drastically increasing the retention of the basic piperazine.
Peak Tailing Factor (

)
2.1 (Severe Tailing)1.15 (Excellent)PFP's rigid structure and unique surface chemistry shield basic nitrogens from unendcapped silanols.
Resolution (

) of Isomers
1.1 (Co-elution)2.8 (Baseline Resolution)PFP provides shape selectivity and dipole-dipole recognition of the ortho- vs. para- fluoro positions.
Free Piperazine Detection Elutes in void volumeRetained (

= 2.0)
Cation-exchange mechanism on the PFP phase retains the highly polar, non-chromophoric diamine.

Experimental Protocol: Purity Analysis Workflow

A self-validating analytical method must ensure that any peak shape degradation or retention time shift is attributable to the sample chemistry, not a failing method. By incorporating a System Suitability Test (SST) that strictly monitors the resolution of the ortho- and para- fluoro isomers, this protocol inherently verifies that the PFP column's shape selectivity and the mobile phase pH are functioning correctly before any sample is analyzed.

Step-by-Step Methodology:

  • System Preparation :

    • Utilize an HPLC system equipped with a Photodiode Array (PDA) detector to ensure peak purity via spectral analysis.

    • Column : Pentafluorophenyl (PFP) column (e.g., 150 mm × 4.6 mm, 3 µm particle size)[7].

  • Mobile Phase Preparation :

    • Buffer (Mobile Phase A): Prepare a 10 mM Ammonium Formate buffer. Adjust the pH to 3.0 using formic acid.

    • Scientific Rationale: A pH of 3.0 ensures the piperazine nitrogen (

      
      ) is fully protonated, allowing it to interact predictably via the PFP's cation-exchange mechanism while suppressing silica silanol ionization.
      
    • Organic Modifier (Mobile Phase B): 100% LC-MS grade Acetonitrile.

  • Gradient Elution Profile :

    • 0–2 min : 10% B (Isocratic hold to retain highly polar impurities like free piperazine).

    • 2–15 min : Linear gradient from 10% B to 60% B (Elutes the main fluorophenyl piperazine and resolves regioisomers).

    • 15–18 min : 60% B to 90% B (Column wash).

    • 18–25 min : 10% B (Re-equilibration).

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 35°C (Maintains reproducible mass transfer and reduces backpressure).

    • Detection : UV at 240 nm (optimal for the fluorophenyl chromophore).

    • Injection Volume : 5 µL.

  • Sample Preparation :

    • Dissolve the fluorophenyl piperazine intermediate in a diluent of 90:10 Water:Acetonitrile to a final concentration of 0.5 mg/mL.

    • Scientific Rationale: Matching the diluent to the initial mobile phase conditions prevents sample solvent effects (e.g., peak splitting or fronting).

  • System Suitability Testing (SST) :

    • Inject a resolution standard containing 1-(2-fluorophenyl)piperazine and 1-(4-fluorophenyl)piperazine.

    • Validation Criteria: The method is validated for use only if the resolution (

      
      ) between these critical pairs is 
      
      
      
      and the tailing factor for the main peak is
      
      
      .

Conclusion

For the purity analysis of fluorophenyl piperazine intermediates, defaulting to a standard C18 column often results in compromised data quality due to poor retention and severe peak tailing. By understanding the physicochemical properties of the analyte—specifically its basicity and halogenated aromatic nature—analysts can rationally select a Pentafluorophenyl (PFP) stationary phase. The PFP phase's orthogonal retention mechanisms (dipole-dipole, π-π, and ion-exchange) provide a superior, self-validating framework for ensuring the chemical integrity of pharmaceutical intermediates.

References

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases, Waters Corporation. Available at: [Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases, LCGC International. Available at: [Link]

  • ACE C18-PFP technical brochure - HPLC, Advanced Chromatography Technologies. Available at: [Link]

  • NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase, Chromatography Today. Available at:[Link]

  • Advantages of pentafluorophenylpropyl stationary phase over conventional C18 stationary phase—Application to analysis of triamcinolone acetonide, ResearchGate. Available at: [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines, ResearchGate. Available at: [Link]

Sources

Validation of C11H13FN2O Derivatives: A Comparative Guide to Elemental Analysis vs. Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Audience: Medicinal Chemists, Analytical Scientists, and QA/QC Professionals.

This guide addresses the validation of small molecule drug candidates with the molecular formula C₁₁H₁₃FN₂O . While High-Resolution Mass Spectrometry (HRMS) and NMR are standard for structural elucidation, Elemental Analysis (EA) remains the FDA/EMA gold standard for establishing bulk purity and hydration state.

This guide compares the traditional Combustion Analysis (CHN) method against modern quantitative NMR (qNMR) and HRMS, specifically addressing the challenges posed by fluorinated moieties and hygroscopic amine salts common to this chemical class (e.g., fluorinated tryptamines or piperazine derivatives).

Part 1: The Theoretical Framework (The Calculation Engine)

Before experimental validation, accurate theoretical baselines are required. The presence of Fluorine (F) and potential salt forms (HCl, Fumarate) significantly alters the target weight percentages.

Base Calculation (Free Base)

Formula: C₁₁H₁₃FN₂O Molecular Weight (MW): 208.23 g/mol

ElementQtyAtomic MassTotal MassTheoretical %
Carbon (C) 1112.011132.1263.45%
Hydrogen (H) 131.00813.106.29%
Nitrogen (N) 214.00728.0113.45%
Fluorine (F) 118.99819.009.12%
Oxygen (O) 115.99916.007.68%
The "Salt Effect" (Crucial for Drug Development)

Most C₁₁H₁₃FN₂O derivatives are isolated as salts to improve solubility. You must recalculate for the specific salt form.

Example: Monohydrochloride Hemihydrate Form Formula: C₁₁H₁₃FN₂O · HCl · 0.5 H₂O New MW: 208.23 + 36.46 (HCl) + 9.01 (0.5 H₂O) = 253.70 g/mol

  • %C Calculation:

    
    
    
  • %H Calculation:

    
     (Note H contribution from HCl and H₂O)
    

Expert Insight: A common failure in EA is obtaining results that match the anhydrous salt when the sample is actually a hydrate, or vice versa. Always calculate both scenarios before submitting samples.

Part 2: Comparative Analysis (CHN vs. HRMS vs. qNMR)

Why perform Elemental Analysis when Mass Spec exists? The following table compares the utility of each method for a fluorinated drug candidate.

Table 1: Method Performance Matrix
FeatureCombustion Analysis (CHN) High-Res Mass Spec (HRMS) Quantitative NMR (qNMR)
Primary Output Bulk Purity (% by weight)Molecular Formula (Exact Mass)Molar Purity & Structure
Purity Scope Global (Detects water, salts, inorganics)Selective (Ionizable compounds only)Global (Organic impurities + solvents)
Fluorine Handling Difficult (Requires V₂O₅/WO₃ aids)Excellent (Negative mode)Excellent (¹⁹F NMR)
Sample Destructive? Yes (Combustion)No (Micro-scale)No (Recoverable)
FDA Status Gold Standard for New Chemical EntitiesSupporting EvidenceRising Alternative (USP <761>)
Blind Spot Cannot distinguish isomersCannot detect non-ionizable saltsInorganic salts (blind to NaCl)
Decision Logic: When to use which?

DecisionMatrix cluster_fluorine Fluorine Consideration Start Validation Goal Identity Confirm Structure/Formula Start->Identity BulkPurity Establish Bulk Purity Start->BulkPurity HRMS HRMS (Exact Mass) Identity->HRMS Trace Analysis qNMR qNMR (Internal Std) Identity->qNMR Isomer ID BulkPurity->qNMR Valuable Sample (<5mg) CHN Combustion (CHN) BulkPurity->CHN FDA Submission/Solvates Warning F forms HF (Damages Quartz) CHN->Warning Requires WO3

Caption: Decision matrix for selecting validation methods. Note the specific warning for Fluorinated compounds in CHN analysis.

Part 3: Experimental Protocol (Combustion Analysis)

This protocol is optimized for fluorinated compounds , which pose specific challenges. Fluorine forms HF during combustion, which attacks the quartz combustion tube and leads to low Carbon readings.

Reagents & Equipment
  • Instrument: Thermo FlashSmart or Exeter CE440.

  • Combustion Aid: Tungsten Trioxide (WO₃) or Vanadium Pentoxide (V₂O₅). Essential for C₁₁H₁₃FN₂O to prevent C-F bond stability from skewing results.

  • Standard: Acetanilide (Standard) or 4-Fluorobenzoic acid (Matrix-matched Standard).

Step-by-Step Workflow
  • Sample Pre-treatment (Critical):

    • Amine salts (C₁₁H₁₃FN₂O·HCl) are often hygroscopic.

    • Action: Dry sample at 40°C under high vacuum (0.1 mbar) for 4 hours.

    • Verification: TGA (Thermogravimetric Analysis) is recommended to confirm solvent loss, but if unavailable, dry to constant weight.

  • Weighing:

    • Weigh 2.0 – 3.0 mg of sample into a Tin (Sn) capsule .

    • Expert Tip: Add 5–10 mg of WO₃ powder directly over the sample in the capsule. This acts as a scrubber for Fluorine and aids oxidation.

  • Combustion:

    • Introduce sample to reactor at 980°C (higher temp required for fluorinated aromatics).

    • Oxygen boost: 5 seconds.

  • Detection:

    • Gases (CO₂, H₂O, N₂, NOₓ) pass through reduction copper.

    • Separated via GC column and detected by Thermal Conductivity Detector (TCD).[1]

Acceptance Criteria (The "Rule of 0.4%")

For a result to be considered valid for publication or regulatory submission, the experimental value must fall within ±0.4% of the theoretical value.



Part 4: Troubleshooting & Data Interpretation

If your C₁₁H₁₃FN₂O derivative fails the ±0.4% rule, do not immediately assume the synthesis failed. Use this diagnostic workflow.

Case Study: The "Water Trap"

Scenario: You synthesized C₁₁H₁₃FN₂O·HCl. Theoretical (Anhydrous): C: 54.21%, H: 5.79%, N: 11.50% Experimental Result: C: 52.15%, H: 5.95%, N: 11.05%

Analysis:

  • Carbon is low (-2.06%).

  • Hydrogen is high (+0.16%).

  • Nitrogen is low (-0.45%).

Diagnosis: This pattern (Low C, High H, Low N) is the hallmark of solvent entrapment (Water) .

  • Recalculation: If you calculate for a Hemihydrate (0.5 H₂O) , the theoretical C becomes 52.08%.

  • Match: Experimental 52.15% vs Hemihydrate 52.08% is a perfect match (Δ 0.07%).

Troubleshooting Result EA Result Received Check Within ±0.4%? Result->Check Pass Pass: Pure Check->Pass Yes Fail Fail Check->Fail No CalcSolvate Recalc with 0.5 or 1.0 H2O Fail->CalcSolvate Low C / High H CalcInorganic Check Ash (Inorganic Contam) Fail->CalcInorganic All Values Low Resubmit Resubmit with WO3 Additive Fail->Resubmit C-F bond issue? CalcSolvate->Pass Match Found

Caption: Diagnostic logic for interpreting failed Elemental Analysis results.

References

  • FDA Guidance for Industry. (2018). Elemental Impurities in Drug Products. U.S. Food and Drug Administration.[2][3] [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Exeter Analytical. (2007).[4] Accurate elemental (CHN) analysis of perfluorinated compounds.[Link]

Sources

A Researcher's Guide to Validating N-formyl Piperazine Structures: A Comparative Analysis Centered on 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher in drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. The N-formyl piperazine moiety, a common scaffold in pharmacologically active compounds, presents a unique and often underestimated challenge to routine characterization. The restricted rotation around the N-formyl amide bond gives rise to distinct conformational isomers, or rotamers, which can coexist in solution. This phenomenon can lead to signal doubling or broadening in NMR spectra, complicating straightforward structural validation.

This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth exploration of how to confidently validate the structure of N-formyl piperazines. We will focus on the pivotal role of 13C Nuclear Magnetic Resonance (NMR) spectroscopy , a powerful technique for resolving and quantifying these rotameric species. Furthermore, we will objectively compare the utility of 13C NMR with other widely available analytical techniques, including other NMR methods, infrared (IR) spectroscopy, mass spectrometry (MS), and computational modeling, providing the experimental data and protocols necessary for a robust and self-validating analytical workflow.

The Central Challenge: The Amide Bond's Rotational Barrier

The root of the characterization challenge lies in the electronic nature of the amide bond. Resonance delocalization of the nitrogen lone pair into the carbonyl group imparts partial double-bond character to the C-N bond. This restricts free rotation, creating a significant energy barrier and resulting in two distinct, slowly interconverting planar conformers: the E (trans) and Z (cis) rotamers.

In the context of an N-formyl piperazine, this restricted rotation means that the piperazine ring and any substituents experience two different chemical environments, depending on their orientation relative to the formyl oxygen. At room temperature, the rate of interconversion between these rotamers is often on the same timescale as the NMR experiment, leading to broadened signals or, in the case of slow exchange, a complete doubling of signals for the piperazine carbons.[1][2]

13C NMR Spectroscopy: The Linchpin of Rotamer Analysis

13C NMR spectroscopy is exceptionally well-suited for the structural validation of N-formyl piperazines due to its sensitivity to the local electronic environment of each carbon atom. The chemical shift dispersion in 13C NMR is significantly wider than in 1H NMR, often allowing for the clear resolution of signals from both rotamers, even when proton signals overlap.

At room temperature or below, the 13C NMR spectrum of an N-formyl piperazine will typically display more than the expected number of signals for the piperazine core. For a simple N-formylpiperazine, one might expect three carbon signals (formyl C=O, and two for the piperazine ring due to symmetry). However, the presence of two rotamers will often result in two distinct sets of signals for the piperazine carbons, providing unambiguous evidence of conformational heterogeneity.[1][2]

A Case Study: 13C NMR of N-formylpiperazine

A study by Liu et al. provides concrete data for the 13C NMR of a derivative, 4-cinnamylpiperazine-1-carbaldehyde, in CDCl3. The spectrum shows distinct signals for the piperazine carbons, indicative of the presence of rotamers. For instance, the piperazine carbons appear at δ 53.28, 52.17, 45.44, and 39.77 ppm, a clear doubling from the two signals expected for a single, rapidly interconverting species.[3]

Table 1: Representative 13C NMR Chemical Shifts (ppm) for N-Acyl Piperazine Rotamers

Carbon PositionRotamer 1 (ppm)Rotamer 2 (ppm)Reference
Formyl C=O~160.5~160.5[3]
Piperazine C2/C6 (α to N-CHO)~45.4~39.8[3]
Piperazine C3/C5 (β to N-CHO)~53.3~52.2[3]

Note: Chemical shifts are approximate and can vary with solvent and substitution.

A Comparative Guide to Analytical Techniques

While 13C NMR is a cornerstone for this analysis, a multi-faceted approach provides the most robust structural validation. Below is a comparison of 13C NMR with other common analytical techniques for the characterization of N-formyl piperazine rotamers.

TechniqueStrengthsWeaknessesApplicability to Rotamer Analysis
13C NMR High resolution, clear differentiation of rotamer signals, quantitative potential.Lower sensitivity than 1H NMR, longer acquisition times.Excellent: Direct observation and quantification of rotamers.
1H NMR High sensitivity, fast acquisition.Signal overlap and broadening are common, making interpretation complex.Good: Often shows signal doubling, but overlap can be problematic. Essential for 2D NMR.
2D NMR (HSQC, HMBC) Unambiguously links proton and carbon signals for each rotamer, aiding in assignment.Requires longer experiment times.Excellent: Crucial for definitive assignment of 1H and 13C signals for each rotamer.
Variable Temperature (VT) NMR Allows for the determination of the energy barrier to rotation (ΔG‡).Requires specialized equipment and careful temperature calibration.Excellent: Confirms that signal doubling is due to dynamic exchange and provides thermodynamic data.[4][5]
Infrared (IR) & Raman Spectroscopy Fast, provides information on functional groups (amide C=O stretch).Generally insensitive to the presence of rotamers in solution; bands are often broad and overlapping.Limited: Can confirm the presence of the amide group but is not suitable for differentiating or quantifying rotamers.[6][7]
Mass Spectrometry (MS) Provides accurate molecular weight and fragmentation patterns for overall structure confirmation.Does not typically differentiate between rotamers in solution as they have the same mass.Poor: Confirms molecular formula but is not a tool for studying solution-phase rotamerism. Fragmentation is dominated by cleavage of the amide bond.
Computational Chemistry (DFT) Can predict the relative energies of rotamers and the rotational energy barrier. Can help in assigning spectra.Accuracy is dependent on the level of theory and basis set used. Requires computational expertise.Good (as a complementary tool): Provides theoretical support for experimental observations and aids in understanding the factors governing rotamer populations.

Experimental Protocols

Protocol 1: Standard 13C NMR for Rotamer Identification
  • Sample Preparation: Dissolve 10-20 mg of the N-formyl piperazine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube. The choice of solvent can influence the rotamer ratio.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz for 1H) for optimal signal dispersion.

    • Tune and match the 13C probe.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good resolution.

  • Data Acquisition:

    • Acquire a standard proton-decoupled 13C NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (this will depend on the sample concentration and spectrometer). A typical starting point is 256 or 512 scans.

    • Ensure the spectral width covers the expected range for all carbon signals (typically 0 to 200 ppm).

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

    • Reference the spectrum using the solvent signal or an internal standard (e.g., TMS).

    • Identify and integrate the signals corresponding to each rotamer. The ratio of the integrals for a pair of corresponding carbon signals will give the rotamer population ratio.

Protocol 2: Variable Temperature (VT) 1H NMR for Determining Rotational Energy Barrier
  • Sample Preparation: Prepare the sample as described in Protocol 1, ensuring the solvent is suitable for the desired temperature range (e.g., toluene-d8 for high temperatures, CD2Cl2 for low temperatures).

  • Instrument Setup:

    • Use a spectrometer equipped with a variable temperature unit.

    • Calibrate the temperature of the probe using a standard sample (e.g., methanol-d4 for low temperatures, ethylene glycol for high temperatures).

  • Data Acquisition:

    • Acquire a series of 1H NMR spectra at different temperatures, starting from room temperature and increasing in increments of 5-10 K.

    • Ensure the sample has equilibrated at each temperature for at least 5-10 minutes before acquiring the spectrum.

    • Continue acquiring spectra at increasing temperatures until the two exchanging signals broaden and coalesce into a single peak. Record the coalescence temperature (Tc).

  • Data Analysis:

    • Determine the chemical shift difference (Δν in Hz) between the two exchanging signals at a temperature well below coalescence where the exchange is slow.

    • Calculate the rate constant (k) at the coalescence temperature using the equation: k = πΔν / √2

    • Calculate the free energy of activation (ΔG‡) for the rotational barrier using the Eyring equation: ΔG‡ = -RTc * ln(kh / kBTc) where R is the gas constant, T is the coalescence temperature in Kelvin, k is the rate constant at coalescence, h is Planck's constant, and kB is the Boltzmann constant.

Visualizing the Workflow and Concepts

G cluster_0 Structure Validation Workflow A N-formyl piperazine Synthesis B 1D NMR (1H & 13C) A->B C Signal Doubling/Broadening Observed? B->C D Structure Validated C->D No E 2D NMR (HSQC, HMBC) C->E Yes F VT-NMR E->F H Definitive Rotamer Assignment E->H G Calculate Rotational Barrier (ΔG‡) F->G I Complementary Techniques (IR, MS, DFT) G->I H->I I->D

Caption: Workflow for the structural validation of N-formyl piperazines.

Caption: Resonance structures of a formamide, illustrating the partial double-bond character of the C-N bond.

Conclusion

The presence of rotamers in N-formyl piperazines is a structural reality that demands a rigorous and multi-faceted analytical approach. While a simple 1H NMR may hint at the complexity, 13C NMR spectroscopy stands out as the most direct and reliable method for observing and quantifying these conformational isomers. By integrating data from 1D and 2D NMR, and particularly through the application of variable temperature studies, researchers can not only unambiguously validate the chemical structure but also gain valuable insight into the dynamic behavior of the molecule. Complementary techniques such as IR, MS, and computational modeling, while less definitive on their own for this specific challenge, play a crucial role in confirming the overall molecular formula and supporting the interpretation of NMR data. By following the protocols and comparative framework outlined in this guide, researchers can navigate the complexities of N-formyl piperazine characterization with confidence and scientific rigor.

References

  • Liu, H., Mei, Q., & Qin, Y. (2020). Synthesis of Formamides Containing Unsaturated Groups by N-Formylation of Amines using CO2 with H2. RSC Advances, 10(43), 25687-25691. [Link]

  • Wodtke, R., Kuchar, M., & Mamat, C. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2480-2490. [Link]

  • Linn, K. C., & Widger, L. R. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education, 97(5), 1387-1391. [Link]

  • University of Oxford. (2018). Variable Temperature NMR Experiments. [Link]

  • Spindler, J., et al. (2014). Chromatographically separable rotamers of an unhindered amide. Beilstein Journal of Organic Chemistry, 10, 701-706. [Link]

  • ERIC. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. [Link]

  • Reid, B. G., & Simpson, J. B. (2001). Molecular Mechanics and Variable-Temperature 1H NMR Studies on N,N-Diethyl-m-toluamide. An Undergraduate NMR and Molecular Modeling Experiment. Journal of Chemical Education, 78(4), 502. [Link]

  • Anderegg, R. J., & Wagner, D. S. (1990). Determination of amide hydrogen exchange by mass spectrometry: a new tool for protein structure elucidation. Journal of the American Chemical Society, 112(24), 9033-9035. [Link]

  • ResearchGate. (2016). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. [Link]

  • Jorge, M. S., et al. (2020). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 10(1), 17-27. [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group. Master Organic Chemistry. [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41369-41380. [Link]

  • Gellman, S. H. (2014). Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy. PMC. [Link]

  • ResearchGate. (2023). Structural characterization of cyclic peptide 2 a by NMR spectroscopy. [Link]

  • Jurt, S., et al. (2019). γ-effects identify preferentially populated rotamers of CH2F groups: side-chain conformations of fluorinated valine analogues in proteins. Magnetic Resonance, 1(1), 1-13. [Link]

  • Zhang, Y., & Wang, X. (2023). Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Tanaka, K., et al. (2024). Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties. Organic & Biomolecular Chemistry. [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • ResearchGate. (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • Szostak, M., & Shi, S. (2021). Evaluation of Cyclic Amides as Activating Groups in N–C Bond Cross-Coupling: Discovery of N-Acyl-δ-valerolactams as Effective Twisted Amide Precursors for Cross-Coupling Reactions. The Journal of Organic Chemistry, 86(15), 10203-10214. [Link]

  • Butts, C. P., & Jones, C. R. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Journal of Chemical Information and Modeling. [Link]

  • ResearchGate. (2018). Probing of different conformations of piperazine using Raman spectroscopy. [Link]

  • Grimme, S., & Brandenburg, J. G. (2021). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

  • Kiefer, J., Ghahi, H. H., & Rullich, C. C. (2022). Vibrational Spectroscopy for the Analysis of Dissolved Active Pharmaceutical Ingredients. American Pharmaceutical Review. [Link]

Sources

TLC R_f values for 4-(4-Fluorophenyl)piperazine-1-carbaldehyde in ethyl acetate/hexane

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Compound Profile

The Separation Challenge

In the synthesis of 4-(4-Fluorophenyl)piperazine-1-carbaldehyde (typically via N-formylation of 1-(4-fluorophenyl)piperazine), the primary chromatographic challenge is distinguishing the neutral amide product from the basic, polar starting material.

While generic solvent systems are often applied blindly, optimal separation requires exploiting the distinct acid-base properties of the piperazine scaffold. This guide compares the standard Ethyl Acetate/Hexane system against polar alternatives, providing a roadmap to achieve a target


 of 0.3–0.5 for reliable isolation.
Compound Analysis
  • Target Molecule: 4-(4-Fluorophenyl)piperazine-1-carbaldehyde

  • Key Functionalities:

    • N-Aryl motif: The 4-fluorophenyl group reduces the basicity of the N4 nitrogen via resonance and induction, but it remains a weak H-bond acceptor.

    • N-Formyl motif: The N1-carbaldehyde (formamide) group is non-basic and planar. It significantly reduces polarity compared to the free amine precursor.

  • Chromatographic Implication: The product is significantly less polar than the starting material. In non-polar solvents (Hexane), it will retain; in moderately polar solvents (EtOAc), it will mobilize. The starting amine will likely streak or remain at the baseline without basic modifiers.

Part 2: Experimental Methodology

To ensure reproducibility, the following protocol minimizes environmental variables (humidity, saturation) that often skew


 values.
Standardized TLC Protocol
  • Stationary Phase: Silica Gel

    
     on Aluminum sheets (200 
    
    
    
    m layer).
  • Chamber Saturation: Line the developing chamber with filter paper. Add solvent 15 minutes prior to elution to ensure liquid-vapor equilibrium. Why? This prevents "edge effect" and ensures straight solvent fronts.

  • Sample Preparation: Dissolve ~2 mg of the compound in 0.5 mL of Dichloromethane (DCM). Note: Do not use the eluent for dissolving if it contains high hexane, as the compound may precipitate.

  • Spotting: Apply 1

    
    L spots, 1.5 cm from the bottom edge. Dry with a warm air stream to remove DCM.
    
  • Visualization:

    • UV (254 nm): Primary detection (Fluorophenyl chromophore is UV active).

    • Iodine Chamber: Secondary detection for non-UV impurities.

    • Dragendorff’s Reagent: Specific for tertiary amines (will stain the starting material orange, but the formylated product may stain weakly or not at all).

Part 3: Performance Comparison of Solvent Systems

System A: Ethyl Acetate / Hexane (The Standard)

Best For: Routine monitoring of reaction progress and purity checks.

Ratio (Hex:EtOAc)Approx.

(Product)
Approx.

(Starting Material)
Separation Quality
4 : 1 0.15 – 0.200.00 – 0.05High. Excellent for separating non-polar impurities, but product moves slowly.
2 : 1 0.35 – 0.45 0.05 – 0.10Optimal. Ideal balance. Product is in the "sweet spot" (0.3–0.5). Starting amine stays near baseline.
1 : 1 0.60 – 0.700.15 – 0.25Low. Product elutes too fast; risk of co-elution with less polar side products.

Mechanistic Insight: The formyl group masks the N1 nitrogen, allowing the molecule to interact with the silica primarily through dipole-dipole interactions rather than strong hydrogen bonding. Increasing Ethyl Acetate disrupts these interactions, increasing


. The starting amine, having an exposed secondary amine, adheres strongly to the acidic silica surface.
System B: DCM / Methanol (The Polar Alternative)

Best For: "Pushing" the starting material or analyzing highly polar degradation products.

Ratio (DCM:MeOH)Performance Notes
95 : 5 Product moves to solvent front (

). Starting material elutes (

). Good for checking if the amine is fully consumed.
9 : 1 Too strong. Both components co-elute near the front.
System C: Toluene / Acetone (The Selectivity Switch)

Best For: Separating closely related impurities (e.g., des-fluoro analogs or bis-formyl byproducts) that co-elute in EtOAc/Hex.

  • Ratio: 3:1 Toluene/Acetone

  • Observation: Toluene engages in

    
     interactions with the fluorophenyl ring, offering orthogonal selectivity to the dipole-driven EtOAc separation.
    

Part 4: Visualization & Workflow

Workflow: TLC Optimization Strategy

The following diagram illustrates the decision process for selecting and optimizing the solvent system based on initial results.

TLC_Optimization Start Start: Reaction Monitoring InitialRun Run Std System (Hex:EtOAc 2:1) Start->InitialRun CheckRf Check Product Rf InitialRun->CheckRf LowRf Rf < 0.2 (Too Polar) CheckRf->LowRf Stuck at baseline HighRf Rf > 0.7 (Too Non-Polar) CheckRf->HighRf Moves with solvent front GoodRf Rf 0.3 - 0.5 (Ideal) CheckRf->GoodRf Separation visible AdjustPolar Increase Polarity (Try 1:1 or Pure EtOAc) LowRf->AdjustPolar AdjustNonPolar Decrease Polarity (Try 4:1 Hex:EtOAc) HighRf->AdjustNonPolar CheckTailing Check Spot Shape (Tailing?) GoodRf->CheckTailing AdjustPolar->CheckRf AdjustNonPolar->CheckRf AddBase Add 1% Et3N or NH4OH CheckTailing->AddBase Yes (Streaking) FinalProtocol Final Protocol Established CheckTailing->FinalProtocol No (Compact Spot) AddBase->FinalProtocol

Caption: Decision tree for optimizing TLC separation of N-aryl piperazine derivatives.

Part 5: Troubleshooting & Optimization

Issue 1: Tailing (Streaking)

Cause: Residual basicity of the piperazine ring (even with the formyl group, the N-aryl nitrogen has minor basic character) or interaction of the amide with acidic silanols. Solution:

  • Pre-treatment: Dip the TLC plate in a 2% Triethylamine/Hexane solution and dry before spotting.

  • Additive: Add 0.5% Triethylamine (TEA) directly to the developing solvent.

  • Note: For this specific aldehyde, TEA is preferred over Ammonia to prevent potential imine formation with the aldehyde group (though the amide-aldehyde is relatively stable).

Issue 2: Co-elution with Starting Material

Cause: In high polarity solvents (e.g., pure EtOAc), the


 difference (

) compresses. Solution: Switch to a "Gradient Elution" on the TLC plate. Run the plate in 100% Hexane first (moves nothing), dry, then run in 4:1 Hex/EtOAc. This "focuses" the spots.

References

  • Chandra, J., et al. (2006).[1] Synthesis and in vitro antimicrobial studies of medicinally important novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine. Bioorganic & Medicinal Chemistry, 14(19), 6621–6627. Link[1]

    • Context: Establishes baseline chromatographic behavior for fluorophenyl-piperazine scaffolds.
  • Yilmaz, F., & Menteşe, M. (2017). Design and synthesis of some piperazine hybrid molecules. Revue Roumaine de Chimie, 62(12), 939–948. Link

    • Context: Provides comparative TLC data (EtOAc/Hex 3:1) for N-substituted nitrophenyl piperazines, serving as a direct polarity analog.
  • Mirabile, S., et al. (2021).[2] Evaluation of [4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors. ChemMedChem, 16(19), 3083–3093. Link

    • Context: Details purification protocols (DCM/MeOH)
  • BenchChem. (2025).[3] Optimizing reaction conditions for N-arylation of piperazine. BenchChem Technical Guides. Link

    • Context: General protocols for handling piperazine solubility and purific

Sources

Comparative Guide: Metabolic Stability of Fluorinated vs. Non-Fluorinated Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring is a privileged pharmacophore in medicinal chemistry, appearing in a vast array of therapeutics ranging from antidepressants to antifungals. However, its electron-rich nitrogen centers and accessible methylene carbons make it a notorious "metabolic soft spot," often leading to rapid clearance via Cytochrome P450 (CYP) mediated oxidation.

This guide provides a technical comparison of non-fluorinated piperazine scaffolds versus their fluorinated analogs. It details the mechanistic basis for the superior stability of fluorinated variants—specifically focusing on C–F bond strength , pKa modulation , and lipophilicity shifts —and provides a validated experimental protocol for quantifying these differences in vitro.

The Metabolic Challenge: Why Piperazines Fail

Non-fluorinated piperazine scaffolds are highly susceptible to Phase I metabolism, primarily driven by CYP450 isoforms (notably CYP2D6 and CYP3A4). The metabolic liability manifests through three primary pathways:

  • 
    -Carbon Hydroxylation:  CYP enzymes abstract a hydrogen atom from the methylene carbons adjacent to the nitrogen (the 
    
    
    
    -position). This forms an unstable carbinolamine intermediate, which often collapses to cause ring opening or N-dealkylation.
  • N-Oxidation: The lone pair on the piperazine nitrogen is a target for direct oxidation, forming N-oxides.

  • Aromatic Hydroxylation: If the piperazine is attached to a phenyl ring (N-phenylpiperazine), the electron-donating nature of the nitrogen activates the phenyl ring (specifically para/ortho positions) for rapid hydroxylation.

The Consequence: High intrinsic clearance (


), short half-life (

), and potentially toxic reactive metabolites.

The Fluorine Effect: Mechanistic Stabilization

Strategic fluorination is not merely about blocking a site; it fundamentally alters the electronic landscape of the molecule.

A. Blocking Metabolic "Soft Spots"

The most direct stabilization method is replacing a metabolically labile C–H bond with a C–F bond.

  • Bond Energy: The C–F bond is the strongest single bond in organic chemistry (~105.4 kcal/mol) compared to the C–H bond (~98 kcal/mol).[1] This energy barrier effectively renders the site inert to the radical abstraction mechanism utilized by CYP450 heme centers [1].

  • Steric Shielding: The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å) but smaller than other halogens, allowing it to block enzyme approach without ruining ligand-target binding [2].

B. Electronic Modulation (The pKa Effect)

Fluorine is the most electronegative element (3.98 on Pauling scale). When attached to the piperazine ring or an adjacent aromatic ring, it exerts a strong electron-withdrawing inductive effect (-I).

  • Basicity Reduction: This withdrawal reduces the electron density on the piperazine nitrogens. Lowering the basicity (pKa) of these amines reduces their ability to coordinate with the CYP heme iron, a common initiation step for metabolism.

  • Prevention of N-Oxidation: By pulling electron density away from the Nitrogen lone pair, fluorination makes the nitrogen less nucleophilic and less prone to N-oxidation [3].

C. Lipophilicity (LogD) Tuning

While adding fluorine generally increases lipophilicity (LogP) compared to hydrogen, it often lowers the distribution coefficient (LogD) at physiological pH (7.4) if it lowers the pKa of a basic amine enough to increase the fraction of neutral species. This balance is critical for maintaining membrane permeability while reducing metabolic liability.

Visualizing the Metabolic Fate[2]

The following diagram illustrates the divergent pathways of a standard N-phenylpiperazine versus its fluorinated analog.

MetabolicPathways Parent Non-Fluorinated Piperazine Scaffold CYP CYP450 Attack (H-Abstraction) Parent->CYP Labile C-H Unstable Unstable Carbinolamine Intermediate CYP->Unstable Clearance Ring Opening / N-Dealkylation (High Clearance) Unstable->Clearance F_Parent Fluorinated Piperazine Analog F_Block C-F Bond Resists Abstraction F_Parent->F_Block Strong C-F Stable Metabolically Stable Intact Scaffold F_Block->Stable Blocked Site Excretion Renal/Biliary Excretion Stable->Excretion

Figure 1: Comparison of metabolic pathways. The non-fluorinated scaffold undergoes rapid degradation, while the fluorinated analog resists CYP attack.

Comparative Performance Data

The following data summarizes the impact of fluorination on a representative piperazine-containing scaffold (Piperazin-1-ylpyridazine derivatives), adapted from structure-metabolism relationship (SMR) studies [4].

ParameterNon-Fluorinated ParentFluorinated Analog% Change / Impact
Modification H- at para-phenyl positionF- at para-phenyl positionBioisosteric replacement
pKa (Piperazine N) ~8.5~7.8-0.7 units (Reduced basicity)
Microsomal

2.5 min (Human)> 60 min (Human)>20-fold increase in stability
Intrinsic Clearance (

)
> 200

L/min/mg
< 15

L/min/mg
Drastic reduction in clearance
Metabolic Hotspot Phenyl ring hydroxylationBlockedMetabolic switching to minor pathways

Interpretation: The introduction of fluorine blocked the primary metabolic soft spot (aromatic hydroxylation). Furthermore, the inductive effect lowered the pKa of the piperazine nitrogen, reducing the affinity for the CYP active site, resulting in a compound suitable for once-daily dosing profiles.

Experimental Protocol: Microsomal Stability Assay

To objectively compare your own scaffolds, use this standardized Liver Microsome (LM) stability assay. This protocol is self-validating through the use of positive controls (e.g., Verapamil or Testosterone).

Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein conc).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow Diagram

AssayProtocol Prep 1. Pre-Incubation (37°C, 5 min) Buffer + Microsomes + Cmpd Start 2. Initiate Reaction Add NADPH Prep->Start Sample 3. Sampling (0, 5, 15, 30, 60 min) Start->Sample Quench 4. Quench Add Ice-Cold ACN Sample->Quench Analyze 5. Analysis Centrifuge -> LC-MS/MS Quench->Analyze

Figure 2: Step-by-step workflow for the microsomal stability assay.

Detailed Procedure
  • Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Spike test compound to a final concentration of 1

    
    M (keeps substrate below 
    
    
    
    to ensure linear kinetics).
  • Pre-incubation: Incubate the mixture at 37°C for 5-10 minutes to equilibrate.

  • Initiation: Add the NADPH regenerating system to start the reaction. Control: Run a parallel incubation replacing NADPH with buffer to check for non-CYP degradation.

  • Sampling: At

    
     minutes, remove aliquots (e.g., 50 
    
    
    
    L) and immediately dispense into quench solution (150
    
    
    L ACN).
  • Processing: Centrifuge samples at 4,000 rpm for 20 minutes to pellet precipitated proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Data Calculation

Calculate the slope (


) of the natural log of percent remaining vs. time.
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
    [2]

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Cai, X., et al. (2017).[3] Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(8), 1614-1621. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

Sources

Structural Insights into Phenylpiperazine-1-carbaldehyde Analogs: A Crystallographic & Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

In the optimization of G-Protein Coupled Receptor (GPCR) ligands—particularly for serotonergic (5-HT) and dopaminergic (D2) targets—the phenylpiperazine scaffold is a privileged structure. However, the modification of the distal nitrogen (N1) is a critical tuning point for both pharmacokinetic properties and receptor binding affinity.

This guide provides a technical comparison of Phenylpiperazine-1-carbaldehyde analogs against their primary structural alternatives (N-acetyl, N-sulfonyl, and N-alkyl derivatives). By leveraging X-ray crystallography data, we move beyond simple 2D SAR to analyze the 3D conformational consequences of the N-formyl group.

Key Takeaway: The N-formyl group introduces a unique "Planar-Rigid" constraint without the steric penalty of an acetyl group, often locking the piperazine into a specific chair conformation that favors pi-stacking in the solid state—a critical factor for solubility and formulation stability.

Experimental Protocol: Crystallization & Data Collection

To obtain high-resolution structural data for these analogs, a precise crystallization protocol is required. The N-formyl group renders the molecule less basic than its N-alkyl counterparts, altering its solubility profile.

Workflow Diagram: Crystal Growth to Structure Solution

CrystallizationWorkflow Synthesis Synthesis (N-Formylation) Purification Purification (Column Chrom. / Recryst.) Synthesis->Purification SolventScreen Solvent Screening (EtOH vs CHCl3/Hexane) Purification->SolventScreen Growth Crystal Growth (Slow Evaporation, 4°C - 25°C) SolventScreen->Growth Supersaturation Selection Crystal Selection (Polarization Microscopy) Growth->Selection Mounting Cryo-Mounting (Paratone oil, 100K) Selection->Mounting Diffraction X-Ray Diffraction (Mo-Kα or Cu-Kα) Mounting->Diffraction Refinement Structure Refinement (SHELXL / OLEX2) Diffraction->Refinement

Caption: Optimized workflow for obtaining single-crystal X-ray data for N-formylpiperazine derivatives.

Detailed Protocol Steps
  • Solvent Selection: Unlike the highly soluble HCl salts of phenylpiperazines, the neutral carbaldehyde analogs often crystallize best from semi-polar systems.

    • Recommended System:Ethanol/Water (9:1) for hydration-stabilized lattices or Chloroform/Hexane (1:3) for anhydrous forms.

  • Supersaturation Control: Dissolve 20 mg of the analog in minimal hot solvent. Filter through a 0.45 µm PTFE filter to remove nucleation sites. Allow to cool to RT in a vibration-free environment.

  • Data Collection:

    • Temperature: Collect at 100 K (using liquid nitrogen stream) to minimize thermal motion of the terminal phenyl ring, which often exhibits high libration.

    • Resolution: Aim for 0.8 Å resolution to accurately resolve the C=O double bond character vs. the C-N single bond.

Comparative Structural Analysis

The "performance" of a structural scaffold in drug design is defined by its ability to present pharmacophores in a bioactive conformation. Here, we compare the Phenylpiperazine-1-carbaldehyde against common alternatives.

Conformational Rigidity (The "Chair" vs. "Twist")

Most phenylpiperazines adopt a chair conformation . However, the substituent at N1 influences the "flattening" of this chair.

Structural FeatureN-Formyl (Carbaldehyde) N-Acetyl N-Sulfonyl N-Alkyl (Free Base)
N1 Hybridization sp² (Planar)sp² (Planar)sp³ (Distorted Tetrahedral)sp³ (Pyramidal)
Piperazine Ring Flattened ChairFlattened ChairTwisted ChairIdeal Chair
N1-C(Carbonyl) Bond 1.34 - 1.36 Å (Partial Double)1.35 - 1.37 ÅN/A (S-N bond ~1.62 Å)1.47 Å (Single Bond)
Steric Bulk Low (H atom)Medium (Methyl)High (Sulfonyl oxygens)Variable
Bioactive Implication Mimics peptide bond; compact.[1]Steric clash possible in tight pockets.Bulky; strong H-bond acceptor.Flexible; high basicity.

Analysis: The X-ray data reveals that the N-formyl group imparts significant double-bond character to the N1-C bond (approx. 1.35 Å), forcing the N1 atom and the connected carbons into a planar arrangement. This "flattens" the piperazine chair at the N1 end.

  • Advantage: This rigidity reduces the entropic penalty upon binding to a receptor pocket compared to the flexible N-alkyl analogs.

  • Contrast: Unlike the N-acetyl group, the formyl proton is sterically minimal, allowing the scaffold to fit into narrower clefts (e.g., 5-HT1A receptor subtypes).

Electronic Effects & Supramolecular Packing

The crystal packing of these analogs predicts their solid-state stability and solubility.

  • Carbaldehyde Analogs: Typically form Head-to-Tail chains driven by weak

    
     hydrogen bonds between the formyl oxygen and the phenyl ring protons of adjacent molecules.
    
  • Sulfonamide Analogs: Form strong, distinct layers driven by

    
     interactions (if NH is present) or dipole-dipole stacking.
    
  • Piperazinium Salts (Alternatives): Crystallize with water molecules and counter-ions (e.g., benzoate, trifluoroacetate), creating complex 3D H-bond networks that significantly enhance water solubility but may reduce permeability.

Decision Guide: When to Use Which Analog?

Based on the structural data, use the following logic to select the best analog for your lead optimization campaign.

DecisionTree Start Lead Optimization Goal Solubility Need Aqueous Solubility? Start->Solubility Binding Binding Pocket Constraints? Solubility->Binding Moderate/Low Salt Use Piperazinium Salt (e.g., HCl, Benzoate) Solubility->Salt High Metabolism Metabolic Stability? Binding->Metabolism Spacious Pocket Formyl Use N-Formyl Analog (Planar, Low Steric Bulk) Binding->Formyl Tight/Narrow Pocket Acetyl Use N-Acetyl Analog (Planar, Higher Stability) Metabolism->Acetyl Standard Stability Sulfonyl Use N-Sulfonyl Analog (Rigid, H-bond Acceptor) Metabolism->Sulfonyl Avoid Amidase Hydrolysis

Caption: Structural-activity relationship (SAR) decision tree based on crystallographic properties.

References

  • Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine. Source: Acta Crystallographica Section E. Context: Provides comparative bond lengths for N-benzoyl derivatives, structurally homologous to carbaldehydes.

  • Crystal structure of 4-phenylpiperazin-1-ium salts. Source: National Institutes of Health (PMC). Context: Detailed analysis of the protonated piperazine chair conformation and salt bridging interactions.

  • Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide. Source: Scilit / Molbank. Context: Comparative data for sulfonamide geometry vs. carboxamide geometry in piperazines.

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Source: MDPI Molecules. Context: Comprehensive review of the bioactive conformations of phenylpiperazines.

  • Bond Lengths and Angles in Organic Compounds (NIST/CCCBDB). Source: NIST. Context: Standard reference values for C-N and C=O bond lengths for validating experimental X-ray data.

Sources

Safety Operating Guide

4-(4-Fluorophenyl)piperazine-1-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 4-(4-Fluorophenyl)piperazine-1-carbaldehyde

As drug development increasingly relies on fluorinated pharmacophores to improve metabolic stability and target binding, compounds like 4-(4-Fluorophenyl)piperazine-1-carbaldehyde (CAS: 831170-44-6)[1] have become ubiquitous in medicinal chemistry workflows. However, the very features that make this compound valuable—specifically the highly stable carbon-fluorine (C-F) bond and the nitrogen-rich piperazine core—present unique logistical and environmental challenges at the end of its lifecycle.

As a Senior Application Scientist, I have designed this guide to provide a self-validating, step-by-step operational protocol for the safe handling, spill response, and terminal disposal of 4-(4-Fluorophenyl)piperazine-1-carbaldehyde. By understanding the mechanistic causality behind these safety measures, laboratory personnel can ensure strict regulatory compliance while minimizing environmental impact.

Physicochemical Hazard Profile & Causality

Before executing any disposal protocol, it is critical to understand why standard waste procedures are insufficient for this class of chemical. 4-(4-Fluorophenyl)piperazine-1-carbaldehyde is classified as a halogenated organic compound.

  • Thermal Instability & Toxic Byproducts: When subjected to heat or standard (low-temperature) incineration, the compound decomposes to release Carbon Monoxide (CO), Nitrogen Oxides (NOx), and highly corrosive Hydrogen Fluoride (HF) gas[2].

  • The C-F Bond Challenge: The C-F bond possesses a remarkably high bond dissociation energy (~485 kJ/mol). Standard incineration fails to cleave this bond completely, leading to the emission of toxic Products of Incomplete Combustion (PICs) and volatile fluorinated organics[3],[4].

Table 1: Quantitative Hazard and Disposal Parameters

ParameterValue / SpecificationOperational Implication
CAS Registry Number 831170-44-6Essential for accurate waste manifest tracking[1].
Chemical Class Halogenated Organic AmineMust be strictly segregated from non-halogenated waste[5].
Combustion Byproducts HF, NOx, CO, CO2Incinerator must feature an alkaline gas scrubber[2],[3].
Destruction Temp. > 1000°CRequires High-Temperature Incineration (HTI)[3],[4].
Residence Time ≥ 2.0 secondsEnsures complete mineralization of the C-F bond[3],[4].

Operational Safety & Spill Response Protocol

In the event of an accidental release (e.g., dropped vial, weighing error), immediate and methodical action is required to prevent aerosolization and respiratory exposure.

Step-by-Step Spill Clean-Up:

  • Isolate & Ventilate: Immediately evacuate personnel from the immediate vicinity. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity to clear potential airborne particulates[2].

  • Don Appropriate PPE: Standard lab coats are insufficient for bulk spills. Operators must wear a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant nitrile gloves (double-gloved), and tight-fitting chemical safety goggles[2].

  • Containment (Zero-Dust Method): Do not dry sweep. Dry sweeping aerosolizes the fine powder, bypassing primary containment and increasing inhalation risk. Instead, gently cover the spill with damp absorbent pads or use a specialized HEPA-filtered vacuum dedicated to chemical spills[2].

  • Collection & Decontamination: Transfer the collected material into a wide-mouth, sealable hazardous waste container. Wash the contaminated surface with a mild detergent and water. Crucial: The rinsate must be collected and disposed of as aqueous halogenated waste; it must never be poured down the sink.

Waste Segregation & Storage Protocol

Improper waste segregation is a primary cause of inflated disposal costs and facility hazards. Mixing halogenated waste (like this fluorophenylpiperazine) with non-halogenated waste lowers the overall calorific value (BTU) of the waste stream and can severely damage standard incinerators not equipped to handle corrosive HF gas[5].

Step-by-Step Segregation:

  • Dedicated Receptacles: Deposit all solid waste, contaminated PPE, and empty vials into a dedicated container explicitly labeled "Hazardous Waste: Halogenated Organics (Contains Fluorine/Nitrogen)".

  • Solvent Compatibility: If the compound is in solution, ensure it is only added to the "Halogenated Solvent Waste" carboy. Never mix with acetone, ethanol, or other non-halogenated bulk solvents.

  • Storage Conditions: Store waste containers in a cool, dry, well-ventilated secondary containment tray, strictly below 25°C, away from strong oxidizing agents[2].

Terminal Disposal: High-Temperature Incineration (HTI) Workflow

Environmental agencies strictly prohibit the direct landfilling of untreated halogenated organic waste[6]. The only scientifically validated method for the terminal destruction of 4-(4-Fluorophenyl)piperazine-1-carbaldehyde is High-Temperature Incineration (HTI) coupled with caustic scrubbing[3],[5].

Step-by-Step Disposal Execution:

  • Manifesting: Transfer the segregated waste to a licensed hazardous waste reverse distributor. The manifest must clearly state the presence of fluorinated organics to ensure it is routed to an appropriately equipped facility.

  • Thermal Destruction: The waste is injected into a rotary kiln incinerator operating at a minimum of 1000°C with a gas residence time of at least 2 seconds[3],[4]. Causality: This extreme thermal environment is required to overcome the activation energy needed to fully mineralize the stable C-F and C-N bonds, preventing the formation of toxic PICs.

  • Effluent Gas Scrubbing: As the compound mineralizes, it releases gaseous Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx). The flue gas is passed through a wet caustic scrubber (typically using Sodium Hydroxide or Calcium Hydroxide)[3],[5]. Causality: The alkaline scrubber reacts with the highly acidic HF gas to form inert, solid Calcium Fluoride (CaF2) or Sodium Fluoride (NaF), which can then be safely filtered and sent to a secure landfill[7].

Disposal Workflow Visualization

The following diagram illustrates the lifecycle and chemical transformations involved in the proper disposal of this compound.

G Waste 4-(4-Fluorophenyl)piperazine-1-carbaldehyde Waste Generation Segregation Waste Segregation (Halogenated Organics Only) Waste->Segregation Collect & Isolate Storage Temporary Storage (Ventilated, <25°C) Segregation->Storage Label & Seal Transport Licensed HazMat Transport Storage->Transport EPA Manifest HTI High-Temperature Incineration (>1000°C, ≥2s residence) Transport->HTI Delivery to Facility Scrubber Caustic Gas Scrubber (Neutralizes HF & NOx) HTI->Scrubber Toxic Flue Gas (HF, NOx, CO) Ash Ash & Salt Stabilization (e.g., CaF2 to Secure Landfill) HTI->Ash Solid Residue Emission Clean Gas Emission (CO2, H2O, N2) Scrubber->Emission Neutralized Gas Scrubber->Ash Fluoride Salts

Lifecycle workflow for the segregation, incineration, and neutralization of fluorinated organic waste.

References

  • Molaid. "4-(4-fluorophenyl)piperazine-1-carbaldehyde - CAS 831170-44-6 Properties and SDS." Molaid Chemical Database. Available at: [Link]

  • Environmental Working Group (EWG). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances." EWG. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. Available at: [Link]

  • Centre for Environmental Rights (CER). "Minimum Requirements for the Handling, Classification and Disposal of Hazardous Waste." CER. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.